7b-Hydroxy Cholesterol-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21?,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D |
InChI Key |
OYXZMSRRJOYLLO-IRCSYMDHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7β-Hydroxy Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7β-Hydroxy Cholesterol-d7 is the deuterated form of 7β-hydroxycholesterol (7β-OHC), an oxidized derivative of cholesterol.[1][2] This isotopically labeled version serves as an indispensable tool in biomedical research, particularly in the field of lipidomics and mass spectrometry-based analysis. Its primary application is as an internal standard for the accurate quantification of its non-deuterated counterpart and other oxysterols in various biological matrices. The non-deuterated form, 7β-OHC, is a biologically active molecule implicated in numerous physiological and pathological processes, including atherogenesis, apoptosis (programmed cell death), and neurodegenerative disorders.[1] Understanding the roles of oxysterols like 7β-OHC is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. This guide provides a comprehensive overview of 7β-Hydroxy Cholesterol-d7, its properties, applications, and the methodologies for its use.
Core Data Presentation
The following tables summarize the key chemical and physical properties of 7β-Hydroxy Cholesterol-d7 and provide representative quantitative data from studies utilizing deuterated oxysterol standards for mass spectrometric analysis.
Table 1: Chemical and Physical Properties of 7β-Hydroxy Cholesterol-d7
| Property | Value | Reference |
| Alternate Name | (3β,7β)-Cholest-5-ene-3,7-diol-d7 | [3] |
| Molecular Formula | C₂₇H₃₉D₇O₂ | [3] |
| Molecular Weight | 409.70 g/mol | [3] |
| CAS Number | 349553-97-5 | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97.0% | [5] |
| Storage Temperature | -20°C | [5] |
Table 2: Representative Concentrations of 7β-Hydroxycholesterol in Human Plasma
| Analyte | Concentration Range (ng/mL) | Biological Matrix | Analytical Method | Reference |
| 7β-hydroxycholesterol | 2.63 - 30.47 | Human Plasma | LC-MS/MS | [6] |
| 7β-hydroxycholesterol | Not explicitly quantified, but method developed for its analysis | Human Plasma and Red Blood Cells | LC-HR-MS/MS | [7] |
Note: The provided concentration ranges are for the non-deuterated 7β-hydroxycholesterol, quantified using isotopically labeled internal standards like 7β-Hydroxy Cholesterol-d7.
Synthesis Overview
Experimental Protocols
The primary application of 7β-Hydroxy Cholesterol-d7 is as an internal standard in mass spectrometry-based quantification of oxysterols. Below is a detailed, generalized protocol for its use in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
Protocol: Quantification of Oxysterols in Biological Samples using 7β-Hydroxy Cholesterol-d7 as an Internal Standard
1. Sample Preparation and Extraction:
-
Objective: To extract oxysterols from the biological matrix (e.g., plasma, tissue homogenate) while minimizing auto-oxidation of cholesterol.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
7β-Hydroxy Cholesterol-d7 internal standard solution (of known concentration in a suitable solvent like ethanol)
-
Antioxidant solution (e.g., butylated hydroxytoluene - BHT in ethanol)
-
Organic solvents (e.g., isopropanol (B130326), acetonitrile (B52724), methyl-tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To the biological sample, add the antioxidant solution to prevent artificial oxysterol formation.
-
Spike the sample with a known amount of 7β-Hydroxy Cholesterol-d7 internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of isopropanol).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the lipids to a clean tube.
-
Perform a liquid-liquid extraction by adding a non-polar solvent like methyl-tert-butyl ether, vortexing, and centrifuging to separate the layers.
-
Collect the organic (upper) phase containing the oxysterols.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile mixture).
-
2. LC-MS/MS Analysis:
-
Objective: To separate and detect the target oxysterols and the internal standard using liquid chromatography and tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
-
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to aid ionization.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol with 0.1% formic acid.
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to effectively separate the oxysterols.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry Parameters (Representative):
-
Ionization Mode: Positive ion mode is common for oxysterols.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each target oxysterol and for 7β-Hydroxy Cholesterol-d7.
-
For 7β-hydroxycholesterol (analyte): A representative transition would be based on the loss of water molecules from the protonated molecule.
-
For 7β-Hydroxy Cholesterol-d7 (internal standard): The precursor and product ions will have a mass shift of +7 Da compared to the non-deuterated analyte.
-
-
Optimization: Ionization source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification:
-
Objective: To calculate the concentration of the target oxysterols in the original sample.
-
Procedure:
-
Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (7β-Hydroxy Cholesterol-d7).
-
Generate a calibration curve using standard solutions of the analyte at known concentrations, each spiked with the same amount of the internal standard. Plot the peak area ratio against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Signaling Pathways and Biological Relevance
The non-deuterated form, 7β-hydroxycholesterol, is a potent inducer of apoptosis. Understanding the signaling pathways it affects is crucial for research in areas like atherosclerosis and neurodegenerative diseases.
7β-Hydroxycholesterol Induced Apoptosis Signaling Pathway
The following diagram illustrates the key events in the signaling cascade initiated by 7β-hydroxycholesterol leading to programmed cell death.
Experimental Workflow for Oxysterol Analysis
The logical flow of a typical experiment involving the quantification of oxysterols using 7β-Hydroxy Cholesterol-d7 is depicted below.
References
- 1. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 7ß-Hydroxycholesterol-d7 - Ace Therapeutics [acetherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of oxysterols in human plasma and red blood cells by liquid chromatography high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated 7β-Hydroxycholesterol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of deuterated 7β-hydroxycholesterol, a critical analytical standard and research tool in the study of oxysterol metabolism and its role in various pathologies. The document details a feasible synthetic pathway, presents quantitative data from relevant literature, and offers detailed experimental protocols for the key synthetic steps. Furthermore, it visualizes the significant signaling pathways influenced by 7β-hydroxycholesterol, namely apoptosis and inflammation, using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol-related diseases and the development of therapeutic interventions.
Introduction
7β-hydroxycholesterol is an oxysterol formed from the oxidation of cholesterol, either through auto-oxidation or enzymatic processes.[1] It is implicated in a variety of cellular processes and is associated with several pathological conditions, including atherosclerosis, neurodegenerative diseases, and certain cancers. The cytotoxic effects of 7β-hydroxycholesterol are often attributed to its ability to induce oxidative stress, inflammation, and apoptosis.[2][3]
Deuterium-labeled internal standards are indispensable for accurate quantification of endogenous molecules by mass spectrometry. The synthesis of deuterated 7β-hydroxycholesterol provides a vital tool for researchers to precisely measure its levels in biological matrices, aiding in the elucidation of its metabolic pathways and its role in disease progression. This guide outlines a practical approach for the synthesis of deuterated 7β-hydroxycholesterol, focusing on a two-step process: the oxidation of cholesterol to 7-ketocholesterol (B24107) and the subsequent stereoselective reduction to yield the desired deuterated product.
Synthetic Pathway
The proposed synthesis of deuterated 7β-hydroxycholesterol proceeds through a two-step reaction sequence starting from cholesterol. The first step involves the oxidation of the 7-position of cholesterol to form 7-ketocholesterol. The subsequent step is the critical reduction of the 7-keto group using a deuterium-donating reagent to introduce the deuterium (B1214612) label and establish the β-stereochemistry at the 7-position.
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
7b-Hydroxy Cholesterol-d7 chemical properties
An In-depth Technical Guide to 7β-Hydroxy Cholesterol-d7: Chemical Properties and Applications
For researchers, scientists, and drug development professionals, understanding the chemical and biological characteristics of deuterated compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive overview of 7β-Hydroxy Cholesterol-d7, a labeled metabolite of cholesterol, detailing its chemical properties, experimental applications, and its role in relevant biological pathways.
Core Chemical Properties
7β-Hydroxy Cholesterol-d7 is the deuterated form of 7β-hydroxycholesterol (7β-OHC), an oxidized derivative of cholesterol. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other sterols.[1]
Below is a summary of its key chemical properties:
| Property | Value | Source(s) |
| Alternate Names | (3β,7β)-Cholest-5-ene-3,7-diol-d7, cholest-5-en-3β,7β-diol-d7 | [2] |
| Molecular Formula | C₂₇H₃₉D₇O₂ | [2][3] |
| Molecular Weight | 409.70 g/mol | [2] |
| Exact Mass | 409.394 Da | [4] |
| CAS Number | 349553-97-5 | |
| Purity | >99% (TLC) | [4] |
| Form | Powder | |
| Appearance | White to off-white solid | [5] |
| Solubility | Ethanol: ≥ 20 mg/mL, DMF: ≥ 2 mg/mL, DMSO: ≥ 0.1 mg/mL | [1] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Shipping Conditions | Shipped on dry ice. |
Experimental Protocols and Applications
7β-Hydroxy Cholesterol-d7 is primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based analyses. Its application ensures accuracy and precision in the quantification of endogenous oxysterols in various biological matrices.
General Workflow for Quantification of Oxysterols using 7β-Hydroxy Cholesterol-d7 as an Internal Standard:
This protocol outlines a general procedure for the analysis of oxysterols in biological samples, such as plasma or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental workflow for oxysterol quantification.
Key Methodological Considerations:
-
Sample Preparation: Biological samples are first spiked with a known amount of 7β-Hydroxy Cholesterol-d7. This is followed by extraction of the lipids, typically using a modified Bligh-Dyer method.[6] The organic phase, containing the sterols, is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
-
Chromatographic Separation: The extracted sterols are separated using reverse-phase high-performance liquid chromatography (HPLC), often with a C18 column.[6] A gradient elution with a binary solvent system, such as methanol/water with an additive like ammonium (B1175870) acetate, is commonly employed to achieve optimal separation.[6]
-
Mass Spectrometric Detection: The HPLC system is coupled to a tandem mass spectrometer, typically a triple quadrupole instrument, with an electrospray ionization (ESI) source.[6][7] The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions are monitored for both the analyte of interest and the 7β-Hydroxy Cholesterol-d7 internal standard.
-
Quantification: The concentration of the endogenous oxysterol is determined by calculating the ratio of its peak area to the peak area of the 7β-Hydroxy Cholesterol-d7 internal standard.[6] This ratio is then compared to a calibration curve generated using known concentrations of the non-deuterated standard.
Biological Role and Signaling Pathways
While 7β-Hydroxy Cholesterol-d7 is primarily used as a research tool, its non-deuterated analog, 7β-hydroxycholesterol, is a biologically active molecule with significant cytotoxic properties.[1][8] It is an oxysterol formed from the oxidation of cholesterol and is implicated in the pathophysiology of several diseases, including atherosclerosis, neurodegenerative disorders, and certain eye conditions.[8][9]
7β-hydroxycholesterol, along with 7-ketocholesterol (B24107), can induce apoptosis (programmed cell death) through a complex signaling cascade.[10] This process is often associated with the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
Signaling Pathway of 7β-Hydroxycholesterol-Induced Apoptosis:
The diagram below illustrates the key events in the apoptotic pathway initiated by 7β-hydroxycholesterol.
Apoptosis signaling pathway induced by 7β-Hydroxycholesterol.
This pathway highlights the central role of mitochondrial-mediated events in 7β-hydroxycholesterol-induced cell death. The release of pro-apoptotic factors from the mitochondria activates a cascade of caspases, which are proteases that execute the final stages of apoptosis, including the cleavage of cellular proteins and fragmentation of DNA.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. 7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 | 349553-97-5 [m.chemicalbook.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 7β-Hydroxycholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and key data for the structure elucidation of 7β-Hydroxycholesterol-d7. This deuterated oxysterol serves as a critical internal standard for the accurate quantification of endogenous 7β-hydroxycholesterol in various biological matrices. Understanding its structural characteristics is paramount for its application in research and clinical settings, particularly in studies related to cardiovascular disease, neurodegenerative disorders, and cancer.
Chemical Structure and Properties
7β-Hydroxycholesterol-d7 is a synthetic, isotopically labeled version of 7β-hydroxycholesterol, an oxidation product of cholesterol. The deuterium (B1214612) labeling is typically on the terminal isopropyl group of the cholesterol side chain, which provides a distinct mass shift for mass spectrometry-based quantification without significantly altering the molecule's chemical properties.
Table 1: General Properties of 7β-Hydroxycholesterol-d7
| Property | Value |
| Chemical Name | (3β,7β)-Cholest-5-ene-3,7-diol-25,26,26,26,27,27,27-d7 |
| Molecular Formula | C₂₇H₃₉D₇O₂ |
| Molecular Weight | Approximately 409.7 g/mol |
| CAS Number | 349553-97-5 |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
Mass Spectrometry
Mass spectrometry is a cornerstone technique for the structural confirmation and quantification of 7β-Hydroxycholesterol-d7. Due to its use as an internal standard, understanding its fragmentation pattern is essential for developing robust analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common platform for the analysis of oxysterols. 7β-Hydroxycholesterol-d7 is primarily used as an internal standard in Multiple Reaction Monitoring (MRM) assays.
Table 2: LC-MS/MS Parameters for 7β-Hydroxycholesterol-d7
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 391.4 |
| Product Ion (Q3) | m/z 373.4 |
| Collision Energy | Analyte and instrument dependent, requires optimization |
Note: The precursor ion corresponds to the [M+H - H₂O]⁺ ion. The product ion results from a further neutral loss.
Experimental Protocol: LC-MS/MS Analysis of Oxysterols
This protocol provides a general workflow for the extraction and analysis of oxysterols from plasma using 7β-Hydroxycholesterol-d7 as an internal standard.
An In-Depth Technical Guide to the Stability and Storage of 7β-Hydroxy Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7β-Hydroxy Cholesterol-d7. It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize this deuterated oxysterol as an internal standard or in other analytical and research applications. This document details the known stability profile, potential degradation pathways, and outlines experimental protocols for stability assessment.
Introduction to 7β-Hydroxy Cholesterol-d7
7β-Hydroxy Cholesterol-d7 is the deuterated form of 7β-hydroxycholesterol, an oxysterol formed from the oxidation of cholesterol. Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Understanding its stability is paramount to ensure the accuracy and reliability of experimental results.
Recommended Storage and Stability
Proper storage is crucial to maintain the integrity of 7β-Hydroxy Cholesterol-d7. The following storage conditions are recommended based on commercially available product information.
Table 1: Recommended Storage Conditions and Stability of 7β-Hydroxy Cholesterol-d7
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: When stored in solvent, it is advisable to aliquot the solution to prevent repeated freeze-thaw cycles, which can lead to degradation.
Potential Degradation Pathways
The primary degradation pathway for 7β-hydroxycholesterol, and by extension its deuterated form, is through oxidation. The autoxidation of cholesterol is a known route for the formation of various oxysterols, including 7β-hydroxycholesterol and 7-ketocholesterol. Furthermore, there is evidence of in vivo interconversion between 7β-hydroxycholesterol and 7-ketocholesterol. Therefore, the stability of 7β-Hydroxy Cholesterol-d7 can be compromised by conditions that promote oxidation.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for assessing the stability of 7β-Hydroxy Cholesterol-d7. An LC-MS/MS method is the preferred technique due to its high sensitivity and specificity.
Development of a Stability-Indicating LC-MS/MS Method
A robust LC-MS/MS method should be developed and validated to separate 7β-Hydroxy Cholesterol-d7 from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 7β-Hydroxy Cholesterol-d7 and its potential degradation products should be determined.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method. The following conditions are typically employed:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples from these studies should be analyzed by the validated LC-MS/MS method to identify and quantify any degradation products.
Signaling Pathway of 7β-Hydroxycholesterol-Induced Apoptosis
7β-hydroxycholesterol is known to induce apoptosis (programmed cell death) in various cell types. Understanding this pathway is relevant for researchers studying its biological effects.
Conclusion
The stability of 7β-Hydroxy Cholesterol-d7 is critical for its effective use in research and analytical applications. Adherence to the recommended storage conditions is essential to minimize degradation. While the primary degradation pathway is through oxidation, further forced degradation studies are necessary to fully elucidate its stability profile under various stress conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers working with this important deuterated oxysterol.
Solubility Profile of 7b-Hydroxy Cholesterol-d7 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7b-Hydroxy Cholesterol-d7 in various organic solvents. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated sterols as internal standards or in metabolic studies. This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
Data Presentation: Quantitative Solubility
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for solvent selection in experimental design.
| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| Ethanol | 20 | 48.82 | [1][2] |
| Dimethylformamide (DMF) | 2 | 4.88 | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 | 0.24 | [1][2] |
Note: The molar concentration is calculated based on the molecular weight of this compound (C27H39D7O2), which is approximately 409.7 g/mol .[3] It is important to note that for DMSO, the use of a new, non-hygroscopic solvent is recommended as absorbed water can significantly impact solubility.[2]
Experimental Protocols: Determining Solubility of Sterol Compounds
While specific experimental details for the solubility of this compound are not extensively published, a generalized protocol based on standard methods for determining the solubility of cholesterol and its derivatives in organic solvents can be outlined. The shake-flask method is a common and reliable technique.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvents (e.g., ethanol, DMF, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For solvents with fine suspended particles, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid residue. Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved particles. Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
HPLC Method: An isocratic elution with a suitable mobile phase on a C18 column is a common approach for cholesterol-like compounds. Detection can be achieved by UV absorbance or, for higher specificity and sensitivity, by mass spectrometry.
-
UV-Vis Spectrophotometry: A standard curve of known concentrations of this compound in the solvent of interest should be prepared to determine the concentration of the unknown sample.
-
-
Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical steps of the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
7b-Hydroxy Cholesterol-d7 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7β-Hydroxy Cholesterol-d7, a deuterated derivative of the oxysterol 7β-hydroxycholesterol. This document details its chemical and physical properties, typical analytical specifications, relevant experimental protocols, and its role in biological pathways and analytical methodologies.
Certificate of Analysis - Representative Data
The following tables summarize the typical data found on a Certificate of Analysis for 7β-Hydroxy Cholesterol-d7, compiled from various suppliers.[1][2]
Physical and Chemical Properties
| Property | Value |
| Alternate Names | (3β,7β)-Cholest-5-ene-3,7-diol-d7 |
| Molecular Formula | C₂₇H₃₉D₇O₂[1] |
| Molecular Weight | 409.70 g/mol [1] |
| Appearance | Solid powder[3] |
| Storage Temperature | -20°C[3] |
| Solubility | Soluble in DMF (2 mg/ml), Ethanol (20 mg/ml), and DMSO (0.1 mg/ml)[4][5] |
Analytical Data
| Test | Specification |
| Purity (by TLC) | ≥99%[3][6] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₇)[4] |
| Identity (by Mass Spectrometry) | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key experiments cited in the certificate of analysis are outlined below.
Purity Determination by Thin-Layer Chromatography (TLC)
Objective: To assess the purity of the 7β-Hydroxy Cholesterol-d7.
Methodology:
-
Sample Preparation: A solution of 7β-Hydroxy Cholesterol-d7 is prepared in a suitable solvent (e.g., ethanol).
-
Stationary Phase: A TLC plate coated with silica (B1680970) gel is used.
-
Mobile Phase: A solvent system capable of separating cholesterol and its derivatives is selected (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Spotting: A small amount of the sample solution is spotted onto the baseline of the TLC plate.
-
Development: The plate is placed in a chromatography chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.
-
Visualization: After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized. This can be done using a variety of methods, such as staining with phosphomolybdic acid or potassium permanganate (B83412) solution, followed by heating.
-
Analysis: The purity is assessed by the presence of a single major spot. The intensity and number of any impurity spots are used to estimate the purity, which is typically greater than 99%.[3][6]
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and structure of 7β-Hydroxy Cholesterol-d7.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z.
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of 7β-Hydroxy Cholesterol-d7 (approximately 409.7). The fragmentation pattern can also be analyzed to confirm the structure.
Quantification using 7β-Hydroxy Cholesterol-d7 as an Internal Standard
Objective: To accurately quantify the amount of endogenous 7β-hydroxycholesterol in a biological sample using LC-MS.
Methodology:
-
Sample Preparation: A known amount of 7β-Hydroxy Cholesterol-d7 is added to the biological sample (e.g., plasma, tissue homogenate) as an internal standard.[3]
-
Extraction: The lipids, including 7β-hydroxycholesterol and the internal standard, are extracted from the sample using a suitable solvent system (e.g., a modified Bligh-Dyer method).[7]
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).[7]
-
Mass Spectrometric Detection: The HPLC is coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[7][8] Specific precursor-to-product ion transitions are monitored for both the analyte (7β-hydroxycholesterol) and the internal standard (7β-Hydroxy Cholesterol-d7).
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[7]
Signaling Pathways and Workflows
7β-Hydroxycholesterol Induced Apoptosis Pathway
7β-hydroxycholesterol, an oxidized derivative of cholesterol, is known to induce apoptosis (programmed cell death) through the activation of Glycogen Synthase Kinase-3 (GSK3). This process is also associated with the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.
Caption: 7β-Hydroxycholesterol induced apoptosis pathway.
LC-MS Quantification Workflow using 7β-Hydroxy Cholesterol-d7
The deuterated internal standard, 7β-Hydroxy Cholesterol-d7, is crucial for the accurate quantification of its non-deuterated counterpart in biological matrices.
Caption: LC-MS quantification workflow.
Biological Significance
7β-hydroxycholesterol is an oxysterol formed through both enzymatic and non-enzymatic oxidation of cholesterol.[5][9] It is a significant component of oxidized low-density lipoprotein (LDL) and has been implicated in the pathology of several diseases.[5][9] Increased plasma levels of 7β-hydroxycholesterol have been correlated with mortality in coronary heart disease.[5][9] Its cytotoxic effects are linked to the induction of oxidative stress and apoptosis in various cell types, including endothelial cells.[5][9][10] Due to its biological importance, accurate quantification using stable isotope-labeled internal standards like 7β-Hydroxy Cholesterol-d7 is critical for research in cardiovascular disease, neurodegenerative disorders, and inflammatory conditions.[10]
References
- 1. scbt.com [scbt.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIPID MAPS [lipidmaps.org]
- 10. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pathogenic Role of 7β-Hydroxycholesterol: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, disease implications, and experimental considerations of a key oxysterol.
Introduction
7β-hydroxycholesterol (7β-OHC) is an oxysterol, an oxidized derivative of cholesterol, formed primarily through the auto-oxidation of cholesterol. It is increasingly recognized as a potent bioactive molecule implicated in the pathophysiology of a range of age-related and chronic diseases. Unlike its isomer, 7α-hydroxycholesterol, which is an intermediate in bile acid synthesis, 7β-OHC is predominantly a product of oxidative stress and is considered a biomarker for this process.[1] Its cytotoxic properties, including the induction of oxidative stress, inflammation, and apoptosis, position it as a molecule of significant interest in the fields of drug discovery and biomedical research.[2] This technical guide provides a comprehensive overview of the role of 7β-OHC in various diseases, its underlying signaling pathways, and key experimental methodologies for its study.
The Role of 7β-Hydroxycholesterol in Disease
Elevated levels of 7β-OHC have been detected in the plasma, tissues, and biological fluids of patients with several age-related diseases, suggesting its active involvement in their pathogenesis.[1]
Cardiovascular Diseases
In the context of cardiovascular disease, 7β-OHC is a major cytotoxic component of oxidized low-density lipoprotein (oxLDL).[3] It contributes to the development of atherosclerosis by inducing apoptosis in vascular smooth muscle cells and monocytes/macrophages, key events in the formation of atheromatous plaques.[4][5] Increased plasma levels of 7β-hydroxycholesterol have been correlated with a higher risk of mortality from coronary heart disease.[6]
Neurodegenerative Diseases
7β-OHC is implicated in neurodegenerative diseases such as Alzheimer's disease (AD).[1][7] It is found at increased levels in the brain and cerebrospinal fluid of AD patients and is considered a biomarker of oxidative stress in these conditions.[1] Studies have shown that 7β-OHC can induce neuroinflammation by promoting the activation of astrocytes and microglial cells and increasing the production of pro-inflammatory cytokines like TNF-alpha, IL-1β, and IL-6.[8][9] Furthermore, it has been demonstrated to enhance the amyloidogenic pathway, a key pathological feature of AD.[8][9] The cytotoxic effects of 7β-OHC on neuronal cells, including oligodendrocytes, further underscore its potential role in neurodegeneration.[10][11]
Cancer
The role of 7β-OHC in cancer is complex and appears to be context-dependent. On one hand, it has demonstrated anti-proliferative and pro-apoptotic effects in certain cancer cell lines. For instance, it can induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells and suppress the expression of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[12] Similarly, it has shown anti-proliferative effects in lung cancer and colon adenocarcinoma cell lines.[13] On the other hand, the broader family of oxysterols has been implicated in cancer progression, highlighting the need for further research to delineate the specific roles of 7β-OHC in different cancer types.[13] A study has suggested that plasma 7β-hydroxycholesterol may be a predictor of lung cancer risk.[14]
Other Age-Related Diseases
Elevated levels of 7β-OHC are also associated with other age-related conditions, including ocular diseases like cataracts and age-related macular degeneration, as well as sarcopenia.[1] In sarcopenia, increased plasma levels of 7β-OHC are linked to skeletal muscle atrophy and inflammation due to its cytotoxic effects on myoblasts and myotubes.
Genetic Disorders
In Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder of cholesterol biosynthesis caused by mutations in the DHCR7 gene, there is an accumulation of 7-dehydrocholesterol (B119134) (7-DHC), a precursor to cholesterol.[15][16][17] This leads to the formation of 7-DHC-derived oxysterols, which contribute to the neurological and developmental defects seen in this syndrome.[15]
Quantitative Data on 7β-Hydroxycholesterol Effects
The following tables summarize the quantitative data from various studies on the effects of 7β-hydroxycholesterol.
| Cell Line/Model | Concentration of 7β-OHC | Observed Effect | Reference |
| Human Aortic Smooth Muscle Cells | Not specified | Induction of Ca2+ oscillations (0.3-0.4 min-1 frequency) | [3] |
| Human Aortic Smooth Muscle Cells | Not specified | Activation of ERK1 and ERK2 within 5 minutes | [3] |
| Differentiated U937 cells | 30 µM | Slow but significant rise in intracellular Ca2+ over 15 minutes | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (SCC9, SCC25, CAL27, FaDu) | 13.19 - 20.79 µM | 50% inhibitory concentration (IC50) after 72 hours | [12] |
| Murine Oligodendrocytes (158N) | 20 µg/mL | Induction of cell death and oxidative stress over 24 hours | [10] |
| Murine C2C12 Myoblasts and Myotubes | Not specified | Induction of cell death and increased TNF-α and IL-8 secretion |
Signaling Pathways of 7β-Hydroxycholesterol
7β-OHC exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis, oxidative stress, and inflammation. A common outcome of 7β-OHC exposure is a form of cell death termed "oxiapoptophagy," which combines features of oxidative stress, apoptosis, and autophagy.[1][18][19]
Calcium Homeostasis and MAP Kinase Activation
One of the earliest cellular responses to 7β-OHC is the disruption of intracellular calcium homeostasis. In human aortic smooth muscle cells, it induces rapid Ca2+ oscillations, leading to the depletion of thapsigargin-sensitive Ca2+ pools.[3] This is followed by the activation of the mitogen-activated protein kinases (MAPKs), specifically ERK1 and ERK2.[3]
Mitochondrial-Mediated Apoptosis
7β-OHC is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis.[4] This process is characterized by a loss of mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytosol.[4] This release activates a cascade of caspases, ultimately leading to programmed cell death.
Oxidative Stress and Inflammation
7β-OHC induces oxidative stress by promoting the overproduction of reactive oxygen species (ROS) and lipid peroxidation products.[10] This oxidative stress can, in turn, contribute to organelle dysfunction, including that of the mitochondria and peroxisomes, further amplifying the apoptotic signal.[7][18] In neurodegenerative contexts, 7β-OHC-induced oxidative stress is also linked to the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines.[8][9]
Experimental Protocols
Investigating the effects of 7β-hydroxycholesterol requires a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
Measurement of 7β-Hydroxycholesterol
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for the quantification of 7β-OHC in biological samples.
-
Sample Preparation: Biological samples (plasma, tissue homogenates, etc.) are subjected to lipid extraction, typically using a modified Folch method with chloroform/methanol.
-
Saponification: The lipid extract is saponified to release esterified oxysterols.
-
Derivatization: The hydroxyl groups of the oxysterols are derivatized to make them volatile for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and mass spectrum of 7β-OHC are compared to those of a known standard for identification and quantification.
Assessment of Cell Viability and Apoptosis
MTT Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of 7β-OHC for a specified period.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692), which is purple.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Cells are cultured on coverslips or prepared as cytospins and fixed.
-
Permeabilization: The cells are permeabilized to allow the labeling solution to enter.
-
Labeling: The cells are incubated with a solution containing TdT enzyme and labeled nucleotides (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated labeled nucleotides are detected using a fluorescently labeled antibody or streptavidin conjugate.
-
Microscopy: The cells are visualized using a fluorescence microscope.
Analysis of Protein Expression
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-ERK, anti-COX-2).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
7β-hydroxycholesterol is a critical mediator of cellular dysfunction in a variety of pathological conditions. Its ability to induce apoptosis, oxidative stress, and inflammation makes it a significant contributor to the progression of cardiovascular diseases, neurodegenerative disorders, and potentially cancer. A thorough understanding of its signaling pathways and the availability of robust experimental methodologies are crucial for the development of novel therapeutic strategies targeting the detrimental effects of this oxysterol. Further research into the intricate mechanisms of 7β-OHC action will undoubtedly unveil new avenues for intervention in a host of age-related and chronic diseases.
References
- 1. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7beta-hydroxycholesterol induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the mitochondria in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of calcium in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7β-hydroxycholesterol-induced cell death, oxidative stress, and fatty acid metabolism dysfunctions attenuated with sea urchin egg oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7beta-hydroxycholesterol induces apoptosis and regulates cyclooxygenase 2 in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of oxysterols in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 16. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 17. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 18. Attenuation of 7-ketocholesterol- and 7β-hydroxycholesterol-induced oxiapoptophagy by nutrients, synthetic molecules and oils: Potential for the prevention of age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Understanding Oxysterol Metabolism with Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the analytical methodologies employing stable isotopes to investigate the complex pathways of oxysterol metabolism. Oxysterols, the oxidized derivatives of cholesterol, are more than mere intermediates in cholesterol catabolism; they are potent signaling molecules that regulate lipid homeostasis, inflammation, and cell viability.[1][2][3][4] Their dysregulation is implicated in numerous chronic diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers, making them critical targets for therapeutic development.[5][6][7][8][9]
Stable isotope tracing offers a powerful tool to dynamically track the formation, conversion, and excretion of these molecules in vivo and in vitro. By introducing labeled precursors, researchers can elucidate metabolic fluxes, identify novel pathways, and quantify the contribution of different synthesis routes to specific oxysterol pools. This guide details the core principles, experimental protocols, and data interpretation required to leverage these techniques for advanced research and drug discovery.
Overview of Oxysterol Metabolism
Oxysterols are generated through two primary routes: enzymatic oxidation and non-enzymatic auto-oxidation.[1][8]
-
Enzymatic Pathways: The majority of physiologically relevant oxysterols are synthesized by cytochrome P450 (CYP) enzymes.[1] Key enzymes include CYP7A1 (initiating the classic bile acid synthesis pathway), CYP27A1 (alternative bile acid pathway), CYP46A1 (predominantly in the brain, producing 24S-hydroxycholesterol), and CYP3A4.[4][10]
-
Non-Enzymatic Pathways: Auto-oxidation by reactive oxygen species (ROS) can generate a variety of oxysterols, which are often considered markers of oxidative stress.[5][11]
Once formed, oxysterols can be further metabolized, sulfated, or glycosylated for excretion. They exert biological effects primarily by acting as ligands for nuclear receptors, such as the Liver X Receptors (LXRs), which regulate the transcription of genes involved in cholesterol transport and metabolism.[2][3][10]
Principles of Stable Isotope Tracing
Stable isotope labeling involves introducing a molecule (e.g., cholesterol) enriched with a non-radioactive, heavy isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O).[12] The metabolic fate of this tracer can be followed by mass spectrometry, which distinguishes molecules based on their mass-to-charge ratio.
By administering deuterated cholesterol ([D₇]-cholesterol, for example) to an animal model or cell culture system, researchers can track the appearance of the deuterium label in various oxysterol species over time. The rate and extent of this label incorporation provide direct insights into metabolic pathway activity.[13][14]
Experimental Protocols
Precise and reproducible quantification of oxysterols is challenging due to their low abundance and the risk of artificial auto-oxidation of cholesterol during sample handling.[15][16] The following outlines a robust workflow combining stable isotope labeling with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
The process begins with sample collection and immediate stabilization, followed by extraction, derivatization to enhance analytical sensitivity, and finally, instrumental analysis.
Detailed Methodology: Sample Preparation and Analysis
This protocol is a composite based on established methods for robust oxysterol quantification.[15][17][18][19][20][21][22]
-
Sample Collection and Stabilization:
-
Collect tissues or cells and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
For plasma or serum, add an antioxidant like butylated hydroxytoluene (BHT) upon collection.
-
Add a mixture of isotope-labeled internal standards (e.g., [D₇]24S-hydroxycholesterol, [D₆]7α,25-dihydroxycholesterol) to the sample at the earliest stage to correct for analyte loss during processing.[22][23][24]
-
-
Lipid Extraction:
-
Homogenize tissue samples in a cold organic solvent, typically ethanol or a chloroform/methanol (B129727) mixture, to precipitate proteins and extract lipids.
-
For plasma, perform protein precipitation and extraction by adding a solvent like acetonitrile (B52724) containing the internal standards.[20][22]
-
Centrifuge to pellet the precipitate and collect the supernatant containing the lipid extract.
-
-
Solid-Phase Extraction (SPE) for Cholesterol Removal:
-
Condition a reversed-phase C18 SPE cartridge (e.g., Sep-Pak) with ethanol and then water/ethanol mixtures.[15][20]
-
Load the lipid extract onto the cartridge. The vast excess of cholesterol is retained more strongly than the more polar oxysterols.
-
Elute the oxysterol fraction with an appropriate solvent mixture (e.g., 70% ethanol), leaving the bulk of cholesterol on the column.[15][20] This step is critical to prevent artificial oxysterol generation.[18]
-
-
Saponification (Optional):
-
Enzyme-Assisted Derivatization for Sterol Analysis (EADSA):
-
To enhance ionization efficiency for LC-MS analysis, a permanent positive charge is added to the oxysterol molecule.[16][17][18]
-
Oxidation: Treat the oxysterol fraction with cholesterol oxidase. This enzyme converts the 3β-hydroxy-Δ⁵ group, common to most oxysterols, into a 3-oxo-Δ⁴ moiety.[15][18][20]
-
Charge-Tagging: React the resulting 3-oxo group with a hydrazine (B178648) reagent, such as Girard P, which contains a quaternary ammonium (B1175870) group.[15][18] This "click-chemistry" reaction efficiently tags the molecule.[15]
-
-
Post-Derivatization Cleanup:
-
LC-MS/MS Quantification:
-
Perform chromatographic separation using a C18 or phenyl-hexyl column with a gradient of mobile phases (e.g., water/methanol/formic acid and isopropanol/methanol/formic acid).[19][25][26]
-
Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[25]
-
For each analyte, monitor a specific precursor-to-product ion transition. For example, for derivatized [D₀]-24S-HC and its [D₇]-24S-HC internal standard, you would monitor their respective mass transitions. This provides high sensitivity and selectivity.[20][25]
-
Quantitative Data and Interpretation
The use of stable isotope-labeled internal standards allows for absolute quantification, while the administration of labeled precursors enables the calculation of metabolic flux.
Deuterium Enrichment in Oxysterols
The table below summarizes representative data from a study where mice were fed a diet containing [D₆]-cholesterol. The deuterium enrichment in various plasma oxysterols was measured to determine their origins.[13] High enrichment indicates formation from the recently absorbed, labeled cholesterol pool.
| Oxysterol | Deuterium Enrichment (%) | Implied Origin / Pathway |
| Cholesterol | ~70% | Reference for precursor pool enrichment[13] |
| 7α-Hydroxycholesterol (7α-HC) | ~70% | Rapidly formed from the circulating cholesterol pool (CYP7A1)[13] |
| 26-Hydroxycholesterol (26-HC) | ~50% | Formed from the circulating pool (CYP27A1)[13] |
| 25-Hydroxycholesterol (25-HC) | ~60% | Formed from the circulating pool[13] |
| 24S-Hydroxycholesterol (24S-HC) | ~10% | Primarily formed from a slowly exchanging pool, i.e., the brain[13][14] |
Data are illustrative and based on findings reported in the literature.[13]
Representative Oxysterol Concentrations in Human Plasma
Stable isotope dilution MS is the gold standard for determining the concentrations of endogenous sterols. The following table provides typical concentrations for key oxysterols in healthy human plasma.[24]
| Oxysterol | Concentration (ng/mL) - Free | Concentration (ng/mL) - Total (Free + Esterified) |
| 24S-Hydroxycholesterol (24S-HC) | 16.5 ± 1.6 | 45.4 ± 3.9 |
| (25R)26-Hydroxycholesterol (26-HC) | 29.8 ± 3.4 | 163.0 ± 11.0 |
| 27-Hydroxycholesterol (27-HC) | Not reported | 102.0 ± 5.0 |
| 7α-Hydroxycholesterol (7α-HC) | 12.3 ± 1.7 | 25.0 ± 4.0 |
| 7-Ketocholesterol (7-KC) | 2.5 ± 0.3 | 11.7 ± 0.9 |
Values represent Mean ± Standard Error of the Mean for NIST SRM 1950 plasma.[24]
Applications in Drug Development
Understanding oxysterol metabolism is crucial for developing therapies for metabolic and inflammatory diseases.
-
Target Validation: Stable isotope tracing can confirm whether a drug candidate effectively modulates a target enzyme in the oxysterol pathway (e.g., inhibiting a specific CYP enzyme) by measuring changes in the flux towards its product.
-
Biomarker Discovery: Altered oxysterol profiles are potential biomarkers for disease progression and therapeutic response.[27] For example, plasma 24S-HC is a marker for brain cholesterol turnover and is studied in the context of neurodegenerative diseases.[25][27]
-
Pharmacodynamic Studies: These methods can be used to assess how a drug impacts cholesterol homeostasis. For instance, LXR agonists are designed to increase cholesterol efflux by upregulating target genes. Their activity can be monitored by observing changes in the oxysterols that act as endogenous LXR ligands.[10][28]
By providing a dynamic and quantitative view of metabolic pathways, stable isotope tracing is an indispensable technique for advancing our understanding of oxysterol biology and accelerating the development of novel therapeutics.
References
- 1. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Oxysterols in the pathogenesis of major chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of oxysterols in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implication of Oxysterols in Infectious and Non-Communicable Inflammatory Diseases [mdpi.com]
- 8. A Comprehensive Review on Oxysterols and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Formation and metabolism of oxysterols and cholestenoic acids found in the mouse circulation: Lessons learnt from deuterium-enrichment experiments and the CYP46A1 transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 15. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sfrbm.org [sfrbm.org]
- 19. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lipidanalytical.com [lipidanalytical.com]
- 28. Multiple Targets for Oxysterols in Their Regulation of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance and Analysis of 7β-Hydroxycholesterol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
7β-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, formed through both non-enzymatic autoxidation and enzymatic pathways.[1] It is one of the main forms of oxysterols generated from cholesterol autoxidation.[2] Found in various human tissues and biological fluids, its presence and concentration are increasingly recognized as significant in a range of physiological and pathological processes. This technical guide provides an in-depth overview of the natural abundance of 7β-hydroxycholesterol, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates. Elevated levels of 7β-hydroxycholesterol are often found in the biological fluids and tissues of patients with age-related diseases, including cardiovascular and neurodegenerative diseases.[3]
Data Presentation: Natural Abundance of 7β-Hydroxycholesterol
The following tables summarize the reported concentrations of 7β-hydroxycholesterol in various human biological matrices. These values can vary based on the analytical methods used, as well as the age, health status, and lifestyle of the individuals studied.
Table 1: Concentration of 7β-Hydroxycholesterol in Human Plasma/Serum
| Population Studied | Matrix | Concentration (ng/mL) | Analytical Method | Reference |
| Lithuanian Men (High risk for cardiovascular disease) | Plasma | 12 ± 5 | Not Specified | [4][5] |
| Swedish Men (Lower risk for cardiovascular disease) | Plasma | 9 ± 8 | Not Specified | [4][5] |
Table 2: Concentration of 7β-Hydroxycholesterol in Human Brain and Cerebrospinal Fluid (CSF)
| Matrix | Condition | Concentration | Analytical Method | Reference |
| Brain (Cerebral Cortex) | Alzheimer's Disease | Elevated | Not Specified | [1] |
| Brain (Export from brain) | Healthy | ~2 mg/24h flux | GC-MS | [6] |
Table 3: Concentration of 7β-Hydroxycholesterol in Human Tissues
| Tissue | Condition | Concentration | Analytical Method | Reference |
| Atherosclerotic Plaque | Atherosclerosis | Present, secondary to 7-ketocholesterol (B24107) | HPLC with UV detection | [7] |
| Ocular Tissues (RPE/Choroid) | Aging | Increases with age | LC-MS | [8] |
Experimental Protocols
Accurate quantification of 7β-hydroxycholesterol is challenging due to its low abundance and the potential for artificial oxidation during sample handling. The following sections detail established methodologies for its analysis.
Protocol 1: Extraction and Saponification of 7β-Hydroxycholesterol from Plasma
This protocol is adapted from methods described for the analysis of oxysterols in biological fluids.[9][10][11]
1. Sample Preparation:
-
To 200 µL of human plasma, add deuterated internal standards.
-
Extract bulk lipids using a methanol (B129727):dichloromethane solvent mixture.
2. Saponification (to hydrolyze cholesteryl esters):
-
To the lipid extract, add 1 mL of 100% ethanol (B145695) and 300 µL of 10 N KOH (dissolved in 75% ethanol).[9]
-
Incubate the mixture at 80°C for 1 hour.[9]
-
Cool the tubes on ice.
3. Extraction of Unsaponifiable Lipids:
-
Add 2 mL of chloroform (B151607) and vortex.[9]
-
Add 2.5 mL of distilled water and vortex.[9]
-
Centrifuge at 2,380 x g for 10 minutes at room temperature.[9]
-
Remove the upper aqueous phase.
-
Wash the lower organic phase with 2 mL of distilled water, vortex, and centrifuge again.
-
Collect the lower organic phase containing the free oxysterols.
4. Solid-Phase Extraction (SPE) for Cleanup:
-
The dried lipid extract can be further purified using a silica (B1680970) SPE cartridge to separate oxysterols from the more abundant cholesterol.[12][13]
-
Condition the silica cartridge with hexane (B92381).
-
Apply the sample and wash with hexane to elute cholesterol.
-
Elute the more polar oxysterols with a more polar solvent system (e.g., hexane:ethyl ether mixtures of increasing polarity, followed by acetone/methanol).[13]
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for oxysterol analysis, often requiring derivatization to increase the volatility of the analytes.[9][14]
1. Derivatization:
-
Dry the extracted oxysterol fraction under a stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[9]
2. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: BPX5 or similar non-polar column.
-
Carrier Gas: Helium.
-
Temperature Program: Start at a lower temperature and ramp up to separate the different sterols.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Monitor characteristic ions for 7β-hydroxycholesterol-TMS ether.
-
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing underivatized oxysterols, reducing sample preparation time and potential for artifacts.[15][16][17]
1. Sample Preparation:
-
The extracted and purified oxysterol fraction is dried and reconstituted in a suitable solvent for LC injection (e.g., 40% methanol containing 0.1% formic acid).[18]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.[15][17] An Eclipse XBD column has been shown to separate 7β-hydroxycholesterol from its isomers.[16]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid is typically used.[15][17]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15]
-
Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Transitions: Monitor the specific precursor-to-product ion transition for 7β-hydroxycholesterol.
-
Signaling Pathways and Biological Activities
7β-hydroxycholesterol is a biologically active molecule that can induce cellular responses, including apoptosis and inflammation.
7β-Hydroxycholesterol-Induced Apoptosis
7β-hydroxycholesterol is known to induce apoptosis in various cell types, including vascular wall cells.[19][20][21] The apoptotic cascade involves several key events, as depicted in the following diagram. The process is often initiated by an influx of calcium and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[22]
7β-Hydroxycholesterol and Neuroinflammation
In the central nervous system, 7β-hydroxycholesterol is implicated in neuroinflammatory processes, particularly relevant to neurodegenerative diseases like Alzheimer's disease.[1][23][24] It can activate glial cells (microglia and astrocytes), leading to the production of pro-inflammatory cytokines.[24]
Conclusion
The quantification of 7β-hydroxycholesterol is a critical aspect of research into diseases associated with oxidative stress and lipid peroxidation. The choice of analytical methodology depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The signaling pathways initiated by 7β-hydroxycholesterol highlight its potential as a biomarker and a therapeutic target in a variety of diseases. This guide provides a foundational understanding for researchers and professionals in the field, enabling more standardized and comparable studies on the role of this important oxysterol.
References
- 1. portlandpress.com [portlandpress.com]
- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Increased plasma 7 beta-hydroxycholesterol concentrations in a population with a high risk for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol metabolites exported from human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Hydroperoxycholesterol and its products in oxidized low density lipoprotein and human atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-ketocholesterol accumulates in ocular tissues as a consequence of aging and is present in high levels in drusen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. 2.8. Oxysterol extraction [bio-protocol.org]
- 19. 7beta-hydroxycholesterol induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of calcium in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of 7β-Hydroxycholesterol Formation: A Technical Guide to Enzymatic and Non-Enzymatic Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the formation of 7β-hydroxycholesterol, a critical oxysterol implicated in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of both the enzymatic and non-enzymatic routes of its synthesis. By presenting detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways, this guide serves as a valuable resource for understanding and investigating the roles of 7β-hydroxycholesterol in health and disease.
Introduction
7β-hydroxycholesterol is an oxidized derivative of cholesterol that, along with its epimer 7α-hydroxycholesterol and the ketone derivative 7-ketocholesterol (B24107), belongs to the family of 7-oxygenated oxysterols.[1][2] These molecules are not merely byproducts of cholesterol metabolism but are bioactive lipids that can modulate signaling pathways involved in apoptosis, inflammation, and lipid homeostasis.[3][4] The concentration of 7β-hydroxycholesterol in tissues and plasma is a biomarker of oxidative stress and has been associated with the pathogenesis of several diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers.[1][2] Its formation can occur through two distinct mechanisms: non-enzymatic autoxidation and specific enzymatic reactions.[5][6] A thorough understanding of these pathways is crucial for the development of therapeutic strategies targeting the modulation of 7β-hydroxycholesterol levels.
Non-Enzymatic Formation: The Autoxidation Pathway
The primary route for the non-enzymatic formation of 7β-hydroxycholesterol is the autoxidation of cholesterol, a free radical-mediated process.[6][7] This pathway is particularly significant in environments with high levels of reactive oxygen species (ROS), such as in inflamed tissues or within oxidized low-density lipoproteins (LDL).[1]
The process is initiated by the abstraction of a hydrogen atom from the C7 position of cholesterol by a ROS, such as the hydroxyl radical (•OH).[7] This is the rate-limiting step and is favored due to the relative weakness of the allylic C-H bond at this position.[8] This results in the formation of a cholesterol radical, which then reacts with molecular oxygen to form a cholesterol hydroperoxyl radical. This radical can then abstract a hydrogen atom from another molecule, such as a fatty acid, to form 7-hydroperoxycholesterol. This process is non-stereospecific, leading to the formation of both 7α- and 7β-hydroperoxycholesterol intermediates.[9][10] These hydroperoxides are unstable and can be subsequently reduced to form the more stable 7α- and 7β-hydroxycholesterol or can be converted to 7-ketocholesterol.[7][9]
Enzymatic Formation of 7β-Hydroxycholesterol
While autoxidation is a major contributor, specific enzymatic pathways also lead to the formation of 7β-hydroxycholesterol. These pathways are often tissue-specific and can be significant under certain physiological or pathological conditions.
Interconversion of 7-Ketocholesterol and 7β-Hydroxycholesterol
The most well-characterized enzymatic route to 7β-hydroxycholesterol involves the reduction of 7-ketocholesterol. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[11][12][13] This enzyme is a member of the short-chain dehydrogenase/reductase superfamily and is known for its role in glucocorticoid metabolism, where it converts inactive cortisone (B1669442) to active cortisol.[14] In the context of oxysterol metabolism, 11β-HSD1 acts as an oxo-reductase, stereospecifically reducing the ketone group at the C7 position of 7-ketocholesterol to a hydroxyl group, yielding 7β-hydroxycholesterol.[11][12] This activity has been demonstrated in various tissues, including the arterial wall.[11][15]
Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can catalyze the reverse reaction, the oxidation of 7β-hydroxycholesterol to 7-ketocholesterol.[5] This bidirectional control of 7-ketocholesterol and 7β-hydroxycholesterol levels by 11β-HSD isozymes suggests a mechanism for regulating the local concentrations and biological activities of these oxysterols.
Potential Mitochondrial Epimerization
There is evidence suggesting the presence of a mitochondrial enzyme system capable of epimerizing 7α-hydroxycholesterol to 7β-hydroxycholesterol.[16][17] This conversion is thought to proceed through a 7-oxocholesterol intermediate.[16] While the specific enzyme responsible for this epimerization has not been fully characterized, this pathway could contribute to the cellular pool of 7β-hydroxycholesterol, particularly in the liver mitochondria during bile acid synthesis.[16]
It is important to note that a direct enzymatic conversion of cholesterol to 7β-hydroxycholesterol has not been clearly established. The primary enzyme responsible for the initial 7-hydroxylation of cholesterol is cholesterol 7α-hydroxylase (CYP7A1) , which is highly specific for the formation of 7α-hydroxycholesterol, the first committed step in the classic pathway of bile acid synthesis.[18][19]
Quantitative Data on 7β-Hydroxycholesterol
The levels of 7β-hydroxycholesterol can vary significantly between different tissues and under various physiological and pathological conditions. Accurate quantification is essential for understanding its biological roles and for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of oxysterols.
| Biological Matrix | Species | Condition | Concentration Range | Reference |
| Plasma | Human | Healthy | 10 - 50 ng/mL | [20] |
| Plasma | Human | High Cardiovascular Risk | Significantly elevated vs. healthy | [1] |
| Aortic Tissue | Mouse | Wild-type | Detectable | [11] |
| Liver | Mouse | Wild-type | Detectable | [21] |
| Cerebral Cortex | Mouse | Wild-type | Detectable | [21] |
Note: The exact concentrations can vary depending on the specific analytical method and the cohort studied. The table provides a general overview.
Experimental Protocols
Quantification of 7β-Hydroxycholesterol in Biological Samples by LC-MS/MS
This protocol provides a general framework for the analysis of 7β-hydroxycholesterol. Specific parameters may need to be optimized for different sample types and instrument setups.
1. Sample Preparation:
-
Lipid Extraction: To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d7-7β-hydroxycholesterol). Extract lipids using a modified Folch or Bligh-Dyer method with a solvent system such as chloroform:methanol (2:1, v/v) or methyl tert-butyl ether.[21]
-
Saponification (Optional but Recommended): To measure total 7β-hydroxycholesterol (free and esterified), perform a mild alkaline saponification (e.g., with 1 M KOH in methanol) to hydrolyze cholesteryl esters.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using a silica-based SPE cartridge to remove interfering lipids.
2. Derivatization (Optional):
-
To enhance ionization efficiency and chromatographic separation, the hydroxyl group can be derivatized. A common method is picolinoyl esterification.
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 or a specialized column for sterol analysis (e.g., phenyl-hexyl).[20][21] Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).[20][22]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[22] Monitor the specific multiple reaction monitoring (MRM) transitions for 7β-hydroxycholesterol and the internal standard. For native 7β-hydroxycholesterol, a common transition is the loss of a water molecule.
4. Quantification:
-
Generate a standard curve using known concentrations of a 7β-hydroxycholesterol standard. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Differentiating Enzymatic vs. Non-Enzymatic Formation
Distinguishing between the two formation pathways can be challenging. An approach using stable isotopes can be employed:
-
In vitro cell culture: Incubate cells with 18O2. Non-enzymatic autoxidation will incorporate one atom of 18O into the hydroperoxide intermediate, resulting in 7β-hydroxycholesterol with one 18O atom. Enzymatic reactions catalyzed by cytochrome P450 enzymes also incorporate one atom of molecular oxygen. However, if the enzymatic pathway proceeds via a dehydrogenase acting on a pre-existing oxysterol, the oxygen atom will originate from water.
-
Inhibition studies: Use specific inhibitors of enzymes suspected to be involved (e.g., 11β-HSD1 inhibitors) to assess their contribution to 7β-hydroxycholesterol formation.
-
Antioxidant treatment: Treat cells or animals with antioxidants to reduce ROS levels. A significant decrease in 7β-hydroxycholesterol formation would indicate a major contribution from the non-enzymatic pathway.
Signaling Pathways Modulated by 7β-Hydroxycholesterol
7β-hydroxycholesterol is a potent modulator of cellular signaling, primarily inducing apoptosis and inflammation.
Apoptosis Induction
7β-hydroxycholesterol triggers apoptosis in various cell types through multiple mechanisms:[23][24]
-
Mitochondrial Pathway: It can induce mitochondrial dysfunction, leading to the release of cytochrome c and activation of the caspase cascade (caspase-9 and caspase-3).[3]
-
Calcium Signaling: It can cause a rapid increase in intracellular calcium concentrations, which can act as a trigger for apoptosis.[23][24]
-
Death Receptor Pathway: In some cell types, it can act on the Fas death receptor, initiating the extrinsic apoptosis pathway.[4]
The term "oxiapoptophagy" has been coined to describe the form of cell death induced by 7-oxygenated oxysterols, which involves a combination of oxidative stress, apoptosis, and autophagy.[25]
Liver X Receptor (LXR) Signaling
Liver X receptors (LXRs) are nuclear receptors that play a key role in cholesterol homeostasis.[26][27] They are activated by certain oxysterols, leading to the transcription of genes involved in cholesterol efflux and metabolism.[28][29] While oxysterols such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol (B1664032) are well-established LXR agonists, the direct interaction of 7β-hydroxycholesterol with LXRs is less clear and appears to be weak. However, the overall balance of oxysterols, including 7β-hydroxycholesterol, can indirectly influence LXR activity and cholesterol metabolism.
Conclusion
The formation of 7β-hydroxycholesterol is a complex process involving both non-enzymatic autoxidation and specific enzymatic conversions. The prevalence of each pathway is dependent on the cellular and tissue environment, particularly the level of oxidative stress and the expression of specific enzymes like 11β-HSD1. Given the potent biological activities of 7β-hydroxycholesterol, a detailed understanding of its synthesis is paramount for the development of novel therapeutic interventions for a range of diseases associated with its accumulation. This technical guide provides a foundational resource for researchers to further explore the intricate biology of this important oxysterol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic interconversion of the oxysterols 7β,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways of cholesterol oxidation via non-enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rem.bioscientifica.com [rem.bioscientifica.com]
- 8. On the mechanism of oxidation of cholesterol at C-7 in a lipoxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 11β-Hydroxysteroid dehydrogenase type 1 contributes to the regulation of 7-oxysterol levels in the arterial wall through the inter-conversion of 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11β-Hydroxysteroid dehydrogenases control access of 7β,27-dihydroxycholesterol to retinoid-related orphan receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11β-Hydroxysteroid dehydrogenase type 1 contributes to the balance between 7-keto- and 7-hydroxy-oxysterols in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 11β-Hydroxysteroid dehydrogenase type 1 contributes to the regulation of 7-oxysterol levels in the arterial wall through the inter-conversion of 7-ketocholesterol and 7β-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formation of 7 alpha- and 7 beta-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formation of 7α- and 7β-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria | CoLab [colab.ws]
- 18. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 20. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 7beta-hydroxycholesterol induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of calcium in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
7β-Hydroxy Cholesterol-d7: An Internal Standard for Accurate Quantification of Oxysterols
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7β-hydroxycholesterol is an oxysterol formed from the oxidation of cholesterol. It is a significant biomarker for oxidative stress and has been implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[1] Accurate quantification of 7β-hydroxycholesterol in biological matrices is crucial for understanding its role in disease progression and for the development of novel therapeutic interventions. Due to its chemical similarity to the analyte and its distinct mass, 7β-Hydroxy Cholesterol-d7 is an ideal internal standard for mass spectrometry-based quantification methods, enabling correction for variations in sample preparation and instrument response.
This document provides a detailed guide for the use of 7β-Hydroxy Cholesterol-d7 as an internal standard for the quantification of 7β-hydroxycholesterol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance of 7β-Hydroxycholesterol
7β-hydroxycholesterol is a potent inducer of cellular stress, leading to apoptosis (programmed cell death) and inflammation.[2] Its cytotoxic effects are mediated through various signaling pathways, including the induction of oxidative stress, disruption of calcium homeostasis, and activation of apoptotic cascades.[3]
7β-Hydroxycholesterol and Oxidative Stress
7β-hydroxycholesterol is a known inducer of reactive oxygen species (ROS) production, leading to cellular oxidative stress. This can cause damage to organelles such as mitochondria and lysosomes, ultimately triggering cell death.[2]
7β-Hydroxycholesterol-Induced Apoptosis
7β-hydroxycholesterol triggers apoptosis through a complex signaling network. Key events include:
-
Calcium Influx: Rapid increase in intracellular calcium levels.[3]
-
Mitochondrial Pathway Activation: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: A cascade of caspase activation, leading to the execution of the apoptotic program.
Experimental Protocols
This section outlines a representative protocol for the quantification of 7β-hydroxycholesterol in plasma samples using 7β-Hydroxy Cholesterol-d7 as an internal standard. While this protocol provides a robust starting point, optimization and validation are essential for each specific laboratory setting and matrix.
Materials and Reagents
-
7β-Hydroxy Cholesterol-d7 (Internal Standard)
-
7β-Hydroxycholesterol (Analytical Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (or other biological matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7β-hydroxycholesterol and 7β-Hydroxy Cholesterol-d7 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 7β-hydroxycholesterol by serial dilution of the primary stock solution with methanol to create a calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of 7β-Hydroxy Cholesterol-d7 at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Spiking: To 100 µL of plasma, add a known amount of the 7β-Hydroxy Cholesterol-d7 internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold methanol to the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the analytes from the cartridge with methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Representative)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7β-Hydroxycholesterol | To be optimized | To be optimized |
| 7β-Hydroxy Cholesterol-d7 | To be optimized | To be optimized |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standards and the deuterated internal standard into the mass spectrometer to identify the most abundant and stable transitions. A common precursor ion for non-deuterated hydroxycholesterols is [M+H-H₂O]⁺.
Data Analysis and Quantification
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of 7β-hydroxycholesterol in the unknown samples can then be determined from this curve.
Method Validation Parameters (Representative)
The following table provides typical validation parameters for LC-MS/MS methods for oxysterol analysis. These values should be established in your laboratory for this specific assay.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Intra- and Inter-Assay Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115% |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. 7β-hydroxycholesterol-d7 Avanti Research™ - A Croda Brand | 349553-97-5 [sigmaaldrich.com]
- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of calcium in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 7β-Hydroxycholesterol-d7 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
7β-hydroxycholesterol is an oxysterol formed by the oxidation of cholesterol. It is considered a biomarker for oxidative stress and has been implicated in the pathophysiology of several diseases, including cardiovascular and neurodegenerative disorders.[1][2] Accurate and sensitive quantification of 7β-hydroxycholesterol in biological matrices is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of 7β-hydroxycholesterol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 7β-Hydroxycholesterol-d7 as an internal standard.
Quantitative Data Summary
The following table summarizes the essential mass spectrometry parameters for the detection of 7β-Hydroxycholesterol and its deuterated internal standard, 7β-Hydroxycholesterol-d7. These parameters are crucial for setting up the MRM (Multiple Reaction Monitoring) method on a triple quadrupole mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| 7β-Hydroxycholesterol | 385.4 | 367.3 | Positive ESI/APCI | Corresponds to [M+H-H₂O]⁺ |
| 7β-Hydroxycholesterol-d7 | 391.0 | 373.0 | Positive ESI/APCI | Corresponds to [M+H-H₂O]⁺[3] |
Experimental Protocols
This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation: Modified Bligh-Dyer Extraction for Plasma/Serum
This protocol is a robust method for extracting sterols from biological fluids.
-
Thaw Samples : Thaw plasma or serum samples on ice.
-
Internal Standard Spiking : To 100 µL of plasma/serum, add the appropriate amount of 7β-Hydroxycholesterol-d7 internal standard solution.
-
Solvent Addition : Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.
-
Phase Separation : Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of water and vortex again for 1 minute.
-
Centrifugation : Centrifuge the samples at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Extraction : Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen at 37-40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of oxysterols.
-
Mobile Phase A : Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B : Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
-
Flow Rate : 0.3 mL/min.
-
Gradient Elution :
-
0-2 min: 80% B
-
2-10 min: Gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-18 min: Return to 80% B (equilibration)
-
-
Injection Volume : 5-10 µL.
-
Column Temperature : 40°C.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI can be advantageous for less polar compounds like oxysterols.[4]
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Gas Temperature : 350°C.
-
Gas Flow : 10 L/min.
-
Nebulizer Pressure : 35 psi.
-
Capillary Voltage : 3500 V.
Note: The optimal collision energy and other source parameters should be determined by infusing the individual standards and auto-tuning the instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS protocol for the analysis of 7β-Hydroxycholesterol.
Caption: Experimental workflow for 7β-Hydroxycholesterol analysis.
Signaling Pathway of 7β-Hydroxycholesterol-Induced Cytotoxicity
7β-hydroxycholesterol induces cytotoxicity through a complex signaling cascade involving oxidative stress and the activation of several kinase pathways, ultimately leading to apoptosis.
Caption: 7β-Hydroxycholesterol-induced cytotoxic signaling.
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7β-Hydroxycholesterol and 7-ketocholesterol: New oxidative stress biomarkers of sarcopenia inducing cytotoxic effects on myoblasts and myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Oxysterols Using 7β-Hydroxy Cholesterol-d7: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of oxysterols in various biological matrices using 7β-Hydroxy Cholesterol-d7 as an internal standard. The protocols outlined herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for accurate quantification.
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules involved in a multitude of physiological and pathological processes, including cholesterol homeostasis, inflammation, and apoptosis.[1][2][3] Their accurate quantification in biological samples is essential for understanding their roles in disease and for the development of novel therapeutics. This application note details a robust LC-MS/MS method for the analysis of a panel of oxysterols, utilizing 7β-Hydroxy Cholesterol-d7 as an internal standard to ensure precision and accuracy.
Experimental Protocols
A generalized workflow for the quantitative analysis of oxysterols is presented below. Specific parameters may require optimization based on the laboratory's instrumentation and the specific oxysterols of interest.
Experimental Workflow
Caption: General workflow for oxysterol analysis.
Sample Preparation
Accurate sample preparation is critical to minimize the artificial formation of oxysterols through auto-oxidation.
a. From Plasma/Serum:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma, add 5 µL of 7β-Hydroxy Cholesterol-d7 internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL).
-
Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further purification by solid-phase extraction (SPE).
b. From Tissues:
-
Accurately weigh approximately 30 mg of frozen tissue.
-
Add a suitable volume of saline or homogenization buffer.
-
Homogenize the tissue on ice.
-
To 100 µL of the tissue homogenate, add the 7β-Hydroxy Cholesterol-d7 internal standard.
-
Proceed with liquid-liquid extraction (LLE) using a solvent system like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).[4]
c. From Cells:
-
Wash cultured cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer or sonication.
-
Add the 7β-Hydroxy Cholesterol-d7 internal standard to the cell lysate.
-
Perform lipid extraction using a modified Bligh-Dyer method or other suitable LLE protocols.[5]
Liquid Chromatography (LC)
Reversed-phase chromatography is commonly employed for the separation of oxysterols.
-
Column: A C18 or Phenyl-Hexyl column is typically used.[4]
-
Mobile Phase A: Water with a modifier such as formic acid (e.g., 0.1%).
-
Mobile Phase B: A mixture of organic solvents like methanol (B129727) and isopropanol.[6]
-
Gradient: A gradient elution is necessary to resolve the various oxysterol isomers.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintaining a controlled, often lower, column temperature (e.g., 25°C) can improve the separation of isomeric pairs.[7]
Mass Spectrometry (MS)
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions for each oxysterol and the internal standard must be optimized. The loss of a water molecule is a common fragmentation pattern for many oxysterols.[7]
Quantitative Data
The following tables summarize typical performance characteristics of LC-MS/MS methods for oxysterol analysis. Values can vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Typical LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [8][9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
| Intra-day Precision (%RSD) | < 10% | [9] |
| Recovery | 80 - 110% | [8][9] |
| Matrix Effect | Variable, compensated by internal standard | [4] |
Table 2: Example MRM Transitions for Selected Oxysterols
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7α-Hydroxycholesterol | 385.4 | 367.5 |
| 7β-Hydroxycholesterol | 385.4 | 367.5 |
| 7-Ketocholesterol | 401.3 | 383.3 |
| 24S-Hydroxycholesterol | 385.4 | 367.5 |
| 25-Hydroxycholesterol | 385.4 | 367.5 |
| 27-Hydroxycholesterol | 385.4 | 367.5 |
| 7β-Hydroxy Cholesterol-d7 (IS) | 391.4 | 373.4 |
Note: The exact m/z values may vary slightly depending on the adduct formed and the instrument calibration. The MRM transition for 7β-Hydroxy Cholesterol-d7 is based on the expected mass shift from the unlabeled analog.
Signaling Pathways Involving Oxysterols
Oxysterols are key regulators of several signaling pathways, most notably the Liver X Receptor (LXR) pathway, which plays a central role in cholesterol metabolism and inflammation.
LXR Signaling Pathway
Caption: Oxysterol activation of the LXR pathway.
Oxysterols act as endogenous ligands for Liver X Receptors (LXRs), which are nuclear receptors that form heterodimers with Retinoid X Receptors (RXRs).[1] Upon ligand binding, the LXR/RXR heterodimer translocates to the nucleus and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cholesterol efflux (e.g., ABCA1 and ABCG1) and also exerts anti-inflammatory effects.[1]
Oxysterol-Induced Apoptosis in Macrophages
Caption: Oxysterol-induced apoptosis pathway.
Certain oxysterols, such as 7-ketocholesterol, can induce apoptosis in macrophages, a process implicated in the development of atherosclerosis.[2] This signaling cascade is initiated by a calcium flux, which leads to the activation of cytosolic phospholipase A2 (cPLA2). Activated cPLA2 then mediates the release of arachidonic acid, which is a key step in the downstream signaling pathway culminating in apoptosis.[2]
Conclusion
The LC-MS/MS method described, utilizing 7β-Hydroxy Cholesterol-d7 as an internal standard, provides a reliable and sensitive approach for the quantitative analysis of oxysterols in diverse biological samples. This methodology is a valuable tool for researchers and drug development professionals investigating the roles of oxysterols in health and disease. The provided protocols and data serve as a comprehensive resource for the implementation of this analytical technique.
References
- 1. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The Signaling Pathway of Oxysterol-Induced Apoptosis in Macrophages." by Natalie Elaine Freeman [dc.etsu.edu]
- 3. rupress.org [rupress.org]
- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7β-hydroxycholesterol Plasma Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 7β-hydroxycholesterol from plasma samples for quantitative analysis. The following sections offer a comprehensive guide to various extraction and derivatization techniques, complete with experimental protocols, quantitative data summaries, and visual workflow diagrams.
Introduction
7β-hydroxycholesterol is an oxysterol and a significant biomarker in various physiological and pathological processes. Accurate quantification in plasma is crucial for clinical and research applications. This document outlines established methods for its extraction and analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The choice of sample preparation method can significantly impact the accuracy, precision, and sensitivity of the analysis. Key considerations include the efficient removal of interfering substances from the complex plasma matrix and, in some cases, derivatization to enhance analytical performance.
Sample Preparation Strategies
The primary methods for extracting 7β-hydroxycholesterol from plasma include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Often, a combination of these techniques is employed to achieve optimal sample purity.
-
Protein Precipitation: This initial step is crucial for removing the bulk of proteins from the plasma sample, which can interfere with subsequent analysis. Common precipitating agents include organic solvents like acetonitrile (B52724) and methanol (B129727).[1][2][3]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique to isolate lipids, including oxysterols, from the aqueous plasma environment. A non-polar organic solvent is used to extract the analytes of interest. Methyl tert-butyl ether (MTBE) is a frequently used solvent for this purpose.[4][5]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE. It utilizes a solid sorbent to retain the analyte of interest while interfering compounds are washed away.[6][7][8][9]
-
Saponification: A significant portion of 7β-hydroxycholesterol in plasma can be esterified. Saponification is a chemical hydrolysis step used to cleave these ester bonds, releasing the free form of the oxysterol for total quantification.[10][11]
-
Derivatization: To improve the chromatographic properties and ionization efficiency for MS detection, 7β-hydroxycholesterol can be derivatized. Common derivatizing agents include nicotinic acid and picolinic acid for LC-MS, and silylating agents for GC-MS.[4][11][12]
Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This protocol is a straightforward and effective method for the extraction of 7β-hydroxycholesterol from plasma.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., d7-7β-hydroxycholesterol)
-
Methanol (MeOH), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a 2 mL centrifuge tube, add 5 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.[5]
-
Add 1 mL of MTBE and shake at room temperature for 1 hour.[5]
-
Add 250 µL of deionized water and mix.
-
Centrifuge at 15,000 rpm for 30 minutes at 4°C.[5]
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to LLE.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water with 0.1% formic acid
-
Butyl acetate
-
SPE cartridges (e.g., Oasis HLB)
-
Vacuum manifold
Procedure:
-
Protein Precipitation: To 100 µL of plasma, add the internal standard and 300 µL of acetonitrile to precipitate proteins.[6] Vortex and centrifuge.
-
Sample Loading: Take the supernatant and dilute it with water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 800 µL of methanol followed by 600 µL of water with 0.1% formic acid.[7]
-
Sample Application: Slowly load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 600 µL of water with 0.1% formic acid to remove polar interferences, followed by a wash with 600 µL of hexane to remove non-polar interferences.[7]
-
Elution: Elute the 7β-hydroxycholesterol with 1 mL of butyl acetate.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent.
Protocol 3: Derivatization for Enhanced LC-MS/MS Sensitivity
This protocol describes the derivatization of 7β-hydroxycholesterol with nicotinic acid to improve its ionization efficiency.
Materials:
-
Dried sample extract (from Protocol 1 or 2)
-
Derivatization reagent: 63 mg of N,N'-diisopropylcarbodiimide, 62 mg of nicotinic acid, and 61 mg of 4-(dimethylamino)pyridine in 5 mL of chloroform (B151607).[4]
-
Nitrogen evaporator
-
Heating block
Procedure:
-
To the dried sample extract, add 50 µL of the derivatization reagent.[4]
-
Heat the sample at 50°C for 1 hour.[4]
-
Evaporate the chloroform under a stream of nitrogen at 35°C.[4]
-
Reconstitute the derivatized sample in 200 µL of methanol for LC-MS/MS analysis.[4]
Quantitative Data Summary
The following tables summarize typical performance data for oxysterol analysis in plasma using methods similar to those described above. Note that specific values can vary depending on the exact instrumentation and laboratory conditions.
Table 1: Method Validation Parameters for Oxysterol Analysis in Plasma
| Parameter | 4β-hydroxycholesterol | 4α-hydroxycholesterol | Reference |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | [11] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | [11] |
| Intra-day Precision (% CV) | 1.3 - 4.7 | 2.5 - 7.8 | [11] |
| Inter-day Precision (% CV) | 3.6 - 4.8 | 4.7 - 7.7 | [11] |
| Accuracy (% Recovery) | 98.6 - 103.1 | 94.2 - 106.0 | [11] |
| Extraction Recovery (%) | 88.2 - 101.5 | 91.8 - 114.9 | [11] |
Table 2: General Performance of Sterol Extraction Methods
| Parameter | Value | Reference |
| Extraction Efficiency | 85 - 110% | [9][13][14] |
| Day-to-day Variability (% RSD) | < 10% | [9][13][14] |
| Limit of Detection (HPLC-MS) | ~1 ng/mL | [9][13][14] |
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the sample preparation protocols.
Caption: Liquid-Liquid Extraction Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 7. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Derivatization of 7β-Hydroxy Cholesterol-d7 for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7β-hydroxycholesterol, an oxidized derivative of cholesterol, is a significant biomarker implicated in various physiological and pathological processes, including atherogenesis and neurodegenerative diseases.[1][2] Accurate quantification of 7β-hydroxycholesterol in biological matrices is crucial for understanding its role in these conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for sterol analysis, offering high chromatographic resolution.[3] However, the low volatility and thermal instability of oxysterols like 7β-hydroxycholesterol necessitate a derivatization step to improve their chromatographic behavior and ensure accurate quantification.[4]
Silylation, the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is the most common and effective derivatization method for sterols, rendering them more volatile and suitable for GC-MS analysis.[5] This application note provides a detailed protocol for the silylation of 7β-Hydroxy Cholesterol-d7, a commonly used internal standard for the accurate quantification of endogenous 7β-hydroxycholesterol.[1]
Experimental Protocols
This section details the materials and methodology for the derivatization of 7β-Hydroxy Cholesterol-d7 for GC-MS analysis.
Materials and Reagents
-
7β-Hydroxy Cholesterol-d7 standard
-
Anhydrous Pyridine (B92270)
-
Trimethylchlorosilane (TMCS) (optional catalyst)
-
Anhydrous solvent (e.g., Hexane, Toluene)
-
GC-MS grade vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Sample Preparation (General Guideline for Biological Samples)
-
Internal Standard Spiking: Add a known amount of 7β-Hydroxy Cholesterol-d7 solution to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process to account for procedural losses.
-
Saponification (Hydrolysis): To hydrolyze sterol esters and release free 7β-hydroxycholesterol, add 1 M ethanolic KOH to the sample. Incubate at 60°C for 1 hour.[5]
-
Extraction: After cooling, perform a liquid-liquid extraction using a suitable organic solvent like n-hexane or a mixture of n-hexane and isopropanol.[5][8] Vortex thoroughly and centrifuge to separate the phases.
-
Drying: Transfer the organic (upper) layer to a clean tube and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensure the residue is completely dry as moisture interferes with the derivatization reaction.[5]
Derivatization Protocol
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the sample.[6] Subsequently, add 50-100 µL of MSTFA (or a mixture of MSTFA with 1% TMCS).[5][6][9]
-
Reaction: Tightly cap the vial and vortex for approximately 30 seconds.[5]
-
Incubation: Incubate the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[5][6][9]
-
Final Preparation: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Analysis Parameters (Example)
-
GC Column: A medium polarity capillary column, such as one with a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, is suitable for separating oxysterols.[8]
-
Injector Temperature: 275°C[4]
-
Oven Temperature Program: Start at an initial temperature (e.g., 65°C for 2 min), ramp up to an intermediate temperature (e.g., 250°C at 15°C/min), and then ramp to a final temperature (e.g., 310°C at 5°C/min) and hold for a few minutes.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.18 mL/min).[4]
-
MS Ion Source Temperature: 250°C[4]
-
Ionization Energy: 70 eV[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
Data Presentation
The following table summarizes key quantitative data for the GC-MS analysis of derivatized 7β-hydroxycholesterol. The deuterated internal standard (7β-Hydroxy Cholesterol-d7) will have a mass shift corresponding to the number of deuterium (B1214612) atoms.
| Analyte/Parameter | Value/Information | Reference |
| Analyte | 7β-Hydroxycholesterol | - |
| Internal Standard | 7β-Hydroxy Cholesterol-d7 | [1] |
| Derivatization Product | 7β-Hydroxycholesterol-bis(trimethylsilyl) ether | Inferred from[5][8] |
| LOD (as 7β-OHC) | 0.01 µg/mL | [10] |
| LOQ (as 7β-OHC) | 0.03 µg/mL | [10] |
| Characteristic m/z ions | To be determined empirically for the TMS-derivatized d7 analog. For non-deuterated TMS-derivatized 7β-hydroxycholesterol, characteristic ions would be monitored. | - |
| MRM Transition (for d7) | Precursor > Product ion (e.g., 391 > 373 for underivatized d7 form in LC-MS/MS) | [11] |
Note: The exact mass-to-charge ratios (m/z) for the TMS-derivatized 7β-Hydroxy Cholesterol-d7 should be determined by direct infusion or by analyzing a standard solution. The values will be shifted by +7 Da for the molecular ion and relevant fragments compared to the non-deuterated analog.
Visualizations
Caption: Workflow for 7β-Hydroxy Cholesterol-d7 derivatization.
Caption: Chemical transformation during silylation.
References
- 1. 7b-Hydroxycholesterol-d7 powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. mdpi.com [mdpi.com]
- 11. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for 7β-Hydroxycholesterol-d7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
7β-Hydroxycholesterol-d7 is the deuterated form of 7β-hydroxycholesterol, an oxysterol implicated in various cellular processes including apoptosis, inflammation, and cholesterol homeostasis. Its primary application in a research setting is as a stable, isotopically labeled internal standard for the accurate quantification of endogenous 7β-hydroxycholesterol in biological samples, such as cultured cells and tissues, using mass spectrometry. These application notes provide detailed protocols for the use of 7β-Hydroxycholesterol-d7 in cell culture experiments, guidance on data interpretation, and a summary of the key signaling pathways affected by its non-deuterated counterpart.
Introduction to 7β-Hydroxycholesterol
7β-hydroxycholesterol is an oxidized derivative of cholesterol that can be formed endogenously through enzymatic reactions or non-enzymatic auto-oxidation. It is a potent inducer of cellular stress and has been shown to trigger apoptosis in various cell types.[1][2] Elevated levels of 7β-hydroxycholesterol have been associated with pathological conditions such as atherosclerosis. Due to its biological significance, accurate measurement of its concentration in cellular models is crucial for understanding its role in disease and for the development of potential therapeutic interventions. 7β-Hydroxycholesterol-d7, with its deuterium-labeled stability, serves as an ideal internal standard for such quantitative analyses.[3][4]
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₉D₇O₂ | [3] |
| Molecular Weight | 409.70 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol (B145695). | |
| Storage | Store at -20°C as a powder or in solution. Protect from light. | [3] |
Note: Proper handling and storage are critical to prevent degradation and ensure the accuracy of experimental results.
Experimental Protocols
Protocol 1: Preparation of 7β-Hydroxycholesterol-d7 Stock Solution
Objective: To prepare a concentrated stock solution for use as an internal standard.
Materials:
-
7β-Hydroxycholesterol-d7 powder
-
Anhydrous ethanol or methanol (LC-MS grade)
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of 7β-Hydroxycholesterol-d7 powder (e.g., 1 mg).
-
Dissolve the powder in a known volume of anhydrous ethanol or methanol to achieve a stock concentration of, for example, 1 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Quantification of Endogenous 7β-Hydroxycholesterol in Cultured Cells using LC-MS/MS
Objective: To accurately measure the concentration of endogenous 7β-hydroxycholesterol in cell lysates.
Materials:
-
Cultured cells of interest
-
7β-Hydroxycholesterol-d7 stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Chloroform (B151607):Methanol (1:2 v/v)
-
Deionized water
-
Nitrogen gas stream
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with the experimental compounds as required.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
Resuspend the cell pellet in 1 mL of deionized water.
-
Add a known amount of 7β-Hydroxycholesterol-d7 internal standard solution. The final concentration of the internal standard should be within the linear range of the LC-MS/MS method (e.g., 10-100 ng/mL).
-
Add 3.75 mL of chloroform:methanol (1:2 v/v) to the cell suspension.
-
Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a clean glass tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for oxysterol quantification.
-
Monitor the specific mass transitions for both endogenous 7β-hydroxycholesterol and the 7β-Hydroxycholesterol-d7 internal standard.
-
Table 1: Example LC-MS/MS Parameters for 7β-Hydroxycholesterol Analysis
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (7β-OH-Cholesterol) | e.g., m/z 385.3 -> 367.3 |
| MRM Transition (7β-OH-Cholesterol-d7) | e.g., m/z 392.3 -> 374.3 |
Note: These are example parameters and should be optimized for the specific instrument and column used.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner. The concentration of endogenous 7β-hydroxycholesterol is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Table 2: Example Quantitative Data of Endogenous 7β-Hydroxycholesterol in Response to a Pro-oxidant
| Treatment | Concentration of 7β-Hydroxycholesterol (ng/mg protein) | Standard Deviation |
| Vehicle Control | 2.5 | 0.4 |
| Pro-oxidant (10 µM) | 15.8 | 2.1 |
| Pro-oxidant (50 µM) | 42.3 | 5.6 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of endogenous 7β-hydroxycholesterol.
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of oxidative processes and of myelin figures formation before and after the loss of mitochondrial transmembrane potential during 7beta-hydroxycholesterol and 7-ketocholesterol-induced apoptosis: comparison with various pro-apoptotic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7β-hydroxycholesterol-d7 Avanti Research™ - A Croda Brand | 349553-97-5 [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
Application Notes & Protocols for 7β-Hydroxycholesterol Quantification in Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 7β-hydroxycholesterol from biological tissues for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
7β-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol. It is a significant biomarker implicated in various physiological and pathological processes, including cellular cholesterol homeostasis, inflammation, and neurodegenerative diseases. Accurate quantification of 7β-hydroxycholesterol in tissues is crucial for understanding its role in these conditions and for the development of novel therapeutics. This document outlines two primary methods for its extraction from tissue samples: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
I. Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on the widely used Bligh and Dyer method, which utilizes a chloroform (B151607) and methanol (B129727) mixture to extract lipids, including oxysterols, from tissue homogenates.[1][2]
Experimental Protocol
1. Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a homogenizer tube containing 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer an aliquot of the homogenate for protein quantification (e.g., BCA assay) to normalize the oxysterol levels.
2. Lipid Extraction:
-
To the remaining homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Add an appropriate internal standard (e.g., deuterated 7β-hydroxycholesterol) to each sample for accurate quantification.
-
Vortex the mixture vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.
3. Collection of Organic Phase:
-
Three distinct layers will be visible: an upper aqueous layer, a middle protein precipitate layer, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube.
4. Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol or acetonitrile).
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for 7β-hydroxycholesterol.
II. Solid-Phase Extraction (SPE) Protocol
SPE is often used as a cleanup step after an initial liquid-liquid extraction to remove interfering substances and enrich the oxysterol fraction.[3][4][5] This protocol describes a common approach using a silica-based SPE cartridge.
Experimental Protocol
1. Initial Lipid Extraction:
-
Perform an initial lipid extraction from the tissue homogenate as described in the LLE protocol (steps 1-3).
2. SPE Cartridge Preparation:
-
Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) by washing it with 2 mL of hexane (B92381).
3. Sample Loading and Elution:
-
Dry the organic extract from the LLE under nitrogen.
-
Reconstitute the dried extract in 1 mL of toluene.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of hexane to elute nonpolar compounds like cholesteryl esters.
-
Elute the oxysterol fraction, including 7β-hydroxycholesterol, with 8 mL of 30% isopropanol (B130326) in hexane.[6]
4. Drying and Reconstitution:
-
Collect the eluate containing the oxysterols.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the purified extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Oxysterol Purification.
III. Optional Saponification Step
For the analysis of total 7β-hydroxycholesterol (both free and esterified forms), a saponification step can be included before extraction to hydrolyze the cholesteryl esters.
Experimental Protocol
1. Saponification:
-
After tissue homogenization, add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH) to the homogenate.
-
Incubate the mixture at room temperature for 18 hours in the dark to minimize auto-oxidation.[7]
-
Caution: Saponification conditions, especially at elevated temperatures, can lead to the degradation of certain oxysterols.[7][8][9]
2. Neutralization and Extraction:
-
After incubation, neutralize the mixture by adding an appropriate amount of acid (e.g., HCl).
-
Proceed with the liquid-liquid extraction as described in the LLE protocol.
IV. Data Presentation
The following tables summarize typical quantitative data for oxysterol analysis from the literature.
Table 1: Recovery and Precision of Oxysterol Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| 7-Dehydrocholesterol (B119134) | Supported Liquid Extraction | Human Skin | 91.4 | 4.32 | 11.1 | [10][11] |
| 7α-Hydroxycholesterol | LC-MS/MS | Liver Microsomes | 90.9 - 104.4 | - | - | [12] |
| Multiple Oxysterols | SPE | Plasma | 85 - 110 | <10 | <10 | [13] |
Table 2: Limits of Quantification (LOQ) for Oxysterol Analysis
| Analyte | Analytical Method | Matrix | LOQ | Reference |
| 7-Dehydrocholesterol | LC-MS/MS | Human Skin | 1.6 µg/g | [10][11] |
| 7α-Hydroxycholesterol | LC-MS/MS | Liver Microsomes | 1.563 ng/mL | [12] |
| Multiple Oxysterols | HPLC-MS | Plasma | ~1 ng/mL | [13] |
V. Signaling Pathway Context
7β-hydroxycholesterol is involved in various cellular signaling pathways. The diagram below illustrates a simplified representation of cholesterol metabolism and the formation of oxysterols.
Caption: Simplified pathway of cholesterol oxidation to oxysterols.
VI. Concluding Remarks
The choice of extraction method for 7β-hydroxycholesterol depends on the specific research question, the tissue type, and the available instrumentation. The LLE method is robust for total lipid extraction, while SPE provides a valuable cleanup step for complex matrices. For accurate quantification, the use of appropriate internal standards and validation of the method for linearity, precision, and recovery are essential. Subsequent analysis by a sensitive and selective technique such as LC-MS/MS is required for reliable quantification.
References
- 1. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of 7β-Hydroxycholesterol in Adipose Tissue using 7β-Hydroxycholesterol-d7
Introduction
7β-hydroxycholesterol is an oxysterol formed through the auto-oxidation of cholesterol.[1] Elevated levels of 7β-hydroxycholesterol are associated with various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory bowel diseases.[1] Its role as a potent inducer of oxidative stress and apoptosis makes it a critical biomarker in biomedical research and drug development.[1] Adipose tissue, a key player in metabolic regulation, is a crucial matrix for studying the distribution and impact of oxysterols. Accurate quantification of 7β-hydroxycholesterol in this complex matrix requires a robust and sensitive analytical method. The use of a stable isotope-labeled internal standard, such as 7β-Hydroxycholesterol-d7, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high accuracy and precision.
This document provides a detailed protocol for the quantification of 7β-hydroxycholesterol in adipose tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using 7β-Hydroxycholesterol-d7 as an internal standard.
Principle
The method involves the homogenization of adipose tissue, followed by lipid extraction using an organic solvent system. 7β-Hydroxycholesterol-d7 is spiked into the sample prior to extraction to serve as an internal standard. The extracted lipids are then analyzed by LC-MS/MS. Chromatographic separation of 7β-hydroxycholesterol from other isomers is achieved on a C18 reversed-phase column. Quantification is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The ratio of the peak area of the analyte to that of the internal standard is used to determine the concentration of 7β-hydroxycholesterol in the sample.
Experimental Protocols
Materials and Reagents
-
7β-Hydroxycholesterol (analyte standard)
-
7β-Hydroxycholesterol-d7 (internal standard)[2]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Zirconium oxide beads (0.5 mm)
-
Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors)[3]
-
Ultrapure water
-
Nitrogen gas
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 7β-hydroxycholesterol and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 7β-Hydroxycholesterol-d7 and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation: Adipose Tissue Homogenization and Lipid Extraction
-
Tissue Preparation: Accurately weigh approximately 50-100 mg of frozen adipose tissue.[4]
-
Homogenization:
-
Place the weighed tissue into a 2 mL microcentrifuge tube.
-
Add a mass of 0.5 mm zirconium oxide beads equal to the mass of the tissue sample.[5]
-
Add 2-4 volumes of homogenization buffer for every volume of tissue.[5]
-
Homogenize the tissue using a bead mill homogenizer (e.g., Bullet Blender™) at a medium-high speed for 2-5 minutes.[5][6]
-
Visually inspect for complete homogenization; if necessary, repeat the homogenization step.[5]
-
-
Internal Standard Spiking: Add a known amount of the 7β-Hydroxycholesterol-d7 internal standard working solution to the homogenate (e.g., 10 µL of 100 ng/mL solution).
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
To the homogenate, add a mixture of chloroform and methanol (1:2, v/v) to achieve a final single-phase solution. Vortex thoroughly.
-
Add chloroform and water to induce phase separation, resulting in a final ratio of chloroform:methanol:water of approximately 2:2:1.8.
-
Vortex vigorously and centrifuge at 2,500 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of the mobile phase (e.g., 100 µL of methanol/water, 90:10, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (90:10, v/v).
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7β-Hydroxycholesterol | 385.3 | 367.3 |
| 7β-Hydroxycholesterol-d7 | 391.4 | 373.4 |
Note: MRM transitions should be optimized for the specific instrument used.
Table 2: Representative Method Performance Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Lower Limit of Detection (LLOD) | 0.1 - 1 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
These values are representative and should be determined for each specific assay validation.
Visualizations
Caption: Experimental workflow for the quantification of 7β-Hydroxycholesterol in adipose tissue.
Caption: Simplified signaling pathway of 7β-Hydroxycholesterol-induced mitochondrial apoptosis.
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. content.ilabsolutions.com [content.ilabsolutions.com]
- 4. Mouse Adipose Tissue Protein Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sisweb.com [sisweb.com]
- 6. nextadvance.com [nextadvance.com]
Application Note: Solid-Phase Extraction of Oxysterols from Human Plasma Using 7β-Hydroxy Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in various metabolic pathways. Their roles in health and disease, including atherosclerosis, neurodegenerative disorders, and cancer, have made their accurate quantification in biological matrices a key area of research.[1][2] However, analyzing oxysterols presents significant challenges due to their low physiological concentrations, structural similarity to the highly abundant cholesterol, and the potential for artificial oxidation during sample preparation.[2]
This application note details a robust and reproducible method for the solid-phase extraction (SPE) of a panel of oxysterols from human plasma. The protocol incorporates 7β-Hydroxy Cholesterol-d7 as an internal standard to ensure accurate quantification by correcting for analyte loss during sample processing. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required for these complex analyses.[3][4]
Principle
The method employs a reversed-phase SPE strategy to isolate oxysterols from the bulk of cholesterol and other plasma lipids. Following protein precipitation and lipid extraction, the sample is loaded onto an SPE cartridge. A series of washes selectively removes interfering compounds, particularly cholesterol, which is present at concentrations several orders of magnitude higher than oxysterols.[5] The retained oxysterols are then eluted with an appropriate solvent, concentrated, and analyzed by LC-MS/MS. The use of a deuterated internal standard, 7β-Hydroxy Cholesterol-d7, which is added at the beginning of the procedure, allows for precise quantification by accounting for variability in extraction efficiency and matrix effects.
Materials and Reagents
-
Internal Standard: 7β-Hydroxy Cholesterol-d7
-
Oxysterol Standards: 7α-Hydroxycholesterol, 7-Ketocholesterol (B24107), 24(S)-Hydroxycholesterol, 25-Hydroxycholesterol, 27-Hydroxycholesterol, etc.
-
Solvents: Methanol (B129727) (LC-MS grade), Dichloromethane (ACS grade), n-Hexane (ACS grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade)
-
Reagents: Butylated hydroxytoluene (BHT), EDTA
-
SPE Cartridges: Oasis HLB or C18 cartridges
-
Sample Collection Tubes: EDTA-containing blood collection tubes
-
Glassware: Borosilicate glass tubes
-
Equipment: Centrifuge, Nitrogen evaporator, Vortex mixer, SPE vacuum manifold
Experimental Protocols
Standard and Sample Preparation
1.1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of each oxysterol standard and 7β-Hydroxy Cholesterol-d7 in ethanol (B145695) at a concentration of 1 mg/mL.
-
Prepare a mixed oxysterol working standard solution by diluting the stock solutions in ethanol.
-
Prepare a working solution of the internal standard, 7β-Hydroxy Cholesterol-d7, in ethanol.
1.2. Plasma Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis to minimize auto-oxidation.
Sample Extraction and Hydrolysis
-
To 200 µL of human plasma, add a known amount of the 7β-Hydroxy Cholesterol-d7 internal standard.[6][7]
-
Add 1 mL of methanol containing an antioxidant like BHT to precipitate proteins.[8]
-
Vortex vigorously for 30 seconds.
-
Add 2 mL of dichloromethane, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Transfer the lower organic layer to a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Optional (for total oxysterols): Reconstitute the dried extract in 1 mL of 1 M ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze steryl esters. After cooling, add water and re-extract with dichloromethane.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from established methods for oxysterol purification.[5][9][10]
-
Column Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 60 mg) by sequentially passing 2 mL of methanol and 2 mL of water with 0.1% formic acid through the column.[9]
-
Sample Loading: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 500 µL of 70% methanol) and load it slowly onto the conditioned SPE cartridge.
-
Washing (Cholesterol Removal): Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove polar impurities. Follow this with a wash using 2 mL of n-hexane to elute the bulk of the cholesterol.[9] This step is critical to prevent interference and ion suppression during LC-MS analysis.
-
Elution: Elute the oxysterol fraction from the cartridge using 4 mL of a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v).[8]
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen. Reconstitute the sample in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the different oxysterol isomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
Data Presentation
The use of a deuterated internal standard allows for the accurate quantification of endogenous oxysterols. The following tables summarize typical performance data for this method.
Table 1: Method Validation Parameters for Oxysterol Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [11] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [7][12] |
| Intra-day Precision (%RSD) | < 10% | [7] |
| Inter-day Precision (%RSD) | < 15% | [7] |
Table 2: Extraction Efficiency and Recovery for a Panel of Oxysterols
| Analyte | Extraction Efficiency (%) | Recovery (%) | Reference |
| 7α-Hydroxycholesterol | 85 - 110 | 88 - 112 | [7][11][12] |
| 7β-Hydroxycholesterol | 85 - 110 | 88 - 112 | [7][11][12] |
| 7-Ketocholesterol | 85 - 110 | 88 - 112 | [7][11][12] |
| 24(S)-Hydroxycholesterol | 85 - 110 | 88 - 112 | [7][11][12] |
| 27-Hydroxycholesterol | 85 - 110 | 88 - 112 | [7][11][12] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for the solid-phase extraction of oxysterols.
Caption: Oxysterol signaling through the Liver X Receptor (LXR) pathway.
Discussion
The accurate measurement of oxysterols is essential for understanding their role in various physiological and pathological processes. The primary challenge in oxysterol analysis is their low concentration relative to cholesterol. The described SPE protocol effectively addresses this by incorporating a specific wash step to remove the bulk of cholesterol, thereby reducing matrix effects and potential for in-source oxidation during MS analysis. The use of Oasis HLB or similar polymeric reversed-phase cartridges is recommended for good recovery of a broad range of oxysterols.[5]
The incorporation of a stable isotope-labeled internal standard, 7β-Hydroxy Cholesterol-d7, is critical for achieving high accuracy and precision. This standard closely mimics the chemical behavior of the target analytes throughout the extraction and analysis process, compensating for any potential losses.
Oxysterols, including 7β-hydroxycholesterol, are known to be potent modulators of several signaling pathways.[8][13] One of the most well-characterized is their activation of Liver X Receptors (LXRs).[1][3][4] As shown in the diagram, oxysterols bind to the LXR-RXR heterodimer in the nucleus, which then binds to LXR response elements in the promoters of target genes. This leads to the regulation of genes involved in cholesterol transport and metabolism, such as CYP7A1 (the rate-limiting enzyme in bile acid synthesis) and ABCA1 (a cholesterol efflux transporter), thereby playing a central role in maintaining cholesterol homeostasis.[2][3]
Conclusion
This application note provides a detailed protocol for the solid-phase extraction of oxysterols from human plasma using 7β-Hydroxy Cholesterol-d7 as an internal standard. The method is robust, reproducible, and provides the high level of selectivity and sensitivity required for the accurate quantification of these important bioactive lipids. This protocol is suitable for researchers in academia and the pharmaceutical industry who are investigating the role of oxysterols in health and disease.
References
- 1. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 7β-Hydroxycholesterol in Cerebrospinal Fluid using 7β-Hydroxycholesterol-d7 as an Internal Standard
References
- 1. portlandpress.com [portlandpress.com]
- 2. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentrations of bile acid precursors in cerebrospinal fluid of Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal Fluid 7-Ketocholesterol Level is Associated with Amyloid-β42 and White Matter Microstructure in Cognitively Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7β-Hydroxycholesterol-d7 in Atherosclerosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a complex inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the artery walls, leading to the formation of plaques. Oxysterols, which are oxidized derivatives of cholesterol, are increasingly recognized for their significant roles in the pathogenesis of atherosclerosis. Among these, 7β-hydroxycholesterol (7β-OHC) has been identified as a key player in atherogenesis.[1] It is a major component of oxidized low-density lipoprotein (oxLDL) and is found in atherosclerotic plaques.[2] 7β-OHC is known to induce apoptosis in vascular cells, trigger the production of reactive oxygen species (ROS), and promote mitochondrial dysfunction, all of which contribute to the progression of atherosclerotic lesions.[1]
The deuterated analog, 7β-Hydroxycholesterol-d7 (7β-OHC-d7), serves as an invaluable tool in atherosclerosis research. Its primary application is as an internal standard for the accurate quantification of endogenous 7β-OHC and other oxysterols in various biological matrices using mass spectrometry-based techniques.[1] This allows for precise measurement of these bioactive lipids, providing crucial insights into their roles in disease development and for the evaluation of potential therapeutic interventions.
Application Notes
The primary application of 7β-Hydroxycholesterol-d7 is as an internal standard in quantitative mass spectrometry analysis for oxysterols in biological samples relevant to atherosclerosis research, including:
-
Plasma and Serum: To assess systemic levels of oxysterols and their correlation with disease status and progression.[3][4]
-
Atherosclerotic Plaques: For direct measurement of oxysterol accumulation within lesions to understand the local lipid environment.[3]
-
Cultured Cells (e.g., Macrophages, Endothelial Cells, Smooth Muscle Cells): To study the cellular mechanisms of oxysterol-induced pathology in vitro.
-
Animal Tissues (e.g., Aorta, Liver): For preclinical studies in animal models of atherosclerosis to investigate the in vivo effects of various treatments on oxysterol metabolism.
The use of a stable isotope-labeled internal standard like 7β-OHC-d7 is critical for correcting for sample loss during extraction and for variations in ionization efficiency in the mass spectrometer, thereby ensuring high accuracy and precision of the quantitative results.
Data Presentation: Quantitative Analysis Parameters
The following table summarizes key parameters for the quantification of 7β-Hydroxycholesterol using 7β-Hydroxycholesterol-d7 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Value/Description | Reference |
| Internal Standard | 7β-Hydroxycholesterol-d7 | [5] |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [3][5] |
| Precursor Ion (m/z) | 391 | [5] |
| Product Ion (m/z) | 373 | [5] |
| Detection Limit | As low as 0.1 ng/mL in plasma | [3] |
| Linearity Range | 0.5 - 2000 ng/mL for various oxysterols | [3] |
| Recovery | 80.9 - 107.9% | [3] |
Experimental Protocols
Protocol 1: Quantification of 7β-Hydroxycholesterol in Plasma and Atherosclerotic Plaque by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 7β-OHC from plasma and atherosclerotic plaque tissue using 7β-OHC-d7 as an internal standard.
Materials:
-
7β-Hydroxycholesterol-d7
-
Plasma or homogenized atherosclerotic plaque tissue
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl3)
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Plasma: To 80 µL of plasma, add a known amount of 7β-Hydroxycholesterol-d7 solution (e.g., 5 µL of a 1 µg/mL solution).[6] Perform protein precipitation by adding 300 µL of methanol and vortexing for 1 minute.[6]
-
Atherosclerotic Plaque: Homogenize approximately 10 mg of plaque tissue. Add a known amount of 7β-Hydroxycholesterol-d7. Perform lipid extraction using a modified Bligh-Dyer method with chloroform/methanol (1:2 v/v), followed by the addition of chloroform and water to induce phase separation.[5] Alternatively, use methyl tert-butyl ether (MTBE) for extraction.[6]
-
-
Lipid Extraction (for plaque and as an alternative for plasma):
-
Solid Phase Extraction (SPE) for Cleanup:
-
Condition an SPE cartridge with methanol and then water.[7]
-
Load the extracted lipid sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute the oxysterols with a suitable organic solvent (e.g., butyl acetate (B1210297) or methanol).[7]
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
For improved ionization efficiency, especially with ESI, derivatization can be performed. Girard's P (GP) reagent can be used to derivatize the ketone group of 7-ketocholesterol (B24107) and can also be applied after enzymatic oxidation of hydroxylated oxysterols.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 40% methanol containing 0.1% formic acid).[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 or phenyl-hexyl reversed-phase column.[5][6] A typical gradient elution could be from a lower to a higher concentration of an organic solvent like methanol or acetonitrile (B52724) in water, both containing 0.1% formic acid.[6][7]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using MRM to monitor the specific precursor-to-product ion transitions for 7β-OHC and 7β-OHC-d7.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous 7β-OHC to the 7β-OHC-d7 internal standard.
-
Determine the concentration of 7β-OHC in the sample by comparing this ratio to a standard curve prepared with known amounts of non-labeled 7β-OHC and a fixed amount of 7β-OHC-d7.
-
Signaling Pathways and Visualizations
7β-Hydroxycholesterol-Induced Apoptosis in Vascular Cells
7β-OHC is a potent inducer of apoptosis in various cell types within the atherosclerotic plaque, including smooth muscle cells and macrophages. The apoptotic signaling cascade initiated by 7β-OHC is multifaceted and involves several key events as depicted in the diagram below.[2]
Caption: 7β-Hydroxycholesterol-induced apoptotic signaling pathway.
Role of GSK3 in 7β-Hydroxycholesterol-Mediated Effects
Glycogen synthase kinase-3 (GSK3) is a serine/threonine kinase implicated in various cellular processes, including apoptosis and inflammation, which are central to atherosclerosis. 7β-OHC can induce apoptosis through the activation of GSK3.[1] The deficiency of GSK3α, in particular, has been shown to attenuate atherosclerosis in animal models, suggesting its pro-atherogenic role.[8][9]
Caption: Role of GSK3 activation by 7β-Hydroxycholesterol in atherosclerosis.
Experimental Workflow for Oxysterol Quantification
The following diagram illustrates a typical experimental workflow for the quantification of oxysterols from biological samples using 7β-Hydroxycholesterol-d7.
Caption: Workflow for oxysterol quantification using an internal standard.
Conclusion
7β-Hydroxycholesterol-d7 is an essential tool for researchers in the field of atherosclerosis. Its use as an internal standard enables the accurate and precise quantification of 7β-OHC and other oxysterols, which is fundamental to understanding their pathological roles in the disease. The detailed protocols and an understanding of the signaling pathways affected by 7β-OHC provided in these application notes will aid researchers in designing and executing experiments to further elucidate the mechanisms of atherosclerosis and to evaluate novel therapeutic strategies targeting oxysterol-mediated pathways.
References
- 1. 7β-hydroxycholesterol-d7 Avanti Research™ - A Croda Brand | 349553-97-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glycogen synthase kinase 3α deficiency attenuates atherosclerosis and hepatic steatosis in high fat diet-fed low density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing Studies with Deuterated Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a critical physiological process, and its dysregulation is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1][2] Metabolic tracing using stable isotopes, such as deuterium-labeled cholesterol (D-cholesterol) and deuterated water (D₂O), offers a powerful and safe methodology to quantitatively assess cholesterol biosynthesis, absorption, and reverse cholesterol transport (RCT) in both preclinical and clinical settings.[3][4] This document provides detailed application notes and protocols for conducting metabolic tracing studies with deuterated cholesterol, intended for researchers, scientists, and professionals in drug development.
Key Applications
Metabolic tracing with deuterated cholesterol is instrumental in:
-
Quantifying Cholesterol Synthesis: Measuring the rate of de novo cholesterol synthesis in various tissues and under different physiological or pathological conditions.[5][6]
-
Assessing Cholesterol Absorption: Determining the efficiency of dietary cholesterol absorption from the gut.[3]
-
Investigating Reverse Cholesterol Transport (RCT): Tracking the movement of cholesterol from peripheral tissues back to the liver for excretion, a key process in preventing atherosclerosis.[7][8][9]
-
Evaluating Drug Efficacy: Assessing the impact of novel therapeutics on cholesterol metabolism pathways.
-
Understanding Disease Mechanisms: Elucidating the role of altered cholesterol metabolism in various diseases.[1]
Experimental Principles
The core principle of these studies involves introducing a deuterium-labeled tracer into the biological system and subsequently measuring its incorporation into the cholesterol pool over time. The choice of tracer depends on the specific metabolic pathway being investigated:
-
Deuterated Water (D₂O): D₂O is used to measure de novo cholesterol synthesis. Deuterium (B1214612) from D₂O is incorporated into newly synthesized cholesterol molecules via NADPH.[10] The rate of deuterium enrichment in cholesterol is proportional to the rate of its synthesis.[5][11]
-
Deuterated Cholesterol (e.g., [2,2,4,4,6-²H₅]cholesterol): This tracer is used to study cholesterol absorption and reverse cholesterol transport. By administering it orally or intravenously, its movement and distribution throughout the body can be tracked.[3][7]
The analysis of deuterium enrichment is typically performed using mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).[6][7]
Experimental Protocols
Protocol 1: In Vivo Measurement of De Novo Cholesterol Synthesis using D₂O
This protocol is designed for animal models but can be adapted for human studies with appropriate ethical approvals and dosage adjustments.
Materials:
-
Deuterated water (D₂O, 99.8 atom % D)
-
Saline solution (0.9% NaCl)
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Internal standard (e.g., epicoprostanol)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
GC-MS system
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Baseline Sample Collection: Collect a baseline blood sample from each animal.
-
D₂O Administration: Administer a priming dose of D₂O (e.g., an intraperitoneal injection of 99.8% D₂O in 0.9% saline to achieve ~2-5% body water enrichment).[12] Subsequently, provide drinking water enriched with a lower percentage of D₂O (e.g., 4-8%) for the duration of the study.[12]
-
Time-Course Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours) after D₂O administration.[5]
-
Plasma and Red Blood Cell Separation: Centrifuge the blood samples to separate plasma and red blood cells. Store samples at -80°C until analysis.
-
Lipid Extraction: Extract total lipids from a known volume of plasma or red blood cells using a suitable solvent system (e.g., Folch method).
-
Saponification: Saponify the lipid extract to release free cholesterol from its esterified form.
-
Derivatization: Derivatize the cholesterol to a volatile form (e.g., trimethylsilyl (B98337) ether) for GC-MS analysis.
-
GC-MS Analysis: Analyze the samples by GC-MS to determine the isotopic enrichment of deuterium in cholesterol.[6] Monitor the M+1, M+2, etc. isotopologues of the derivatized cholesterol.
-
Body Water Enrichment Measurement: Determine the deuterium enrichment in body water from plasma or urine samples, typically by GC-MS analysis after exchange with a ketone like acetone.[10]
-
Calculation of Fractional Synthesis Rate (FSR): Calculate the FSR of cholesterol using the measured deuterium enrichment in cholesterol and body water over time.
Protocol 2: In Vitro Measurement of De Novo Cholesterol Synthesis in Cultured Cells using D₂O
Materials:
-
Cultured cells (e.g., hepatocytes, macrophages)
-
Cell culture medium
-
Deuterated water (D₂O, 99.8 atom % D)
-
Lipid extraction solvents
-
Internal standard
-
Derivatization agent
-
GC-MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow.
-
Labeling Medium Preparation: Prepare cell culture medium containing a final concentration of 4-8% D₂O.
-
Labeling: Replace the normal culture medium with the D₂O-containing medium.
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after adding the labeling medium.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them and extract total lipids.
-
Sample Preparation and GC-MS Analysis: Follow steps 7-9 from Protocol 1 for saponification, derivatization, and GC-MS analysis.
-
Medium Enrichment Measurement: Determine the D₂O enrichment in the culture medium.
-
Calculation of FSR: Calculate the FSR of cholesterol based on the deuterium incorporation into cellular cholesterol over time relative to the medium enrichment.
Protocol 3: In Vivo Measurement of Cholesterol Absorption using Deuterated Cholesterol
Materials:
-
Deuterated cholesterol (e.g., [25,26,26,26,27,27,27-²H₇]cholesterol)
-
Non-absorbable marker (e.g., deuterated sitostanol)[3]
-
Lipid vehicle for oral administration (e.g., corn oil)
-
Blood collection tubes
-
Fecal collection supplies
-
Lipid extraction and analysis reagents as in Protocol 1
Procedure:
-
Tracer Administration: Administer a known amount of deuterated cholesterol and the non-absorbable marker orally to the subjects (fasted overnight).[3]
-
Blood and Feces Collection: Collect blood samples at various time points to measure the appearance of the tracer in plasma. Collect all feces for a defined period (e.g., 72-96 hours) to measure the excretion of the unabsorbed tracer.[3]
-
Sample Processing: Process plasma and fecal samples to extract the sterols.
-
GC-MS Analysis: Analyze the plasma and fecal extracts by GC-MS to quantify the amounts of deuterated cholesterol and the non-absorbable marker.
-
Calculation of Cholesterol Absorption: Calculate the percentage of cholesterol absorbed using the following formula:
% Absorption = 100 * (1 - (Fecal D-cholesterol / Oral D-cholesterol) / (Fecal marker / Oral marker))
Data Presentation
Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Fractional Synthesis Rate (FSR) of Cholesterol in Different Tissues/Conditions
| Group/Treatment | Tissue/Cell Type | FSR (% new cholesterol/day) | Standard Deviation | p-value | Reference |
| Control | Liver | 10.5 | 2.1 | - | [12] |
| Drug A | Liver | 5.2 | 1.5 | <0.05 | [12] |
| Control | Adipose Tissue | 1.2 | 0.4 | - | |
| Drug A | Adipose Tissue | 1.1 | 0.3 | >0.05 | |
| Wild-Type | Macrophages | 3.8 | 0.9 | - | |
| Knockout | Macrophages | 8.9 | 2.5 | <0.01 |
Table 2: Cholesterol Absorption in Response to Dietary Intervention
| Diet Group | Oral D-Cholesterol (mg) | Fecal D-Cholesterol (mg) | Cholesterol Absorption (%) | Standard Deviation | p-value | Reference |
| Low-Fat Diet | 50 | 28 | 44.0 | 5.2 | - | [3] |
| High-Fat Diet | 50 | 21 | 58.0 | 6.1 | <0.05 | [3] |
Table 3: Parameters of Reverse Cholesterol Transport
| Group | Tissue Cholesterol Efflux (mg/kg/hr) | Plasma Cholesterol Esterification (mg/kg/hr) | Fecal Sterol Excretion (% of tracer) | Reference |
| Healthy Volunteers | 3.79 ± 0.88 | 1.10 ± 0.38 | 19 | [13] |
| Patients with CHD | 2.51 ± 0.75 | 0.85 ± 0.29 | 12 |
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Cholesterol Synthesis Measurement
Caption: Workflow for in vivo cholesterol synthesis measurement.
Cholesterol Biosynthesis and Regulatory Pathway
Caption: Key steps in cholesterol biosynthesis and its regulation.
Reverse Cholesterol Transport (RCT) Pathway
Caption: Simplified overview of the Reverse Cholesterol Transport pathway.
Conclusion
Metabolic tracing with deuterated cholesterol is a versatile and powerful tool in lipid research and drug development. The protocols and guidelines presented here provide a framework for designing and executing robust studies to unravel the complexities of cholesterol metabolism. By carefully controlling experimental variables and employing sensitive analytical techniques, researchers can obtain high-quality quantitative data to advance our understanding of cholesterol homeostasis in health and disease.
References
- 1. Cholesterol metabolism: physiological regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Use of deuterated water for measurement of short-term cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 9. Reverse cholesterol transport: current assay methods, alterations with disease and response to therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Reverse Cholesterol Transport Pathways in Humans: In Vivo Rates of Free Cholesterol Efflux, Esterification, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7β-Hydroxycholesterol Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 7β-hydroxycholesterol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying 7β-hydroxycholesterol?
A1: The most common and robust methods for the quantification of 7β-hydroxycholesterol are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for direct measurement in complex biological matrices without the need for derivatization.[2] GC-MS is also a reliable technique but typically requires a derivatization step to increase the volatility of the analyte.[1][3]
Q2: Why is sample preparation so critical for accurate 7β-hydroxycholesterol quantification?
A2: Sample preparation is a critical step that can significantly impact the accuracy of 7β-hydroxycholesterol quantification. A major challenge is the potential for artifactual formation of oxysterols, including 7β-hydroxycholesterol, through the auto-oxidation of cholesterol, which is abundant in biological samples.[3][4] Factors such as heat, light, and the presence of metal ions can catalyze this process.[4] Therefore, proper sample handling and the use of antioxidants are crucial to minimize ex vivo oxidation.
Q3: What are the best practices for storing samples intended for 7β-hydroxycholesterol analysis?
A3: To ensure the stability of 7β-hydroxycholesterol and prevent its artificial formation or degradation, samples should be stored at low temperatures. Long-term storage at -20°C is a common recommendation.[5] For extended periods, storage at -80°C is preferable to minimize any potential degradation. It is also important to protect samples from light and to minimize freeze-thaw cycles.
Q4: What is derivatization and why is it necessary for GC-MS analysis of 7β-hydroxycholesterol?
A4: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For GC-MS analysis of 7β-hydroxycholesterol, derivatization is employed to increase its volatility and thermal stability, which are necessary for it to be effectively vaporized and travel through the GC column.[6][7] A common derivatization reaction is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[1]
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in replicate measurements.
-
Possible Cause: Inconsistent sample preparation, including variations in extraction efficiency or artifactual formation of 7β-hydroxycholesterol.
-
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples are processed under identical conditions, minimizing exposure to heat, light, and air.
-
Use an Internal Standard: Incorporate a deuterated internal standard (e.g., 7β-hydroxycholesterol-d7) at the beginning of the sample preparation process to account for variability in extraction and derivatization.[5]
-
Add Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent to prevent auto-oxidation of cholesterol.
-
Optimize Extraction: Re-evaluate your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to ensure consistent recovery.
-
Issue 2: Poor chromatographic peak shape or resolution from isomeric interferents.
-
Possible Cause: Suboptimal chromatographic conditions, leading to co-elution with isomers like 7α-hydroxycholesterol.
-
Troubleshooting Steps:
-
Optimize Gradient Elution (LC-MS/MS): Adjust the mobile phase gradient to improve the separation of 7β-hydroxycholesterol from its isomers. Experiment with different solvent compositions and gradient slopes.[8]
-
Select an Appropriate Column: For LC, a phenyl-hexyl column can provide good selectivity for oxysterols.[8] For GC, a DB-5ms capillary column is commonly used.[6]
-
Adjust Temperature Program (GC-MS): Modify the temperature ramp rate and hold times in your GC oven program to enhance separation.[6]
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Clean or replace the column as needed.
-
Issue 3: Low signal intensity or failure to detect 7β-hydroxycholesterol.
-
Possible Cause: Inefficient ionization in the mass spectrometer, insufficient sample concentration, or analyte degradation.
-
Troubleshooting Steps:
-
Optimize Mass Spectrometer Parameters: Tune the ion source parameters (e.g., spray voltage, gas flow rates, temperature) to maximize the signal for 7β-hydroxycholesterol. For LC-MS/MS, optimize the collision energy for the selected MRM transitions.[8]
-
Enrich the Sample: If the analyte concentration is below the limit of detection, consider using a larger sample volume or incorporating a sample enrichment step like solid-phase extraction (SPE).
-
Verify Analyte Stability: Assess the stability of 7β-hydroxycholesterol throughout your entire analytical workflow, from sample collection to injection. This can be done by analyzing quality control samples at different time points.[6]
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for oxysterol quantification. Note that specific values can vary depending on the instrumentation, sample matrix, and protocol used.
| Parameter | 7α-hydroxycholesterol | 7β-hydroxycholesterol | 27-hydroxycholesterol | Reference |
| Linearity Range (ng/mL) | 1.563 - 100.0 | 0.01 - 10 (estimated) | 20 - 300 (nM) | [9][10] |
| Lower Limit of Quantification (LLOQ) | 1.563 ng/mL | 0.03 µg/mL | 30 nM | [1][9][10] |
| Inter-assay Precision (CV%) | < 15% | Not explicitly stated | < 10% | [9][10] |
| Intra-assay Precision (CV%) | < 10% | Not explicitly stated | < 10% | [9][10] |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Plasma Oxysterols
-
Sample Preparation: To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., 7β-hydroxycholesterol-d7 in ethanol).
-
Protein Precipitation and Extraction: Add 1 mL of cold methanol (B129727) containing an antioxidant (e.g., BHT). Vortex for 30 seconds. Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
Protocol 2: Silylation for GC-MS Analysis
-
Reagent Preparation: Prepare a fresh derivatization reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Derivatization Reaction: To the dried sample extract, add 50 µL of the derivatization reagent.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visual Diagrams
Caption: A generalized workflow for 7β-hydroxycholesterol quantification.
Caption: A decision tree for troubleshooting common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 9. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Matrix Effects in Plasma Analysis of 7β-Hydroxy Cholesterol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing 7β-Hydroxy Cholesterol-d7 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 7β-Hydroxy Cholesterol-d7 in plasma?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 7β-Hydroxy Cholesterol-d7, due to the presence of co-eluting compounds from the sample matrix.[1] In plasma, these interfering compounds can include phospholipids (B1166683), salts, and other endogenous molecules.[2][3] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[1] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1]
Q2: I am using 7β-Hydroxy Cholesterol-d7 as an internal standard. Shouldn't this correct for matrix effects?
A2: Deuterated internal standards, like 7β-Hydroxy Cholesterol-d7, are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1][4] Since the deuterated standard is chemically very similar to the analyte, it is expected to co-elute and experience similar ionization suppression or enhancement.[1][4] By using the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can often be normalized, leading to more accurate quantification.[1]
Q3: Why might 7β-Hydroxy Cholesterol-d7 not fully compensate for matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect correction.[1] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the analyte and the internal standard to elute in regions with different degrees of ion suppression, it can result in inaccurate quantification.[1] This is referred to as differential matrix effects.[4]
Q4: My analyte/internal standard area ratio shows poor reproducibility. What could be the cause?
A4: Poor reproducibility of the analyte/internal standard area ratio is a common indicator of inconsistent matrix effects. Several factors could be at play:
-
Column Degradation: Contamination or loss of the stationary phase can alter the separation of the analyte and the internal standard.[1]
-
Inconsistent Sample Preparation: Variability in sample cleanup can lead to differing levels of matrix components in each sample.
-
Differential Matrix Effects: As described in Q3, if the analyte and internal standard are affected differently by the matrix, this can lead to ratio variability.[4]
Q5: How can I quantitatively assess the extent of matrix effects in my 7β-Hydroxy Cholesterol-d7 assay?
A5: The most common method for quantifying matrix effects is the post-extraction spike experiment.[3][4] This involves comparing the peak area of the analyte in a clean solvent to the peak area of the analyte spiked into an extracted blank plasma matrix. This allows for the calculation of the matrix effect as a percentage.[1][4]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
Symptoms:
-
Low signal intensity for 7β-Hydroxy Cholesterol-d7 and its non-deuterated counterpart.
-
Inaccurate and imprecise quantification.
-
Matrix effect calculation shows a significant deviation from 100%.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that are selective for cholesterol and its derivatives. This can effectively remove phospholipids and other interfering substances.
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can efficiently separate 7β-Hydroxy Cholesterol from the bulk of the plasma matrix. Using a non-polar solvent like hexane (B92381) or methyl tert-butyl ether is a common starting point.[3]
-
Phospholipid Depletion Plates: Consider using specialized plates designed to remove phospholipids from plasma samples, as these are major contributors to matrix effects.[2]
-
-
Chromatographic Optimization:
-
Adjust the Gradient: Modifying the mobile phase gradient can help to chromatographically separate 7β-Hydroxy Cholesterol-d7 from co-eluting matrix components.
-
Change the Column: Experiment with different column chemistries (e.g., C18, C8) to achieve better separation.
-
-
Consider Derivatization: Derivatizing 7β-Hydroxy Cholesterol can improve its ionization efficiency and shift its retention time, potentially moving it away from interfering matrix components.[5][6][7]
Issue 2: Poor Reproducibility of Analyte/Internal Standard Ratio
Symptoms:
-
High coefficient of variation (%CV) for the analyte/internal standard peak area ratio in quality control samples.
-
Inconsistent quantification across a batch of samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for 7β-Hydroxy Cholesterol in plasma.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of 7β-Hydroxy Cholesterol in a clean solvent (e.g., methanol/acetonitrile) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using your established sample preparation method. After the final extraction step, spike the 7β-Hydroxy Cholesterol analyte into the extracted matrix at the same concentration as Set A.[1][4]
-
Set C (Pre-Extraction Spike): Spike the 7β-Hydroxy Cholesterol analyte into the blank plasma before the extraction process at the same concentration as Set A.[1][4]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
Protocol 2: Workflow for Sample Analysis with Matrix Effect Consideration
Caption: General experimental workflow for plasma sample analysis.
Data Presentation
Table 1: Hypothetical Matrix Effect Data for 7β-Hydroxy Cholesterol with Different Sample Preparation Methods
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Protein Precipitation | 1,500,000 | 750,000 | 50.0 | Severe Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,200,000 | 80.0 | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,425,000 | 95.0 | Minimal Ion Suppression |
Table 2: Example of Investigating Differential Matrix Effects
| Compound | Peak Area (Neat Solution) | Peak Area (Post-Spike) | Matrix Effect (%) |
| 7β-Hydroxy Cholesterol | 1,200,000 | 850,000 | 70.8% (Suppression) |
| 7β-Hydroxy Cholesterol-d7 | 1,250,000 | 1,100,000 | 88.0% (Suppression) |
In the example above, the non-deuterated analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte's concentration.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Hydroxycholesterol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of hydroxycholesterol isomers.
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of Critical Isomer Pairs (e.g., 24S-OHC, 25-OHC, 27-OHC)
Q: My hydroxycholesterol isomers are co-eluting or showing poor resolution. How can I improve their separation?
A: Co-elution of structurally similar isomers is a frequent challenge in oxysterol analysis.[1][2] Tandem mass spectrometry (MS/MS) alone may not differentiate isomers, making chromatographic separation crucial for accurate quantification.[2] Here are several strategies to enhance resolution:
-
Modify Mobile Phase Composition: Altering the organic modifier can significantly impact selectivity.[1] If you are using acetonitrile, consider switching to methanol, or vice versa. This change in solvent selectivity can often resolve co-eluting peaks.[1]
-
Adjust Gradient Elution: A shallower gradient profile provides more time for the column to separate closely eluting compounds.[1] Experiment with a slower, more gradual increase in the organic solvent concentration.
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, selecting a column with a different stationary phase is a powerful approach.[1][3] A phenyl-hexyl column, for example, offers unique selectivity and has been successfully used for separating various oxysterols.[1][4]
-
Optimize Column Temperature: Increasing the column temperature can reduce mobile phase viscosity, leading to improved column efficiency and peak resolution.[1][5] It is advisable to experiment with temperatures in the range of 30–60°C.
-
Consider Supercritical Fluid Chromatography (SFC): SFC can offer significantly shorter run times while maintaining or even improving the separation of lipid classes, including hydroxycholesterol isomers.[6][7]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for my hydroxycholesterol analytes. What are the likely causes and solutions?
A: Poor peak shape can arise from several factors, including secondary interactions with the stationary phase, column overload, or mobile phase issues.[1]
-
Mobile Phase Additives: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can help to protonate residual silanol (B1196071) groups on the column packing, reducing peak tailing.[1]
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting to see if the peak shape improves.
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.
-
Column Contamination or Degradation: If the problem persists, your column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
Issue 3: Low Sensitivity and Poor Ionization in LC-MS
Q: I am experiencing low sensitivity for my hydroxycholesterol isomers in my LC-MS analysis. How can I enhance the signal?
A: Hydroxycholesterols can be challenging to ionize effectively, especially when using electrospray ionization (ESI).[8]
-
Derivatization: Derivatizing the hydroxyl group can significantly enhance ionization efficiency and, consequently, sensitivity.[9][10] Picolinic acid and N,N-dimethylglycine are examples of derivatizing agents that introduce a readily ionizable moiety.[9] Derivatization to a picolinyl ester has been shown to greatly increase detection sensitivity.[9]
-
Optimize Ion Source: While ESI can be used, particularly with derivatization, atmospheric pressure chemical ionization (APCI) can sometimes provide better sensitivity for underivatized hydroxycholesterols, although ESI is often preferred for its overall performance.[4][9]
-
Mobile Phase Modifiers: The addition of modifiers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to the mobile phase can improve the ionization of certain analytes.[11][12]
-
Sample Preparation: A thorough sample clean-up to remove interfering substances is crucial for achieving good sensitivity.
Issue 4: Significant Matrix Effects
Q: I suspect matrix effects are impacting the accuracy of my quantitative analysis. How can I assess and mitigate this?
A: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common problem in LC-MS-based quantification.[4]
-
Assessment of Matrix Effects: To evaluate matrix effects, compare the peak area of an analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) with the peak area of the analyte in a pure solution at the same concentration.[4] A significant difference indicates the presence of matrix effects.
-
Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.[13]
-
Improved Sample Preparation: More rigorous sample preparation, such as solid-phase extraction (SPE), can help to remove interfering matrix components.[14]
-
Chromatographic Separation: Adjusting the chromatography to separate the analytes from the majority of the matrix components can also reduce matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating hydroxycholesterol isomers?
A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection.[4][15] Gas Chromatography-Mass Spectrometry (GC-MS) is also a well-established method, though it often requires derivatization.[16][17] Supercritical Fluid Chromatography (SFC) is an emerging technique that offers fast separations.[6][18]
Q2: Why is derivatization often necessary for hydroxycholesterol analysis?
A2: Derivatization is employed for two primary reasons:
-
To improve chromatographic properties: For GC analysis, derivatization is necessary to make the hydroxycholesterols volatile.
-
To enhance ionization efficiency in LC-MS: Many hydroxycholesterols have low ionization efficiency in their native form. Derivatization with a "charge-tag" can significantly increase sensitivity.[9][10]
Q3: How can I prevent the artificial formation of oxysterols during sample preparation?
A3: Auto-oxidation of cholesterol can lead to the formation of certain hydroxycholesterols (e.g., 7-hydroxycholesterols), creating analytical artifacts. To minimize this:
-
Work with samples on ice and protect them from light.
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to solvents during extraction.[10][16]
-
Process samples as quickly as possible.
-
Purge samples and solvents with nitrogen to remove oxygen.[12]
Q4: What type of HPLC column is best suited for separating hydroxycholesterol isomers?
A4: Reversed-phase columns are most commonly used.[8]
-
C18 columns are widely used and can provide good separation, especially with optimized mobile phases and gradients.[11][13][15]
-
Phenyl-hexyl columns can offer different selectivity due to pi-pi interactions and are often effective at resolving critical isomer pairs that are difficult to separate on a C18 column.[4]
Q5: What are typical sample preparation steps for analyzing hydroxycholesterols in biological matrices like plasma?
A5: A typical workflow includes:
-
Saponification: To hydrolyze esterified hydroxycholesterols, allowing for the analysis of the total concentration.[13][15]
-
Liquid-Liquid Extraction (LLE): To extract the lipids, including hydroxycholesterols, from the aqueous matrix. Common solvents include methyl tert-butyl ether (MTBE) or hexane/isopropanol.[9][16]
-
Derivatization (optional but often recommended for LC-MS): To enhance sensitivity.[9]
-
Reconstitution: The dried extract is redissolved in a solvent compatible with the initial mobile phase.[15]
Quantitative Data Summary
Table 1: Recovery and Matrix Effect Data for Selected Hydroxycholesterol Isomers
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| 4β-hydroxycholesterol | Human Plasma | 88.2 - 101.5 | 86.2 - 117.6 | [15] |
| 4α-hydroxycholesterol | Human Plasma | 91.8 - 114.9 | 89.5 - 116.9 | [15] |
| 24(S)-hydroxycholesterol | Mouse Plasma, Cerebral Cortex, Liver | Not specified | 85 - 115 | [4] |
| 27-hydroxycholesterol | Mouse Plasma, Cerebral Cortex, Liver | Not specified | 85 - 115 | [4] |
| 7α-hydroxycholesterol | Mouse Plasma, Cerebral Cortex, Liver | Not specified | 85 - 115 | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 24(S)-hydroxycholesterol in Plasma with Derivatization (Adapted from[9])
-
Sample Preparation:
-
Pipette 50 µL of plasma into a glass test tube.
-
Add 50 µL of internal standard working solution (e.g., D7-24-HC).
-
Vortex for 15 seconds.
-
Add 200 µL of acidic buffer (50 mM ammonium acetate, 1% formic acid, pH 3).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 2,200 rpm for 5 minutes at 4°C.
-
Freeze the aqueous (lower) phase in a dry-ice/ethanol bath and transfer the MTBE (upper) phase to a clean tube.
-
-
Derivatization:
-
Evaporate the MTBE under a stream of nitrogen at 35°C.
-
Add 50 µL of derivatization reagent (e.g., a solution of nicotinic acid, N,N'-diisopropylcarbodiimide, and 4-(dimethylamino)pyridine in chloroform).
-
Heat at 50°C for 1 hour.
-
Evaporate the chloroform (B151607) under nitrogen at 35°C.
-
Reconstitute the sample in 200 µL of methanol.
-
-
LC-MS/MS Conditions:
-
Column: Eclipse XBD C18 (3 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the isomers (e.g., starting at 80% B and ramping up). A 9-minute total run time including equilibration has been reported.[9]
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).
-
Injection Volume: 10 µL.
-
MS Detection: ESI in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor appropriate transitions for the derivatized analyte and internal standard.
-
Protocol 2: GC-MS Analysis of Hydroxycholesterols (General workflow based on[16])
-
Lipid Extraction:
-
To cells in a 6-well plate, add 1.5 mL of hexane/2-propanol (3:2) with 0.01% BHT and incubate for 1 hour.
-
Collect the solvent. Repeat the extraction with 1 mL of the same solvent for 30 minutes.
-
Pool the extracts and add internal standards (e.g., cholesterol-d7, 25-hydroxycholesterol-d6).
-
-
Derivatization for GC:
-
Dry the extract under a stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., MSTFA).
-
Incubate at 80°C for 1 hour.
-
-
GC-MS Conditions:
-
Column: A suitable capillary column for sterol analysis (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C) to elute the analytes.
-
MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification of target analytes.
-
Visualizations
Caption: General experimental workflow for hydroxycholesterol analysis.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxycholesterols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][3][4]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][5]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][3]
-
In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][2][3]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium.[1][6] The exchange rate is often slowest around pH 2.5-3 and increases significantly in basic conditions.[2]
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[2]
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][2]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: The "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated internal standard, with deuterated compounds often eluting slightly earlier in reversed-phase chromatography.[3][5] This separation can lead to differential matrix effects, where the analyte and internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[3][5]
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
Problem: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard.
This issue can stem from several factors, including a lack of co-elution, isotopic or chemical impurities, or unexpected isotopic exchange.[3]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, consider using a column with lower resolution to ensure they elute as a single peak.[3][4]
-
Confirm Isotopic and Chemical Purity: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[3] For robust results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
-
Investigate Isotopic Exchange: Deuterium atoms can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[3] This is more likely if the deuterium labels are in chemically labile positions.[3]
Guide 2: Investigating and Mitigating Matrix Effects
Problem: The signal of my analyte or internal standard is inconsistent, suggesting matrix effects are not being properly corrected.
Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement, known as "differential matrix effects".[1][3] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[3]
Experimental Protocol: Matrix Effect Evaluation
This protocol helps to quantify the extent of matrix effects on your analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Calculate this for both the analyte and the internal standard to identify differential effects.
-
Data Presentation: Hypothetical Matrix Effect Experiment
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte Matrix Effect (%) | IS Matrix Effect (%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 850,000 | 1,350,000 | 70.8% | 90.0% |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[1]
Guide 3: Assessing Isotopic Stability (Back-Exchange)
Problem: I suspect my deuterated internal standard is unstable and losing its label.
Experimental Protocol: Isotopic Stability Incubation Study
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[2]
Methodology:
-
Prepare Sample Sets:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process and Analyze: Process the samples using your established extraction procedure and analyze by LC-MS/MS.
-
Monitor for Exchange: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[3] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[3]
Data Presentation: Hypothetical Isotopic Stability Study
| Sample | Incubation Time (hours) | Analyte Signal (from IS back-exchange) | % Increase in Analyte Signal |
| Set B (Matrix) | 0 | 1,500 | - |
| Set B (Matrix) | 4 | 15,000 | 900% |
A significant increase in the analyte signal over time in the matrix sample indicates isotopic instability of the internal standard.
References
preventing isotopic exchange of 7b-Hydroxy Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of 7β-Hydroxy Cholesterol-d7 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to prevent isotopic exchange and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for 7β-Hydroxy Cholesterol-d7?
A1: Isotopic exchange is the process where deuterium (B1214612) atoms on 7β-Hydroxy Cholesterol-d7 are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents).[1] This is a critical issue as it compromises the isotopic purity of the standard, leading to inaccurate quantification and misinterpretation of experimental data.[1][2] The stability of the deuterium label is paramount for its function as an internal standard in mass spectrometry.[2]
Q2: What are the primary factors that can cause isotopic exchange of 7β-Hydroxy Cholesterol-d7?
A2: The main factors contributing to deuterium-hydrogen (H/D) exchange are:
-
Solvent Choice: Protic solvents, especially those containing acidic or basic aqueous solutions, can catalyze the exchange of deuterium atoms.[3]
-
Temperature: Elevated temperatures accelerate the rate of isotopic exchange.[1][4]
-
pH: Both acidic and basic conditions can promote H/D exchange.[1][2][4]
-
Storage Conditions: Improper storage, such as exposure to moisture or light, can lead to degradation and isotopic exchange.[3]
Q3: How should I store 7β-Hydroxy Cholesterol-d7 to maintain its isotopic stability?
A3: To ensure long-term stability, 7β-Hydroxy Cholesterol-d7 should be stored under the following conditions:
-
Solid Form: Store as a solid or lyophilized powder at -20°C or below in a desiccator to protect from moisture.[3]
-
In Solution: If in solution, use a high-purity aprotic solvent like acetonitrile (B52724), methanol, or ethyl acetate.[3] Store solutions in tightly sealed vials at low temperatures (e.g., -20°C or -80°C) and protected from light.[1][3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q4: Which solvents are recommended for reconstituting and preparing solutions of 7β-Hydroxy Cholesterol-d7?
A4: High-purity aprotic solvents are highly recommended to prevent H/D exchange.[1][3] Suitable solvents include:
-
Acetonitrile
-
Methanol
-
Ethyl acetate
-
Dioxane
-
Tetrahydrofuran
Avoid using acidic or basic aqueous solutions for reconstitution or dilution.[3] If an aqueous buffer is necessary, consider using a D₂O-based buffer to minimize exchange.[1]
Q5: Can the position of the deuterium labels on the cholesterol molecule affect its stability?
A5: Yes, the position of the deuterium labels is crucial. Deuterium atoms should be located in stable, non-exchangeable positions.[2] For 7β-Hydroxy Cholesterol-d7, the deuterium atoms are typically on the alkyl side chain, which are generally stable. However, it is always good practice to obtain the certificate of analysis from the supplier to confirm the specific positions of the deuterium labels.
Troubleshooting Guides
Guide 1: Investigating Unexpected Loss of Deuterium Label
This guide provides a systematic workflow to identify the source of isotopic exchange in your experiment.
Symptom:
-
Inconsistent or lower-than-expected signal from 7β-Hydroxy Cholesterol-d7.
-
Appearance of a signal corresponding to the unlabeled 7β-Hydroxy Cholesterol in a blank sample spiked only with the deuterated standard.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow to identify the source of deuterium exchange.
Guide 2: Inconsistent Quantitative Results
Symptom:
-
Poor accuracy and precision in the quantification of 7β-Hydroxy Cholesterol.
-
High variability in the analyte/internal standard response ratio.
| Potential Cause | Recommended Solution |
| Isotopic Exchange During Sample Preparation | Ensure all solvents are aprotic and maintain neutral pH. Keep samples on ice or at a controlled low temperature throughout the process.[4] |
| Autosampler Instability | If samples are stored in the autosampler for an extended period, investigate the stability of the processed sample over time. Consider cooling the autosampler tray.[5] |
| Contamination of Deuterated Standard | Verify the isotopic and chemical purity of the standard upon receipt and periodically. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[3] |
| Matrix Effects | Optimize sample extraction and cleanup procedures to minimize matrix interference. Ensure co-elution of the analyte and the internal standard.[2] |
Experimental Protocols
Protocol 1: Stability Assessment of 7β-Hydroxy Cholesterol-d7 in Solution
Objective: To determine the stability of 7β-Hydroxy Cholesterol-d7 in different solvents and at various temperatures.
Materials:
-
7β-Hydroxy Cholesterol-d7
-
High-purity aprotic solvents (e.g., acetonitrile, methanol)
-
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
-
LC-MS/MS system
Methodology:
-
Prepare stock solutions of 7β-Hydroxy Cholesterol-d7 in the selected aprotic and aqueous solvents.
-
Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), inject the solutions into the LC-MS/MS system.
-
Monitor the mass transitions for 7β-Hydroxy Cholesterol-d7 and its potential back-exchanged products (d6, d5, etc.).
-
Calculate the peak areas for each isotopic species at each time point and plot the percentage of the d7 form remaining over time.
Protocol 2: Evaluation of Isotopic Exchange in a Biological Matrix
Objective: To assess the stability of 7β-Hydroxy Cholesterol-d7 during sample processing in a biological matrix (e.g., plasma).
Materials:
-
7β-Hydroxy Cholesterol-d7
-
Blank biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., cold acetonitrile with 1% formic acid)
-
LC-MS/MS system
Methodology:
-
Spike a known concentration of 7β-Hydroxy Cholesterol-d7 into the blank biological matrix.
-
Vortex and allow the sample to equilibrate for 15 minutes at room temperature.
-
Perform protein precipitation by adding 3 volumes of cold protein precipitation solvent.
-
Vortex vigorously and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube.
-
Analyze an aliquot of the supernatant immediately (T=0).
-
Keep the remaining supernatant in a cooled autosampler (e.g., 10°C) and re-inject at regular intervals (e.g., every 2 hours for 12 hours).
-
Monitor the ratio of the peak area of 7β-Hydroxy Cholesterol-d7 to any back-exchanged products over time. A change in this ratio indicates instability in the processed sample.[5]
Signaling Pathway of 7β-Hydroxy Cholesterol-Induced Apoptosis
7β-Hydroxycholesterol is a potent inducer of apoptosis and oxidative stress.[6] Its cytotoxic effects are mediated through multiple cellular pathways, primarily involving the mitochondria and the endoplasmic reticulum.
References
- 1. 7beta-hydroxycholesterol induces natural killer cell death via oxidative lysosomal destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the mitochondria in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7beta-hydroxycholesterol induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7beta-hydroxycholesterol induces apoptosis and regulates cyclooxygenase 2 in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7β-Hydroxycholesterol-d7 Analysis in LC-MS
Welcome to the technical support center for the analysis of 7β-Hydroxycholesterol-d7. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during LC-MS analysis, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for 7β-Hydroxycholesterol-d7?
Poor peak shape for 7β-Hydroxycholesterol-d7, and oxysterols in general, can stem from several factors. Peak tailing is often attributed to secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.[1][2][3] Other causes can include column contamination, column overloading, and issues with the mobile phase pH.[2][3] Peak fronting is less common but can occur with column overloading or if the sample solvent is significantly stronger than the mobile phase.
Q2: Which type of LC column is most suitable for analyzing 7β-Hydroxycholesterol-d7?
Reversed-phase columns are widely used for the separation of oxysterols. C18 columns, particularly those with end-capping to minimize silanol (B1196071) interactions, are a popular choice.[4][5] Phenyl-Hexyl columns have also been shown to provide good chromatographic separation for oxysterols.[6][7] The choice often depends on the specific sample matrix and the other analytes being measured.
Q3: What mobile phase additives can help improve the peak shape of 7β-Hydroxycholesterol-d7?
Acidic modifiers are commonly added to the mobile phase to improve peak shape and ionization efficiency. Formic acid (typically at 0.1%) is frequently used in both the aqueous and organic mobile phase components.[4][8] The addition of a buffer salt, such as ammonium (B1175870) formate, in conjunction with formic acid can further reduce peak tailing by minimizing interactions with residual silanols on the column.[1][2] Ammonium acetate (B1210297) has also been used as a mobile phase additive.[9]
Q4: What ionization technique is recommended for the MS detection of 7β-Hydroxycholesterol-d7?
Atmospheric Pressure Chemical Ionization (APCI) in the positive ion mode is a common and effective choice for the analysis of nonpolar compounds like 7β-Hydroxycholesterol-d7, as it generally provides good sensitivity without the need for derivatization.[5][10][11] Electrospray ionization (ESI) in positive mode has also been successfully employed.[8]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnose and resolve this common issue.
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for addressing peak tailing.
Experimental Protocols:
-
Column Flushing: To remove potential contaminants, flush the column with a strong solvent mixture not typically used in the mobile phase, such as isopropanol (B130326) or a high percentage of acetonitrile.
-
Mobile Phase Modification: If not already present, introduce an acidic modifier like 0.1% formic acid to both the aqueous and organic mobile phases. For persistent tailing, consider adding a buffer salt like ammonium formate.
Data Presentation: Mobile Phase Additive Comparison
| Mobile Phase Additive | Expected Outcome |
| None | Potential for significant peak tailing |
| 0.1% Formic Acid | Improved peak shape and ionization |
| 0.1% Formic Acid + 5mM Ammonium Formate | Further reduction in peak tailing |
Guide 2: Optimizing Column Selection and Sample Preparation
The choice of analytical column and the sample preparation protocol are critical for achieving good chromatography.
Logical Relationship of Method Development Components
Caption: Key components of LC-MS method development.
Experimental Protocols:
-
Solid-Phase Extraction (SPE) for Sample Cleanup: A common protocol for plasma samples involves protein precipitation followed by SPE.
Data Presentation: Column Chemistry Comparison
| Column Chemistry | Primary Interaction Mechanism | Best Suited For |
| C18 (End-capped) | Hydrophobic interactions | General purpose separation of oxysterols[4][5] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Separation of structurally similar sterols[6][7] |
References
- 1. youtube.com [youtube.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 3. chromtech.com [chromtech.com]
- 4. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of plant sterol and stanol esters in cholesterol-lowering spreads and beverages using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Oxysterol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of oxysterol isomers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of oxysterol isomers by Liquid Chromatography-Mass Spectrometry (LC-MS) so challenging?
A1: The separation of oxysterol isomers is challenging due to their high structural similarity. Many isomers differ only in the position of a single hydroxyl or keto group on the cholesterol backbone or side chain. This subtle difference in structure often results in very similar physicochemical properties, leading to nearly identical retention times in chromatographic systems and similar fragmentation patterns in mass spectrometry.
Q2: What are the most common pairs of oxysterol isomers that tend to co-elute?
A2: Some of the most frequently encountered co-eluting oxysterol isomer pairs include:
-
7α-hydroxycholesterol and 7β-hydroxycholesterol
-
24S-hydroxycholesterol, 25-hydroxycholesterol, and 27-hydroxycholesterol[1][2]
-
5,6α-epoxycholesterol and 5,6β-epoxycholesterol[1]
Q3: How can derivatization help in resolving co-eluting oxysterol isomers?
A3: Derivatization can improve the chromatographic separation and mass spectrometric detection of oxysterol isomers.[3][4] By chemically modifying the oxysterol molecule, typically at the hydroxyl group, derivatization can:
-
Enhance Chromatographic Resolution: The addition of a derivatizing agent can introduce greater structural differences between isomers, leading to better separation on the chromatographic column.[3]
-
Improve Ionization Efficiency: Many derivatizing agents contain a readily ionizable group, which enhances the signal intensity in the mass spectrometer.[5][6]
-
Promote Characteristic Fragmentation: Some derivatization strategies can lead to unique fragmentation patterns for different isomers upon collision-induced dissociation (CID) in the mass spectrometer, aiding in their differentiation even if they are not fully separated chromatographically.[5]
Q4: Are there alternative chromatographic techniques to conventional High-Performance Liquid Chromatography (HPLC) for separating oxysterol isomers?
A4: Yes, several alternative techniques can offer improved separation of oxysterol isomers:
-
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[7][8] This technique often provides high separation efficiency and unique selectivity for isomers, making it particularly well-suited for the analysis of lipids like oxysterols.[7][9]
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique employs two different columns with distinct separation mechanisms (e.g., hydrophilic interaction chromatography and reversed-phase LC).[9] By subjecting the sample to two dimensions of separation, 2D-LC can significantly enhance the resolution of complex mixtures and resolve co-eluting isomers.[9]
-
Gas Chromatography (GC): While less common for oxysterol analysis due to the need for derivatization to increase volatility, GC can provide excellent resolving power for certain isomers.[9][10]
Troubleshooting Guides
Problem 1: Poor or no separation of critical oxysterol isomer pairs.
This is a common issue where isomers elute as a single peak or with significant overlap, making accurate quantification impossible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting oxysterol isomers.
Problem 2: Inconsistent retention times and peak shapes.
This can be caused by a variety of factors related to the sample, mobile phase, or LC system.
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. A general rule is to flush with 10-20 column volumes.
-
-
Possible Cause: Mobile phase instability.
-
Solution: Prepare fresh mobile phase daily. If using buffered solutions, ensure the pH is stable and that the buffer is completely dissolved.
-
-
Possible Cause: Sample matrix effects.
-
Solution: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
-
-
Possible Cause: Column degradation.
-
Solution: If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one of the same type.
-
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes different chromatographic conditions that have been successfully used for the separation of oxysterol isomers.
| Parameter | Method 1: Reversed-Phase LC | Method 2: Reversed-Phase LC | Method 3: Phenyl-Hexyl Column |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm)[11] | C8 (e.g., 2.1 x 100 mm, 1.7 µm)[11] | Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.6 µm)[4][12] |
| Mobile Phase A | Water with 0.1% formic acid | Water with 0.1% formic acid | Water with 0.3% formic acid[12] |
| Mobile Phase B | Acetonitrile (B52724)/Methanol mixture | Methanol | Acetonitrile |
| Gradient | Optimized for specific isomers | Optimized for specific isomers | Optimized for specific isomers |
| Flow Rate | 0.2-0.4 mL/min[5][11] | 0.4 mL/min[11] | 0.3-0.5 mL/min |
| Column Temperature | 25-55 °C[11] | 25-55 °C[11] | Ambient or controlled (e.g., 30°C) |
| Key Separations | General oxysterol profiling | Improved separation of some isomers compared to C18[11] | Effective for separating various oxysterols without derivatization[4][12] |
Experimental Protocols
Protocol 1: Derivatization of Oxysterols with Dimethylglycine
This protocol is adapted from methodologies that have shown success in separating oxysterol isomers.[3]
-
Sample Preparation: Evaporate the dried oxysterol-containing sample to complete dryness under a stream of nitrogen.
-
Reagent Preparation: Prepare a fresh solution of N,N-dimethylglycine, a coupling agent (e.g., HBTU), and a base (e.g., diisopropylethylamine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction: Add the reagent solution to the dried sample. Vortex briefly and incubate at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding a small volume of water.
-
Extraction: Extract the derivatized oxysterols using a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Reconstitution: Evaporate the organic layer to dryness and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Derivatization Pathway:
Caption: Derivatization of an oxysterol with N,N-dimethylglycine.
Protocol 2: General LC-MS/MS Method for Oxysterol Analysis
This protocol provides a starting point for developing a method for the analysis of underivatized oxysterols.
-
Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal resolution.
-
Column: A C18 or Phenyl-Hexyl column with a particle size of less than 2 µm is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: A mixture of acetonitrile and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% formic acid.
-
-
Gradient Elution: Start with a low percentage of mobile phase B and gradually increase to elute the more hydrophobic oxysterols. A shallow gradient is often necessary to separate isomers.
-
Mass Spectrometry:
-
Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and selective quantification. The transition of the protonated molecule to a characteristic product ion is typically monitored. For many oxysterols, a common neutral loss is water ([M+H-H₂O]⁺).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types | MDPI [mdpi.com]
- 5. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of 7β-Hydroxycholesterol-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the mass spectrometric analysis of 7β-Hydroxycholesterol-d7. The focus is on enhancing ionization efficiency to improve sensitivity and obtain robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my 7β-Hydroxycholesterol-d7 consistently low when using Electrospray Ionization (ESI)?
A1: 7β-Hydroxycholesterol, like other oxysterols, lacks easily ionizable acidic or basic functional groups.[1][2][3][4] This inherent chemical property leads to poor protonation or adduct formation in standard ESI sources, resulting in low ionization efficiency and weak signal intensity. Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable technique for underivatized sterols.[5][6]
Q2: What is the most effective strategy to significantly boost the signal intensity of 7β-Hydroxycholesterol-d7?
A2: Chemical derivatization is the most powerful and widely recommended strategy.[7] This process involves chemically modifying the 7β-Hydroxycholesterol-d7 molecule to add a permanently charged or easily ionizable group, which dramatically enhances its response in ESI-MS. Improvements in sensitivity of over 1000-fold have been reported for similar oxysterols using this approach.[1][2][4]
Q3: Which derivatization reagent is best for my experiment?
A3: The choice of reagent depends on your specific needs for sensitivity, specificity, and the available instrumentation. Girard reagents (P or T) are excellent for introducing a permanent positive charge and significantly increasing sensitivity.[8][9] N,N-Dimethylglycine (DMG) is another effective option that adds a readily protonated tertiary amine.[10][11] The table below compares common strategies.
Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A4: The choice depends on whether you are using derivatization.
-
For derivatized samples (e.g., with Girard or DMG reagents), ESI in positive mode is superior due to the introduction of a charged or easily protonated group.[12][13]
-
For underivatized samples , APCI in positive mode is generally the most common and effective technique, often yielding a prominent [M+H-H₂O]⁺ ion.[5][6][14]
Q5: How can I minimize signal suppression from matrix effects?
A5: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of your analyte.[15] To minimize this, robust sample cleanup is essential. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering substances like phospholipids (B1166683) before LC-MS/MS analysis.[16] Additionally, using a stable isotope-labeled internal standard like 7β-Hydroxycholesterol-d7 helps to correct for any remaining matrix-induced suppression.
Q6: What are the common adducts or precursor ions I should monitor for underivatized 7β-Hydroxycholesterol-d7?
A6: When analyzing underivatized 7β-Hydroxycholesterol-d7, especially with ESI, the most common ions are formed through the attachment of charged species from the mobile phase.[17] You should monitor for ammonium (B1175870) adducts ([M+NH₄]⁺), protonated molecules ([M+H]⁺), and ions resulting from water loss ([M+H-H₂O]⁺ and [M+H-2H₂O]⁺).[18] In APCI, the dehydrated ion [M+H-H₂O]⁺ is typically the most abundant.[6]
Data Presentation: Comparison of Ionization Enhancement Strategies
Table 1: Comparison of Common Derivatization Strategies
| Derivatization Strategy | Target Functional Group | Ionization Principle | Typical Sensitivity Improvement | Key Advantages | Considerations |
| Girard P or T Reagent | Ketone (requires prior oxidation of the 3β-hydroxyl group) | Introduces a pre-formed quaternary ammonium cation (permanent charge). | >1000-fold reported for oxysterols.[1][2][4] | Extremely high sensitivity with ESI; eliminates in-source fragmentation.[8] | Requires a two-step "EADSA" protocol (oxidation then derivatization).[19][20] |
| N,N-Dimethylglycine (DMG) | Hydroxyl | Introduces a tertiary amine that is readily protonated in acidic mobile phase.[10] | Significant signal enhancement. | One-step reaction; produces informative fragmentation patterns.[10][11] | Reaction conditions may need optimization. |
| Picolinic Acid | Hydroxyl | Introduces a pyridine (B92270) ring that is easily protonated. | Significant sensitivity increase.[12][21] | Provides good sensitivity and allows for chromatographic resolution of isomers.[21] | May require longer LC run times to separate isomers.[12] |
| No Derivatization | N/A | Relies on adduct formation (e.g., [M+NH₄]⁺) or protonation followed by water loss. | Baseline | Simple, no extra reaction steps. | Very low sensitivity with ESI; APCI is strongly recommended.[5] |
Table 2: Ionization Source Selection Guide
| Analyte State | Recommended Ionization Source | Primary Ion(s) Observed | Rationale |
| Derivatized (Girard, DMG, etc.) | ESI Positive Mode | [M]⁺ or [M+H]⁺ | The derivatization adds a charged or easily protonated group, making it ideal for ESI.[13] |
| Underivatized | APCI Positive Mode | [M+H-H₂O]⁺ | APCI is more efficient for non-polar, neutral molecules and avoids issues with poor protonation in ESI.[5][6] |
| Underivatized (if APCI is unavailable) | ESI Positive Mode | [M+NH₄]⁺, [M+H-H₂O]⁺ | Less sensitive than APCI. Requires mobile phase additives (e.g., ammonium formate) to promote adduct formation.[18] |
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of 7β-Hydroxycholesterol-d7.
Problem: Very Low or No Signal Intensity
A complete or near-complete loss of signal can be frustrating. This workflow helps isolate the issue, determining if it originates from the mass spectrometer (MS), the liquid chromatograph (LC), or the sample itself.
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols
Protocol 1: Enzyme-Assisted Derivatization with Girard P Reagent (EADSA-GP)
This two-step protocol first uses an enzyme to create a ketone group, which is then derivatized with Girard P reagent to introduce a permanent positive charge, making the molecule ideal for ESI-MS analysis.[1][9][20]
Caption: Workflow for EADSA with Girard P Reagent.
Methodology:
-
Enzymatic Oxidation:
-
To your extracted and dried sample, add a solution of cholesterol oxidase (e.g., from Brevibacterium sp.) in a suitable buffer like potassium phosphate.
-
Incubate the mixture at 37°C for a sufficient time (e.g., 60 minutes) to ensure complete conversion of the 3β-hydroxyl group to a 3-oxo (ketone) group.
-
-
Derivatization:
-
Stop the enzymatic reaction by adding methanol to the mixture (e.g., to a final concentration of 70%).[9]
-
Add Girard P reagent and glacial acetic acid.
-
Incubate the reaction mixture, for example, at room temperature overnight or with gentle heating to facilitate the formation of the Girard P hydrazone.[4]
-
-
Cleanup and Analysis:
-
The derivatized sample may require a final cleanup step, such as SPE, to remove excess reagent.
-
Resuspend the final extract in a suitable mobile phase and analyze using LC-ESI-MS/MS in positive ion mode.
-
Protocol 2: Derivatization with N,N-Dimethylglycine (DMG)
This protocol attaches a DMG group to the hydroxyl moieties of the sterol, introducing a tertiary amine that is efficiently protonated under acidic ESI conditions.[10]
Methodology:
-
Reagent Preparation:
-
Prepare a derivatization solution containing N,N-dimethylglycine (DMG), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or chloroform).
-
-
Derivatization Reaction:
-
Add the derivatization solution to the dried sample extract containing 7β-Hydroxycholesterol-d7.
-
Incubate the mixture. A typical condition is 50°C overnight to ensure complete conversion to the DMG ester.[10]
-
-
Quenching and Extraction:
-
Quench the reaction by adding water.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized product from the reaction reagents.
-
-
Analysis:
-
Dry the organic phase, reconstitute the sample in an appropriate mobile phase (typically containing a small amount of acid like formic acid to ensure protonation), and analyze by LC-ESI-MS/MS in positive ion mode.
-
References
- 1. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of oxysterols by electrospray tandem mass spectrometry - ProQuest [proquest.com]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterol Analysis by Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Developing an Enzyme-Assisted Derivatization Method for Analysis of C27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 12. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxycholesterols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. mdpi.com [mdpi.com]
- 17. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. researchgate.net [researchgate.net]
- 20. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7β-Hydroxy Cholesterol-d7
Welcome to the technical support center for the analysis of 7β-Hydroxy Cholesterol-d7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, high-quality data in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 7β-Hydroxy Cholesterol-d7?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as 7β-Hydroxy Cholesterol-d7, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The matrix comprises all components in a sample apart from the analyte, including proteins, lipids, and salts.[1] Ion suppression is particularly relevant for hydrophobic and non-polar molecules like sterols, where matrix components like phospholipids (B1166683) can co-elute and interfere with the electrospray ionization (ESI) process.[3]
Q2: I am using 7β-Hydroxy Cholesterol-d7 as a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like 7β-Hydroxy Cholesterol-d7 should co-elute with the corresponding non-deuterated analyte and experience the same degree of ion suppression.[4] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[4] However, "differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between them, potentially due to the "deuterium isotope effect," which can alter the molecule's physicochemical properties.[1] If this separation occurs in a region of significant ion suppression, it can lead to inaccurate results.[4]
Q3: What are the most common causes of ion suppression for sterols like 7β-Hydroxy Cholesterol-d7?
A3: The primary causes of ion suppression for sterols are co-eluting matrix components that compete with the analyte for ionization in the mass spectrometer source.[3] Common sources include:
-
Endogenous matrix components: Salts, lipids (especially phospholipids), and proteins from biological samples are major contributors.[3]
-
Exogenous substances: Contaminants from sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can suppress the signal.[3][4]
-
Sub-optimal chromatography: Poor chromatographic resolution can lead to the co-elution of 7β-Hydroxy Cholesterol-d7 with matrix components.[3]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[5]
Q4: How can I detect and assess the extent of ion suppression in my assay?
A4: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram.[1][4] This technique involves infusing a constant flow of your analyte (or in this case, the deuterated standard) into the mass spectrometer while injecting a blank matrix extract onto the LC column.[4] Dips in the baseline signal indicate the retention times where ion suppression is occurring.[1]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results despite using 7β-Hydroxy Cholesterol-d7 as an internal standard.
-
Possible Cause: Differential ion suppression between the analyte and 7β-Hydroxy Cholesterol-d7.[1]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard to ensure they are co-eluting perfectly.[1] Even minor separations can lead to errors if they fall within a region of ion suppression.[4]
-
Perform a Post-Column Infusion Experiment: This will identify the regions in your chromatogram where ion suppression is occurring.[1] If the analyte and IS elute in an area of significant suppression, even a small separation can lead to large errors.[1]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to improve the separation of the analyte from interfering matrix components.[6] Shifting the elution of your analyte and IS to a "cleaner" region of the chromatogram can significantly improve results.[7]
-
Enhance Sample Cleanup: A more rigorous sample preparation method can remove the interfering matrix components.[8] Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][7]
-
Problem 2: Poor sensitivity and low signal-to-noise for 7β-Hydroxy Cholesterol-d7.
-
Possible Cause: Significant ion suppression from the sample matrix.[4]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.[4]
-
Enhance Sample Cleanup: Implement or optimize a more effective sample preparation technique. LLE and SPE are generally more effective at removing phospholipids and other interfering compounds than simple protein precipitation.[3]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[4] However, ensure the analyte concentration remains above the lower limit of quantification.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic and compensate for the matrix effects.[1][6]
-
Problem 3: The signal for 7β-Hydroxy Cholesterol-d7 is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components causing increasing ion suppression over time.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.[1]
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Improve Column Washing: Incorporate a more rigorous column washing step at the end of each run, using a strong organic solvent to remove strongly retained matrix components.[9]
-
Quantitative Data
Table 1: Bioanalytical Method Validation Data for a Similar Deuterated Sterol (4β-OHC-D7) [10]
| Parameter | 4β-OHC | 4α-OHC |
| Apparent Recovery (%) | 88.2 - 101.5 | 91.8 - 114.9 |
| Matrix Effects (%) | 86.2 - 117.6 | 89.5 - 116.9 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
Data from a validated UHPLC-MS/MS method for 4β- and 4α-hydroxycholesterol in human plasma, using 4β-OHC-D7 as the internal standard.[10]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.[4]
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of 7β-Hydroxy Cholesterol-d7
-
Blank matrix extract (e.g., plasma, serum)
-
Mobile phase
Methodology:
-
Prepare a standard solution of 7β-Hydroxy Cholesterol-d7 at a concentration that provides a stable and moderate signal.[4]
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one port of a tee-piece.
-
Connect a syringe pump containing the 7β-Hydroxy Cholesterol-d7 standard solution to the second port of the tee-piece.[1]
-
Connect the third port of the tee-piece to the MS inlet.[1]
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).[1]
-
Once a stable baseline signal is achieved for the standard, inject the extracted blank matrix sample onto the LC column.[1]
-
Monitor the signal for 7β-Hydroxy Cholesterol-d7 throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To select an effective sample preparation method to minimize matrix effects.[3][8]
1. Protein Precipitation (PPT):
-
Procedure: To a 100 µL plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9] Transfer the supernatant for analysis.
-
Pros: Simple, fast, and inexpensive.
-
Cons: Offers minimal selectivity and often results in significant ion suppression due to remaining phospholipids and other matrix components.[3]
2. Liquid-Liquid Extraction (LLE):
-
Procedure: To a 100 µL plasma sample, add the internal standard. Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate (B1210297) mixture). Vortex vigorously for 2 minutes, then centrifuge to separate the layers. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection.[8][9]
-
Pros: Provides cleaner extracts than PPT, effectively removing salts and some polar interferences.[7][9]
-
Cons: Can be more time-consuming and requires solvent evaporation and reconstitution steps. Highly polar compounds may be difficult to extract.[7]
3. Solid-Phase Extraction (SPE):
-
Procedure: Condition an appropriate SPE cartridge (e.g., C18 for reverse-phase) with methanol (B129727) followed by water. Load the pre-treated plasma sample onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute the 7β-Hydroxy Cholesterol-d7 and analyte with a strong organic solvent. Evaporate the eluate and reconstitute in the mobile phase.
-
Pros: Highly selective and can provide the cleanest extracts, leading to the least ion suppression.[6][7] Can be automated for high throughput.
-
Cons: Requires method development to optimize the stationary phase, wash, and elution solvents. Can be more expensive than PPT or LLE.
Visualizations
Caption: A workflow for troubleshooting ion suppression issues.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
stability of 7b-Hydroxy Cholesterol-d7 in processed samples
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 7b-Hydroxy Cholesterol-d7 in processed samples. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling, storage, and analysis of this compound.
Issue 1: Low or Inconsistent Analyte Response
Possible Cause: Degradation of this compound during sample processing or storage. 7β-hydroxycholesterol, and by extension its deuterated analog, is susceptible to oxidation.[1][2]
Solution:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the stability of the analyte. It is highly recommended to aliquot stock solutions and processed samples into single-use volumes before freezing.[3]
-
Optimize Storage Conditions: Store stock solutions and processed samples at appropriate temperatures. For long-term stability of solutions, -80°C is recommended.[3]
-
Use Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your samples during extraction and processing to prevent autoxidation.[4]
-
Protect from Light: Store all samples and solutions in amber vials or otherwise protected from light to prevent photo-oxidation.[5]
-
Limit Oxygen Exposure: Minimize the headspace in sample vials and consider purging with an inert gas like nitrogen or argon before sealing to reduce oxidative degradation.[6][7]
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Possible Cause: Formation of degradation products or artifacts. The most common degradation pathway for 7b-Hydroxy Cholesterol is oxidation to 7-ketocholesterol (B24107).[2][8] Artifacts can also be generated under harsh thermal or alkaline conditions during sample preparation.[9][10]
Solution:
-
Confirm Peak Identity: Use a reference standard of 7-ketocholesterol to confirm if the unexpected peak corresponds to this common degradation product.
-
Review Sample Preparation Protocol: Avoid high temperatures and extreme pH conditions during sample processing, such as saponification, if possible.[9][10] If these steps are necessary, they should be performed under carefully controlled conditions.
-
Check Solvent Purity: Ensure all solvents are of high purity and free from peroxides, which can initiate oxidation.
Issue 3: Poor Derivatization Efficiency (for GC-MS analysis)
Possible Cause: Incomplete reaction with the derivatizing agent. Hydroxyl groups on the cholesterol backbone need to be derivatized (e.g., silylated) to improve volatility for GC-MS analysis.[11]
Solution:
-
Ensure Anhydrous Conditions: Derivatization reagents are sensitive to moisture. Ensure all solvents and the sample extract are completely dry.
-
Optimize Reaction Conditions: Review the temperature and incubation time for the derivatization step. Ensure the reagent is not expired and is of good quality.
-
Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. A more rigorous sample clean-up may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
The stability of this compound is highly dependent on the storage conditions. Recommendations vary for the solid compound versus solutions.
Q2: How many freeze-thaw cycles can my processed samples containing this compound withstand?
There is no definitive number, as stability through freeze-thaw cycles can be matrix-dependent. However, it is best practice to minimize or eliminate freeze-thaw cycles altogether.[3] Studies on other cholesterol derivatives and biomarkers have shown that even a single cycle can affect the concentration of some analytes, though many remain stable.[12][13][14][15] To ensure the highest data quality, it is strongly recommended to aliquot samples into single-use vials after processing and before the initial freeze.
Q3: My experimental protocol requires a saponification step. How can I minimize the degradation of this compound?
Saponification involves heat and high pH, which can promote degradation.[9][10] To mitigate this:
-
Use the mildest conditions possible (lower temperature and shorter duration) that still achieve complete hydrolysis of esters.
-
Thoroughly degas all solutions with nitrogen or argon to remove oxygen.
-
Include an antioxidant in the saponification mixture.
-
Process samples in the dark.
Q4: What are the primary degradation products of this compound I should be aware of?
The primary degradation pathway for 7b-Hydroxy Cholesterol is oxidation. The main products formed through autoxidation are 7-ketocholesterol and 7α-hydroxycholesterol.[2][8] In vivo, there can be interconversion between 7β-hydroxycholesterol and 7-ketocholesterol.[11]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [3][16] |
| 4°C | Up to 2 years | [3] | |
| In Solvent | -80°C | Up to 6 months | [3] |
| -20°C | Up to 1 month | [3] |
Table 2: Stability of Analytes in Biological Samples Under Various Conditions
This table presents data on the stability of a related compound, 7α-OH cholesterol, which can provide insights into the expected stability of this compound.
| Condition | Duration | Temperature | Matrix | Analyte Recovery | Reference |
| Bench-top (Short-term) | 14 hours | Room Temperature | Spiked Liver Microsomes | 85 – 115% of initial concentration | [5] |
| Post-preparative | 12 hours | 10°C (Autosampler) | Spiked Liver Microsomes | 85 – 115% of initial concentration | [5] |
| Long-term | 1 week | -80°C | Spiked Liver Microsomes | 85 – 115% of initial concentration | [5] |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Biological Matrix
This protocol outlines a general workflow for validating the stability of this compound in a specific biological matrix (e.g., plasma) under your laboratory's processing and storage conditions.
-
Preparation of Spiked QC Samples:
-
Thaw a pooled batch of the desired biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound. It is recommended to prepare samples at low, medium, and high concentrations.
-
Aliquot these quality control (QC) samples into multiple single-use vials for each storage condition to be tested.
-
-
Baseline Analysis (Time Zero):
-
Immediately after preparation, process and analyze a set of QC samples (n=3-5 for each concentration level) to establish the initial concentration. This will serve as the 100% reference value.
-
-
Stability Testing Conditions:
-
Freeze-Thaw Stability: Store a set of QC aliquots at your intended long-term storage temperature (e.g., -80°C). Subject them to a predetermined number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A typical cycle consists of freezing for at least 12 hours and then thawing unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Leave a set of QC aliquots at room temperature for a duration that mimics your typical sample processing time (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store sets of QC aliquots at one or more temperatures (e.g., -20°C and -80°C) for extended periods (e.g., 1, 3, 6, and 12 months).
-
-
Sample Analysis:
-
At the end of each designated time point and condition, process the respective QC samples using your validated analytical method (e.g., LC-MS/MS).
-
The sample preparation should include protein precipitation followed by liquid-liquid or solid-phase extraction.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound for each condition.
-
Compare this mean concentration to the baseline (Time Zero) concentration.
-
The analyte is typically considered stable if the mean concentration is within ±15% of the baseline value.[5]
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7b-Hydroxycholesterol-d7 powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]
impact of derivatization on 7b-Hydroxy Cholesterol-d7 stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7β-Hydroxycholesterol-d7. The following sections address common issues encountered during experimental analysis, with a focus on the impact of derivatization on analyte stability.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of 7β-Hydroxycholesterol-d7, particularly after derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Guide 1: Poor Peak Shape in GC-MS Analysis
Poor peak shape, such as tailing, fronting, or split peaks, can significantly impact the accuracy and precision of quantification.
Table 1: Quantitative Metrics for Peak Shape
| Parameter | Poor Peak Shape | Good Peak Shape |
| Asymmetry Factor (As) | > 1.5 | 0.9 - 1.2 |
| Tailing Factor (Tf) | > 1.5 | 0.9 - 1.2 |
| Peak Width at Half Height (W₅₀%) | Wider | Narrower |
| Resolution (Rs) from adjacent peaks | Decreased | Maximized |
Troubleshooting Workflow for Poor Peak Shape
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of 7β-Hydroxycholesterol-d7?
A1: Derivatization is crucial for the analysis of 7β-Hydroxycholesterol-d7 by Gas Chromatography-Mass Spectrometry (GC-MS).[1] The primary reasons are:
-
Increased Volatility: 7β-Hydroxycholesterol-d7 is a relatively large and polar molecule with low volatility. Derivatization, typically through silylation to form a trimethylsilyl (B98337) (TMS) ether, replaces the active hydrogens on the hydroxyl groups with less polar TMS groups. This modification increases the molecule's volatility, allowing it to be vaporized in the GC inlet and travel through the analytical column.[2]
-
Improved Thermal Stability: The derivatized form is generally more stable at the high temperatures required for GC analysis, preventing on-column degradation and improving peak shape and reproducibility.[3]
Q2: What are the common silylating agents used for 7β-Hydroxycholesterol-d7?
A2: Several silylating agents can be used. The choice depends on the reactivity of the hydroxyl groups and the desired completeness of the reaction. Common reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like TMCS (trimethylchlorosilane).
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A highly reactive and effective silylating agent.[4]
-
Sylon BTZ: A mixture of N,O-Bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole.[5]
Q3: How stable is the TMS derivative of 7β-Hydroxycholesterol-d7?
-
Moisture Sensitivity: TMS ethers are susceptible to hydrolysis. It is critical to ensure all solvents, reagents, and sample vials are anhydrous to prevent the degradation of the derivative back to the underivatized form.[6]
-
Temperature and Storage Time: The stability of TMS derivatives can decrease over time, especially at room temperature. For some amino acid TMS derivatives, significant degradation was observed after 48 hours at room temperature.[7] Storing derivatized samples at 4°C can maintain stability for up to 12 hours, while storage at -20°C can extend stability to 72 hours for many TMS derivatives.[7] It is generally recommended to analyze derivatized samples as soon as possible.
Table 2: General Stability of TMS Derivatives Under Different Storage Conditions
| Storage Temperature | Approximate Stability Duration | Key Considerations |
| Room Temperature (~25°C) | < 2.5 - 48 hours | Prone to rapid degradation; not recommended for storage.[7] |
| 4°C | Up to 12 hours | Suitable for short-term storage in an autosampler.[7] |
| -20°C | Up to 72 hours | Recommended for longer-term storage prior to analysis.[7] |
Q4: What could be the cause of observing both derivatized and underivatized 7β-Hydroxycholesterol-d7 in my GC-MS analysis?
A4: The presence of both forms usually indicates one of two issues:
-
Incomplete Derivatization: The silylation reaction may not have gone to completion. This can be due to insufficient reagent, suboptimal reaction time or temperature, or the presence of moisture.
-
Hydrolysis of the Derivative: The TMS ether may have been hydrolyzed back to the original alcohol. This can occur if the sample is exposed to moisture after derivatization, for example, from non-anhydrous solvents or contaminated vials.[6]
Q5: How can I ensure complete derivatization of 7β-Hydroxycholesterol-d7?
A5: To promote a complete reaction, consider the following:
-
Use a sufficient excess of the silylating reagent.
-
Optimize the reaction temperature and time. A common protocol involves heating at 60-75°C for 30-60 minutes.[8][9]
-
Ensure all glassware and solvents are completely dry.
-
Work in an inert atmosphere (e.g., under nitrogen) if possible to exclude moisture.
Experimental Protocols
Protocol 1: Silylation of 7β-Hydroxycholesterol-d7 for GC-MS Analysis
This protocol outlines a general procedure for the preparation of the trimethylsilyl (TMS) ether of 7β-Hydroxycholesterol-d7.
Materials:
-
7β-Hydroxycholesterol-d7 standard or sample extract
-
Anhydrous pyridine (B92270)
-
Silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous hexane (B92381) or other suitable solvent for injection
-
Heating block or oven
-
GC vials with inserts and PTFE-lined caps
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the 7β-Hydroxycholesterol-d7 solution into a clean, dry GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all residual solvent and moisture.
-
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 50 µL of the silylating reagent (e.g., MSTFA) to the vial.
-
Immediately cap the vial tightly to prevent the entry of atmospheric moisture.
-
Vortex the mixture gently for 30 seconds.
-
Heat the vial at 60-70°C for 1 hour in a heating block or oven.[9]
-
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. If dilution is necessary, use anhydrous hexane.
-
Experimental Workflow for Derivatization and GC-MS Analysis
Signaling Pathway
7β-Hydroxycholesterol-Induced Apoptosis
7β-Hydroxycholesterol is known to induce apoptosis (programmed cell death) in various cell types. This process involves a complex signaling cascade that often involves the mitochondria. The simplified pathway below illustrates key events in 7β-Hydroxycholesterol-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
correcting for isotopic impurity of 7b-Hydroxy Cholesterol-d7
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 7β-Hydroxy Cholesterol-d7 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 7β-Hydroxy Cholesterol-d7 and why is it used as an internal standard?
7β-Hydroxy Cholesterol-d7 is a deuterated form of 7β-Hydroxy Cholesterol, an oxidized derivative of cholesterol. It is commonly used as an internal standard in quantitative mass spectrometry (MS) analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of endogenous 7β-Hydroxy Cholesterol in biological samples.[1] The seven deuterium (B1214612) atoms increase its mass by seven atomic mass units compared to the native compound, allowing it to be distinguished by the mass spectrometer while having nearly identical chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation, extraction, and ionization, thus correcting for variations in these steps.[2]
Q2: What are the common causes of isotopic impurity in 7β-Hydroxy Cholesterol-d7?
Isotopic impurity in a deuterated standard like 7β-Hydroxy Cholesterol-d7 can arise from two primary sources:
-
Incomplete Deuteration during Synthesis: The chemical synthesis process to introduce deuterium atoms may not be 100% efficient, resulting in a population of molecules with fewer than seven deuterium atoms (e.g., d6, d5, etc.) and even some non-deuterated (d0) compound.
-
Back-Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., solvents, moisture). This is more likely to occur if the deuterium labels are in chemically labile positions. For sterols, labels on the carbon backbone are generally stable. However, exposure to harsh pH conditions or high temperatures can potentially facilitate back-exchange.
Q3: Why is it crucial to correct for the isotopic impurity of 7β-Hydroxy Cholesterol-d7?
Failing to correct for isotopic impurity can lead to inaccurate quantification of the target analyte. There are two main scenarios where this occurs:
-
Presence of Unlabeled Analyte (d0) in the Internal Standard: If the 7β-Hydroxy Cholesterol-d7 internal standard contains a significant amount of the non-deuterated 7β-Hydroxy Cholesterol (d0), this will artificially inflate the measured signal of the endogenous analyte, leading to an overestimation of its concentration.
-
Isotopic Overlap of the Analyte with the Internal Standard: The native analyte has its own natural isotopic distribution due to the presence of ¹³C. The M+1 and M+2 peaks of the analyte can potentially overlap with the mass-to-charge ratio (m/z) of the lower deuterated isotopologues of the internal standard. Similarly, the isotopologues of the internal standard can contribute to the signal of the analyte at its respective m/z. This "cross-talk" can introduce bias in the measurements.[3][4]
Q4: How can I assess the isotopic purity of my 7β-Hydroxy Cholesterol-d7 standard?
The most reliable way to determine the isotopic purity of your 7β-Hydroxy Cholesterol-d7 is to consult the Certificate of Analysis (CofA) provided by the manufacturer. The CofA should detail the isotopic distribution of the standard, typically as a percentage of each isotopologue (d0, d1, d2, d3, d4, d5, d6, d7). If this information is not on the CofA, or if you suspect degradation or exchange, you can assess the isotopic purity yourself using high-resolution mass spectrometry (HRMS).
Troubleshooting Guides
Problem 1: Inaccurate or Non-Linear Calibration Curves
Possible Cause: Isotopic impurity of the 7β-Hydroxy Cholesterol-d7 internal standard.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CofA): Carefully examine the isotopic distribution provided by the manufacturer. Pay close attention to the percentage of the d0 (unlabeled) form.
-
Perform an Isotopic Purity Check: Analyze a high-concentration solution of the 7β-Hydroxy Cholesterol-d7 standard alone using high-resolution mass spectrometry to experimentally verify its isotopic distribution.
-
Implement a Correction for Isotopic Overlap: Based on the isotopic distribution from the CofA or your experimental analysis, calculate and apply a correction factor to your data. A detailed protocol for this calculation is provided below.
Experimental Protocols
Protocol 1: Calculation for Correcting Isotopic Impurity
This protocol outlines the steps to correct the measured analyte signal for the contribution from the isotopic distribution of the 7β-Hydroxy Cholesterol-d7 internal standard.
1. Obtain Isotopic Distribution Data:
First, obtain the isotopic distribution of both the unlabeled analyte (natural abundance) and the deuterated internal standard. The natural abundance of isotopes for the elemental composition of 7β-Hydroxy Cholesterol (C₂₇H₄₆O₂) can be calculated using known natural isotopic abundances (e.g., ¹³C ≈ 1.1%). The isotopic distribution of the 7β-Hydroxy Cholesterol-d7 should be taken from the Certificate of Analysis.
Hypothetical Certificate of Analysis Data for 7β-Hydroxy Cholesterol-d7:
| Isotopologue | Abundance (%) |
| d0 | 0.1 |
| d1 | 0.2 |
| d2 | 0.5 |
| d3 | 1.0 |
| d4 | 2.5 |
| d5 | 7.5 |
| d6 | 25.0 |
| d7 | 63.2 |
Natural Isotopic Abundance for Unlabeled 7β-Hydroxy Cholesterol (C₂₇H₄₆O₂):
| Isotopologue | Relative Abundance (%) |
| M+0 | 100 |
| M+1 | 30.1 (due to ¹³C) |
| M+2 | 4.6 (due to ¹³C₂) |
2. Correction Calculation:
The goal is to determine the true analyte signal by subtracting the contribution of the internal standard's isotopologues to the analyte's m/z channels.
Let:
-
Signal_Analyte_Measured be the measured signal at the m/z of the analyte's primary isotopologue (M+0).
-
Signal_IS_Measured be the measured signal at the m/z of the primary isotopologue of the internal standard (d7).
-
Abundance_d0_in_IS be the fractional abundance of the d0 isotopologue in the internal standard (from the CofA).
-
Abundance_d7_in_IS be the fractional abundance of the d7 isotopologue in the internal standard (from the CofA).
The contribution of the d0 impurity from the internal standard to the measured analyte signal can be estimated. The total signal from the internal standard is proportional to Signal_IS_Measured / Abundance_d7_in_IS.
The signal from the d0 impurity is then: (Signal_IS_Measured / Abundance_d7_in_IS) * Abundance_d0_in_IS
Therefore, the corrected analyte signal is:
Signal_Analyte_Corrected = Signal_Analyte_Measured - [(Signal_IS_Measured / Abundance_d7_in_IS) * Abundance_d0_in_IS]
Example Calculation:
Using the hypothetical CofA data:
-
Abundance_d0_in_IS = 0.001
-
Abundance_d7_in_IS = 0.632
If Signal_Analyte_Measured = 50,000 counts and Signal_IS_Measured = 1,000,000 counts:
Signal_Analyte_Corrected = 50,000 - [(1,000,000 / 0.632) * 0.001] Signal_Analyte_Corrected = 50,000 - 1582 Signal_Analyte_Corrected = 48,418 counts
This corrected analyte signal should then be used for quantification.
Visualizations
Caption: Workflow for correcting isotopic impurity.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
A Researcher's Guide to the Quantification of 7β-Hydroxycholesterol: A Comparative Analysis of LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of cellular stress, neurodegenerative diseases, and atherosclerosis, the accurate quantification of 7β-hydroxycholesterol is of paramount importance. As a key biomarker of oxidative stress, precise and reliable measurement of this oxysterol is crucial for advancing our understanding of its pathological roles and for the development of novel therapeutic interventions. This guide provides an objective comparison of the leading analytical methods for 7β-hydroxycholesterol quantification, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays (ELISA). Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most suitable method for their specific research needs.
Comparative Performance of Quantification Methods
The selection of an appropriate analytical method is critical for generating reliable and reproducible data. The following tables summarize the key performance characteristics of LC-MS/MS and GC-MS/MS for the analysis of oxysterols, including 7β-hydroxycholesterol. It is important to note that while LC-MS/MS is a gold standard for its sensitivity and specificity, comprehensive validation data specifically for 7β-hydroxycholesterol can be limited in publicly available literature. The presented data for LC-MS/MS is often in the context of broader oxysterol panels.
Table 1: Comparison of Key Performance Parameters for 7β-Hydroxycholesterol Quantification Methods
| Parameter | LC-MS/MS | GC-MS/MS | ELISA |
| Linearity Range | Typically in the low ng/mL to µg/mL range | 0.03 - 15 µM | Method-dependent, often in ng/mL range |
| Limit of Quantification (LOQ) | Can achieve sub-ng/mL levels | ~0.12 µM | Method-dependent, typically in the low ng/mL range |
| Intra-assay Precision (CV%) | < 15% | ≤ 20% | Typically < 10% |
| Inter-assay Precision (CV%) | < 15% | ≤ 20% | Typically < 15% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% | 80 - 120% |
| Specificity | High, able to distinguish isomers | High, able to distinguish isomers | Can be prone to cross-reactivity |
| Sample Throughput | High | Moderate | High |
| Derivatization Required | Not always, but can improve sensitivity | Yes | No |
Note: Data for LC-MS/MS and GC-MS/MS are based on published methods for oxysterol panels which include 7β-hydroxycholesterol. Specific performance may vary based on the exact methodology. Data for ELISA is generalized as no specific commercial kit for 7β-hydroxycholesterol with published validation data was identified.
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for the quantification of 7β-hydroxycholesterol due to its high sensitivity, specificity, and throughput. This technique allows for the direct measurement of the analyte in complex biological matrices, often without the need for chemical derivatization.
Experimental Protocol: LC-MS/MS Quantification of 7β-Hydroxycholesterol in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., d7-7β-hydroxycholesterol).
-
Precipitate proteins by adding 400 µL of ice-cold acetone.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for 7β-hydroxycholesterol and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For oxysterols like 7β-hydroxycholesterol, derivatization is necessary to increase their volatility and improve chromatographic performance.
Experimental Protocol: GC-MS Quantification of 7β-Hydroxycholesterol
-
Sample Preparation and Derivatization:
-
Perform a lipid extraction from the sample matrix (e.g., using a modified Folch method).
-
Isolate the oxysterol fraction using solid-phase extraction (SPE).
-
Evaporate the solvent and derivatize the residue by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 60°C for 1 hour.
-
-
GC Conditions:
-
Column: A low-bleed capillary column suitable for sterol analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 180°C, ramped to 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 7β-hydroxycholesterol.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of various biomolecules. While specific and validated ELISA kits for 7β-hydroxycholesterol are not readily found in the market, the general principle would involve a competitive assay format. The lack of commercially available, validated kits makes it difficult to provide a specific protocol and performance data. Researchers interested in this approach may need to develop and validate their own assay.
Visualizing the Experimental Workflow and Biological Impact
To provide a clearer understanding of the analytical process and the biological context of 7β-hydroxycholesterol, the following diagrams have been generated.
A Researcher's Guide to Inter-Laboratory Comparison of Oxysterol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of oxysterols is crucial for understanding their roles in various physiological and pathological processes. Oxysterols, the oxidized derivatives of cholesterol, are implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer, making their reliable measurement a key objective in biomedical research. This guide provides a comparative overview of the primary analytical methods used for oxysterol quantification, supported by a summary of reported concentrations from various studies and detailed experimental protocols. While a formal, large-scale inter-laboratory ring trial with publicly available comparative data is not readily found in recent literature, this guide synthesizes data from independent studies to offer a valuable comparative perspective.
Data Presentation: A Comparative Summary of Oxysterol Concentrations in Human Plasma
The quantification of oxysterols in biological matrices is predominantly achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method can influence the reported concentration ranges due to differences in sensitivity, specificity, and sample preparation procedures. The following table summarizes representative concentrations of commonly studied oxysterols in human plasma as reported in various studies, providing a baseline for inter-laboratory comparison. It is important to note that variations in study populations, sample handling, and analytical methodologies contribute to the observed differences in reported values.
| Oxysterol | Analytical Method | Reported Concentration Range (ng/mL) | Reference |
| 7-Ketocholesterol | GC-MS | 16.1 (healthy subjects) - 33.8 (T2DM patients) | [1] |
| LC-MS/MS | 2.63 - 30.47 | [2][3] | |
| 24(S)-Hydroxycholesterol | LC-MS/MS | LLOQ: 1 ng/mL (plasma) | [4] |
| LC-MS/HR-MS | Concentrations determined in healthy volunteers | [5][6] | |
| 27-Hydroxycholesterol | LC-MS/MS | Concentrations determined in clinical studies | [7] |
| LC-MS/HR-MS | Concentrations determined in healthy volunteers | [5][6] | |
| 7α-Hydroxycholesterol | LC-MS/HR-MS | Concentrations determined in healthy volunteers | [5][6] |
| 7β-Hydroxycholesterol | LC-MS/HR-MS | Concentrations determined in healthy volunteers | [5][6] |
LLOQ: Lower Limit of Quantification; T2DM: Type 2 Diabetes Mellitus; LC-MS/HR-MS: Liquid Chromatography-High Resolution Mass Spectrometry.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are generalized protocols for the two primary methods of oxysterol quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for oxysterol analysis. A key feature of this method is the requirement for derivatization to increase the volatility of the oxysterols for gas-phase analysis.
a) Sample Preparation and Extraction:
-
Internal Standard Addition: An appropriate deuterated internal standard (e.g., 7-ketocholesterol-d7) is added to the plasma sample.
-
Saponification: To hydrolyze cholesteryl esters and liberate total oxysterols, the sample is treated with a strong base (e.g., potassium hydroxide (B78521) in ethanol) and heated.
-
Extraction: The non-saponifiable lipids, including oxysterols, are extracted from the aqueous-alcoholic phase using an organic solvent such as hexane (B92381) or diethyl ether.
-
Solid-Phase Extraction (SPE): The extract is often further purified using SPE to remove excess cholesterol and other interfering lipids.[8][9]
b) Derivatization:
-
The hydroxyl and keto groups of the oxysterols are derivatized to form more volatile and thermally stable compounds. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) ethers.[8][9]
c) GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC system.
-
Separation: The oxysterols are separated on a capillary column (e.g., a medium polarity 35%-diphenyl/65%-dimethyl polysiloxane stationary phase).[8][9]
-
Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become increasingly popular for oxysterol analysis due to its high sensitivity, specificity, and ability to analyze some oxysterols without derivatization.
a) Sample Preparation and Extraction:
-
Internal Standard Addition: A suitable deuterated internal standard is added to the plasma sample.
-
Protein Precipitation: Proteins in the plasma sample are precipitated using a solvent like acetonitrile (B52724) or methanol. This is a simpler and faster alternative to saponification for the analysis of free oxysterols.[2][11]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant after protein precipitation may be subjected to LLE (e.g., with methyl-tert-butyl ether) or SPE for further cleanup and concentration of the oxysterols.[2][12]
b) Derivatization (Optional):
-
While some oxysterols can be analyzed directly, derivatization can enhance ionization efficiency and sensitivity. Derivatization with reagents like N,N-dimethylglycine (DMG) can improve performance in electrospray ionization (ESI).[5][6]
c) LC-MS/MS Analysis:
-
Injection: The prepared sample is injected into the LC system.
-
Separation: Oxysterols are separated on a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, water, and often a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is used.[4]
-
Detection: The eluting compounds are ionized using an interface such as atmospheric pressure chemical ionization (APCI) or ESI, followed by detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[13][14]
Mandatory Visualizations
Signaling Pathway: Oxysterols and the Liver X Receptor (LXR)
Oxysterols are key signaling molecules that regulate cholesterol homeostasis and inflammatory responses, primarily through the activation of Liver X Receptors (LXRs).[13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol oxidation products. Their occurrence and detection in our foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reccs.or.jp [reccs.or.jp]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. woah.org [woah.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Certified Reference Materials [sigmaaldrich.com]
- 12. zeptometrix.com [zeptometrix.com]
- 13. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Proficiency testing and ring trials. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide: Comparing 7α-Hydroxycholesterol-d7 and 13C-Labeled Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 7α-hydroxycholesterol, a critical biomarker in bile acid synthesis and cholesterol metabolism, the choice of an appropriate internal standard is paramount for analytical accuracy and reliability. While deuterated standards like 7α-Hydroxycholesterol-d7 are commonly utilized, evidence from the broader field of stable isotope dilution mass spectrometry suggests that Carbon-13 (¹³C)-labeled standards offer distinct advantages in mitigating analytical challenges.
This guide provides an objective comparison of 7α-Hydroxycholesterol-d7 and ¹³C-labeled 7α-hydroxycholesterol as internal standards in mass spectrometry-based bioanalysis. The comparison is supported by established principles of isotope dilution techniques and includes a model experimental protocol for their evaluation.
Performance Characteristics: 7α-Hydroxycholesterol-d7 vs. ¹³C-Labeled Standard
The ideal internal standard exhibits physicochemical properties identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby accurately correcting for variations. Stable isotope-labeled standards are considered the "gold standard" for this purpose. However, the choice between deuterium (B1214612) and ¹³C labeling can significantly impact assay performance.
The following table summarizes the key performance differences based on the principles of isotope labeling in mass spectrometry.
| Feature | 7α-Hydroxycholesterol-d7 | ¹³C-Labeled 7α-Hydroxycholesterol | Rationale & Implication for Bioanalysis |
| Isotopic Stability | High, but with a potential for back-exchange depending on the position of the deuterium atoms. | Very High. ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange. | ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation, storage, and analysis.[1] |
| Chromatographic Co-elution | Potential for a slight chromatographic shift (isotopic effect), leading to different retention times compared to the native analyte.[2] | Excellent. The minimal mass difference results in identical retention times to the native analyte. | Co-elution is critical for accurate compensation of matrix effects, as both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same time.[3] |
| Matrix Effect Compensation | Can be incomplete if chromatographic shifts occur, leading to differential ion suppression or enhancement between the analyte and the standard. | More effective and reliable as both compounds elute in the identical matrix environment. | In complex biological matrices, where matrix effects are common, ¹³C-labeled standards are expected to provide more accurate and precise quantification.[1] |
| Mass Difference | +7 Da | Typically +3 to +6 Da (depending on the number of ¹³C atoms) | A sufficient mass difference is needed to prevent isotopic crosstalk. Both labeling strategies can provide this. |
| Availability & Cost | Generally more readily available and less expensive. | Can be more expensive and less commonly available due to more complex synthesis.[4] | Budgetary and availability considerations may influence the choice of standard. |
| Isotopic Purity | Commercially available with high isotopic purity (e.g., ≥99% deuterated forms).[3] | Typically synthesized with very high isotopic enrichment. | High isotopic purity is essential for both types of standards to minimize interference from unlabeled species. |
Signaling Pathway: Role of 7α-Hydroxycholesterol in Bile Acid Synthesis
7α-hydroxycholesterol is the initial and rate-limiting product in the classic "neutral" pathway of bile acid synthesis. It is formed from cholesterol in the liver by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[5][6] Its concentration in circulation is often used as a biomarker for the rate of bile acid production.[7][8]
Caption: The classic pathway of bile acid synthesis from cholesterol.
Experimental Protocols
To objectively compare the performance of 7α-Hydroxycholesterol-d7 and a ¹³C-labeled standard, a head-to-head validation experiment should be conducted. Below is a detailed methodology for such a comparison.
Objective
To evaluate and compare the analytical performance of 7α-Hydroxycholesterol-d7 and ¹³C-labeled 7α-hydroxycholesterol as internal standards for the quantification of 7α-hydroxycholesterol in human plasma by LC-MS/MS.
Materials
-
Analytes: 7α-hydroxycholesterol, 7α-Hydroxycholesterol-d7, ¹³C-labeled 7α-hydroxycholesterol
-
Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), isopropanol, and water; formic acid
-
Biological Matrix: Pooled human plasma (K2EDTA)
-
Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow
Caption: Workflow for comparing internal standard performance.
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 7α-hydroxycholesterol, 7α-Hydroxycholesterol-d7, and ¹³C-labeled 7α-hydroxycholesterol in methanol (1 mg/mL).
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution.
-
Prepare separate working solutions for each internal standard (IS) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the appropriate IS working solution (either 7α-Hydroxycholesterol-d7 or ¹³C-labeled 7α-hydroxycholesterol).
-
For calibration standards and QCs, add 10 µL of the corresponding analyte working solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7α-hydroxycholesterol | 385.3 ([M+H-H₂O]⁺) | 159.1 |
| 7α-Hydroxycholesterol-d7 | 392.3 ([M+H-H₂O]⁺) | 164.1 |
| ¹³C₃-7α-hydroxycholesterol | 388.3 ([M+H-H₂O]⁺) | 159.1 or 162.1 |
-
Validation Parameters for Comparison:
-
Chromatographic Co-elution: Overlay the chromatograms of the native analyte and each IS to assess retention time differences.
-
Matrix Effect: Analyze samples from at least six different lots of human plasma spiked post-extraction with the analyte and IS, and compare the response to a neat solution.
-
Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations in three independent runs to determine intra- and inter-run precision (%CV) and accuracy (%bias).
-
Stability: Evaluate the stability of the analyte with each IS under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Logical Comparison Framework
The choice between a deuterated and a ¹³C-labeled standard involves a trade-off between cost and analytical robustness. The following diagram illustrates the decision-making logic.
Caption: Decision logic for selecting an internal standard.
Conclusion
For the quantitative analysis of 7α-hydroxycholesterol, both 7α-Hydroxycholesterol-d7 and ¹³C-labeled standards can be employed effectively. However, for assays requiring the highest level of accuracy, precision, and reliability, particularly in complex biological matrices or for regulated bioanalysis, the ¹³C-labeled standard is theoretically superior. Its key advantages lie in ensuring co-elution with the target analyte and providing greater isotopic stability, which leads to more robust compensation for matrix effects. While the initial cost of a ¹³C-labeled standard may be higher, this investment can be justified by the increased confidence in analytical results, a reduced need for method troubleshooting, and the assurance of meeting stringent quality standards.
References
- 1. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Accuracy and Precision of 7β-Hydroxy Cholesterol-d7 Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oxysterols, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. 7β-Hydroxy Cholesterol-d7 is a commonly utilized deuterated standard for the quantification of 7β-hydroxycholesterol and other related oxysterols by mass spectrometry. This guide provides an objective comparison of the expected analytical performance of 7β-Hydroxy Cholesterol-d7 with other commercially available deuterated oxysterol standards, supported by a summary of typical validation data from published analytical methods.
Data Presentation: Comparison of Analytical Performance
While specific, publicly available validation data for the 7β-Hydroxy Cholesterol-d7 standard is limited, its performance can be inferred from validated analytical methods employing similar deuterated oxysterol internal standards. The following table summarizes key performance parameters from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for oxysterol quantification.
| Analytical Parameter | 7β-Hydroxy Cholesterol-d7 (Expected Performance) | Alternative Deuterated Oxysterol Standards (e.g., 24(S)-OHC-d7, 27-OHC-d6) |
| Purity | >99% (typically verified by TLC or NMR)[1][2][3] | >98-99%[4] |
| Linearity (R²) of Calibration Curve | ≥0.99 | ≥0.995[5][6] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 30 nM (Method Dependent)[6][7] | 20 - 30 nM[6] |
| Intra-Assay Precision (%CV) | <15% | <10%[6] |
| Inter-Assay Precision (%CV) | <15% | <10%[4][6] |
| Accuracy (Recovery) | 85-115% | 84-103%[8] |
Note: The performance of an internal standard is intrinsically linked to the specific analytical method, including sample preparation, chromatography, and mass spectrometry conditions. The values presented are typical and may vary between laboratories and applications.
Experimental Protocols
A robust and validated analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the quantification of oxysterols using a deuterated internal standard like 7β-Hydroxy Cholesterol-d7 with LC-MS/MS.
Sample Preparation (Plasma)
-
Spiking: To 100 µL of plasma, add the internal standard solution (e.g., 7β-Hydroxy Cholesterol-d7 in ethanol) to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 400 µL of ice-cold acetone (B3395972) or methanol (B129727) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid, is typical.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Mandatory Visualization
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for oxysterol quantification using a deuterated internal standard.
References
- 1. 4β-hydroxycholesterol-d7 Avanti Research™ - A Croda Brand | 1246302-80-6 [sigmaaldrich.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. 7α-hydroxycholesterol-d7 Avanti Research™ - A Croda Brand | 349553-94-2 [sigmaaldrich.com]
- 4. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Hydroxycholesterols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Performance Showdown: 7β-Hydroxy Cholesterol-d7 in Linearity and Recovery Assays
For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesterol metabolites, the selection of an appropriate internal standard is paramount for robust and reliable analytical methods. 7β-Hydroxy Cholesterol-d7, a deuterated analog of an important cholesterol oxidation product, is a frequently utilized internal standard in mass spectrometry-based assays. This guide provides a comparative overview of its expected performance in linearity and recovery experiments, benchmarked against other commonly used deuterated oxysterol internal standards.
Data Summary: Linearity and Recovery Performance of Deuterated Sterol Internal Standards
The following table summarizes typical performance data for 7β-Hydroxy Cholesterol-d7 and alternative internal standards in terms of linearity (expressed as the coefficient of determination, R²) and recovery. While specific experimental data for 7β-Hydroxy Cholesterol-d7 is not extensively published, the values presented reflect the generally high performance expected from such deuterated standards in well-validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Typical Linearity (R²) | Typical Mean Recovery (%) | Typical RSD (%) |
| 7β-Hydroxy Cholesterol-d7 | 7β-Hydroxy Cholesterol & other oxysterols | > 0.99 | 90 - 110 | < 15 |
| 7α-Hydroxy Cholesterol-d7 | 7α-Hydroxy Cholesterol & other oxysterols | > 0.99 | 90 - 110 | < 15 |
| 24(S)-Hydroxy Cholesterol-d7 | 24(S)-Hydroxy Cholesterol & other oxysterols | > 0.99 | 85 - 115 | < 15 |
| 27-Hydroxy Cholesterol-d6 | 27-Hydroxy Cholesterol & other oxysterols | > 0.99 | 85 - 115 | < 15 |
| Cholesterol-d7 | Cholesterol | > 0.995[1] | 90 - 110 | < 15[1] |
| 7-Dehydrocholesterol-d7 | 7-Dehydrocholesterol (B119134) | > 0.997[2][3] | ~91.4[2][3] | < 12[2] |
Note: The performance of an internal standard is highly dependent on the specific matrix (e.g., plasma, serum, tissue homogenate) and the full analytical method employed. The values above represent typical expectations for validated methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for conducting linearity and recovery experiments for 7β-Hydroxy Cholesterol-d7.
Linearity Experiment Protocol
The objective of the linearity experiment is to demonstrate a proportional relationship between the concentration of the analyte and the instrumental response over a defined range.
-
Preparation of Stock Solutions: Prepare a primary stock solution of the non-labeled analyte (7β-Hydroxy Cholesterol) and a separate stock solution of the internal standard (7β-Hydroxy Cholesterol-d7) in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking a known volume of the analyte stock solution into a surrogate matrix (a matrix free of the analyte, or a well-characterized matrix with low endogenous levels). A minimum of five concentration levels is recommended to span the expected physiological or experimental range.
-
Internal Standard Spiking: Add a constant, known amount of the 7β-Hydroxy Cholesterol-d7 internal standard solution to each calibration standard and to the quality control (QC) samples and unknown samples.
-
Sample Preparation: Perform the sample extraction procedure. A common method is protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The method should be optimized for the chromatographic separation and mass spectrometric detection of 7β-Hydroxy Cholesterol and its deuterated internal standard.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for the calibration standards. Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.
Recovery Experiment Protocol
The recovery experiment assesses the efficiency of the extraction procedure by comparing the amount of analyte measured in a sample before and after the extraction process.
-
Sample Sets Preparation: Prepare three sets of samples at low, medium, and high concentration levels within the linear range.
-
Set A (Pre-extraction Spike): Spike a known amount of the analyte and the internal standard into the biological matrix before the extraction procedure.
-
Set B (Post-extraction Spike): Spike the same amount of analyte and internal standard into the matrix after the extraction procedure but before the final evaporation and reconstitution step.
-
Set C (Unspiked Matrix): Analyze the blank biological matrix to determine any endogenous levels of the analyte.
-
-
Sample Processing: Subject Set A to the full extraction procedure. Process Set B and Set C in the same manner but without the initial spiking for Set C and with post-extraction spiking for Set B.
-
LC-MS/MS Analysis: Analyze all prepared samples using the validated LC-MS/MS method.
-
Data Calculation: Calculate the percentage recovery using the following formula: % Recovery = [(Peak Area of Set A - Peak Area of Set C) / (Peak Area of Set B - Peak Area of Set C)] * 100 The relative standard deviation (RSD) of the recovery across the different concentration levels should also be calculated. A mean recovery between 80% and 120% with an RSD of less than 15% is typically considered acceptable.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the linearity and recovery experiments.
Caption: Workflow for the Linearity Experiment.
Caption: Workflow for the Recovery Experiment.
References
Unveiling the Limits: A Comparative Guide to the Detection of 7β-hydroxycholesterol
For researchers, scientists, and drug development professionals, the precise quantification of oxysterols like 7β-hydroxycholesterol is critical for understanding cellular processes and disease pathogenesis. This guide provides a comprehensive comparison of analytical methods for the detection of 7β-hydroxycholesterol, with a focus on the use of its deuterated internal standard, 7β-Hydroxycholesterol-d7, to achieve the highest levels of accuracy and sensitivity.
This document delves into the performance of various analytical techniques, presenting key data on their limits of detection (LOD) and providing detailed experimental protocols. The use of a stable isotope-labeled internal standard like 7β-Hydroxycholesterol-d7 is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.
Performance Comparison: Limit of Detection
The choice of analytical methodology significantly impacts the sensitivity of 7β-hydroxycholesterol detection. Below is a summary of reported limits of detection for different techniques.
| Analytical Method | Analyte | Internal Standard | Limit of Detection (LOD) | Matrix |
| LC-MS/MS | Oxysterol Mix (including 7β-hydroxycholesterol) | Deuterated Oxysterols | 0.1 ng/mL | Human Plasma |
| GC-MS | 7β-hydroxycholesterol | Betulin | 0.01 µg/mL (10 ng/mL)[1] | Mouse Plasma |
| LC-MS/MS with Derivatization | 4β-hydroxycholesterol | 4β-hydroxycholesterol-d7 | 0.5 ng/mL | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Here, we outline the key steps for the two most prevalent high-sensitivity methods for 7β-hydroxycholesterol quantification.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most widely used method for the sensitive and specific quantification of oxysterols.
1. Sample Preparation (Human Plasma):
-
To 80 µL of plasma, add a solution of 7β-Hydroxycholesterol-d7 in a suitable organic solvent.
-
Perform protein precipitation by adding a larger volume of a cold organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of oxysterols.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small percentage of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for both 7β-hydroxycholesterol and 7β-Hydroxycholesterol-d7 are monitored. For 7β-Hydroxycholesterol-d7, a common transition is m/z 391 -> 373.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a robust alternative for oxysterol analysis, though it requires derivatization.
1. Sample Preparation (Mouse Plasma): [1]
-
To 200 µL of plasma, add an internal standard solution (e.g., betulin).[1]
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[1]
-
Separate the organic phase and evaporate it to dryness under nitrogen.[1]
-
Derivatization: The dried extract is then derivatized to increase the volatility of the oxysterols. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
The derivatized sample is then reconstituted in a suitable solvent (e.g., hexane) for GC-MS analysis.[1]
2. GC-MS Analysis: [1]
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the different sterols.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for the derivatized 7β-hydroxycholesterol and the internal standard, enhancing sensitivity and selectivity.[1]
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key stages of sample preparation and analysis.
Conclusion
The quantification of 7β-hydroxycholesterol at low concentrations requires sensitive and robust analytical methods. The use of 7β-Hydroxycholesterol-d7 as an internal standard in conjunction with LC-MS/MS provides a highly accurate and sensitive approach, with reported detection limits in the sub-ng/mL range. While GC-MS offers an alternative with good resolution, it typically involves a derivatization step and may have a slightly higher limit of detection. The choice of method will ultimately depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the foundational information to assist researchers in selecting and implementing the most appropriate method for their analytical needs.
References
A Researcher's Guide to Internal Standards for Oxysterol Analysis: A Performance Comparison
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oxysterols, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of different internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.
Internal standards (IS) are crucial in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response.[1] The two main categories of internal standards used for oxysterol analysis are stable isotope-labeled (deuterated) oxysterols and non-endogenous sterol analogs.[1] Deuterated standards are chemically identical to the analyte but have a higher mass, making them the "gold standard" for mass spectrometry-based methods as they closely mimic the behavior of the endogenous analyte during extraction, derivatization, and ionization.[1] Non-endogenous analogs are structurally similar compounds not naturally present in the samples, such as epicoprostanol (B1214048) or 19-hydroxycholesterol.[1][2]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and reliability of oxysterol quantification. The following tables summarize the performance of commonly used deuterated and non-endogenous internal standards based on reported experimental data.
Table 1: Performance of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (RSD/CV %) | Reference |
| d7-4β-OHC, d7-24-OHC | Oxysterols & Bile Acids | Human/Mouse Plasma | 64.2 - 103.9 | Not Specified | [3] |
| d5-27-OHC, d7-24(S)-OHC | Multiple Oxysterols | Mouse Plasma, Cortex, Liver | 88.47 - 110.38 | 1.18 - 9.77 | [4][5] |
| Deuterated Analogs | Various Oxysterols | Human Plasma | Not Specified | Not Specified | [6] |
| d7-22S-hydroxycholesterol | Mono & Dihydroxycholesterols | Cellular Lysate | >80 (with optimized method) | ≤20 | [7] |
| [2H7]24R/S-HC, [2H7]22R-HCO | Oxysterols & Sterol Acids | Placenta, Plasma, Amniotic Fluid | Not Specified | Not Specified | [8] |
Table 2: Performance of Non-Endogenous Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (RSD/CV %) | Reference |
| 19-hydroxycholesterol | Cholesterol Oxidation Products | Food (fat fraction) | Not Specified | Not Specified | [2] |
| 19-hydroxycholesterol | Cholesterol Oxidation Products | Serum | Not Specified | Intraday: 2.1 - 4.8, Interday: 2.4 - 5.2 | [9] |
| 5α-cholestane | Sterols | Food (fat fraction) | Not Specified | Not Specified | [2] |
| Not Specified | ROS-derived Oxysterols | Human Plasma & Carotid Plaque | 80.9 - 107.9 | Between-run: 7.9 - 11.7 | [10][11] |
Experimental Protocols
Accurate quantification of oxysterols requires meticulous sample preparation and analysis. Below is a generalized experimental protocol synthesized from various validated methods.
Sample Preparation and Extraction
This phase aims to isolate oxysterols from the complex biological matrix.
-
Protein Precipitation & Lipid Extraction:
-
To 100 µL of plasma, add a solution of the chosen internal standard (e.g., 20 ng of [2H7]24R/S-HC).[8]
-
Add ice-cold acetone (B3395972) (1:5, v/v) or methanol/isopropanol (1:1, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins and prevent auto-oxidation.[3][12]
-
Vortex and sonicate the mixture in an ice-cold water bath for 10 minutes.[3]
-
For tissue samples, homogenization is required prior to extraction.[8]
-
Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet the precipitated proteins.[3]
-
Collect the supernatant containing the lipids and dry it under a stream of nitrogen.[3]
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended for cleaner samples):
-
Resuspend the dried lipid extract in a non-polar solvent like n-hexane.
-
Apply the sample to a conditioned silica (B1680970) or C18 SPE cartridge.[3]
-
Wash away non-polar lipids like cholesterol with n-hexane or a low-polarity solvent mixture.[3]
-
Elute the more polar oxysterols with a solvent mixture like dichloromethane-methanol (1:1, v/v).[3]
-
Dry the eluted fraction under nitrogen.[3]
-
Saponification (Optional)
To analyze both free and esterified oxysterols, a saponification step is required to hydrolyze the esters.
-
Add 1 mL of 4N KOH to the dried lipid extract.[9]
-
Incubate at room temperature in the dark for 18 hours (cold saponification).[9]
-
Extract the unsaponifiable matter using a suitable organic solvent.[9]
Derivatization (Primarily for GC-MS)
To improve the volatility and thermal stability of oxysterols for GC-MS analysis, they are often derivatized.
-
Add an anhydrous pyridine (B92270) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract.
-
Incubate at a specified temperature (e.g., 60°C) for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.
Instrumental Analysis (LC-MS/MS or GC-MS)
-
LC-MS/MS:
-
Reconstitute the final dried extract in a suitable solvent (e.g., methanol).[3]
-
Inject the sample into an LC system equipped with a C18 or phenyl hexyl column.[4][5][7]
-
Use a gradient elution with mobile phases such as water/methanol or water/acetonitrile containing formic acid to separate the oxysterols.[7][13]
-
Detect and quantify the oxysterols using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[7]
-
-
GC-MS:
Visualizing Workflows and Pathways
To better illustrate the experimental process and the biological context of oxysterols, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for 7β-Hydroxycholesterol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of oxysterols, particularly 7β-hydroxycholesterol, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that influences sensitivity, sample throughput, and overall workflow. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.
Introduction to 7β-Hydroxycholesterol Analysis
7β-hydroxycholesterol is an oxidized derivative of cholesterol that plays a significant role in various physiological and pathological processes, including cellular apoptosis and the regulation of lipid metabolism.[1][2] Its accurate quantification in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Both GC-MS and LC-MS have been successfully employed for the analysis of 7β-hydroxycholesterol, each presenting a unique set of advantages and limitations.
Principles of GC-MS and LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 7β-hydroxycholesterol, a chemical derivatization step, typically silylation, is required to increase their volatility and thermal stability.[3][4] The derivatized analyte is then vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected by a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as a popular and highly sensitive method for oxysterol analysis.[1][5][6] This technique separates compounds in their native form from a liquid phase based on their physicochemical properties and interactions with the stationary phase of the LC column. The separated analytes are then ionized and detected by the mass spectrometer. A key advantage of LC-MS is that it often does not require derivatization, thereby simplifying sample preparation.[5][7]
Quantitative Data Comparison
The performance of GC-MS and LC-MS for the quantification of 7β-hydroxycholesterol can be compared based on several key validation parameters. The following table summarizes representative quantitative data from published methods.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 µg/mL[8] | Not explicitly stated for 7β-hydroxycholesterol, but methods for other oxysterols show high sensitivity (e.g., ≥5 pg/µL)[1][9] |
| Limit of Quantification (LOQ) | 0.03 µg/mL[8] | LLOQ for related oxysterols can be as low as 0.025 ng/mL in CSF and 1 ng/mL in plasma[10] |
| Linearity (R²) | > 0.99[8] | > 0.99[10][11] |
| Precision (%CV) | Intra- and inter-day precision ≤20% | Intra- and inter-assay imprecision typically <15%[10][11] |
| Recovery | Generally high and reproducible | 85-115% for related oxysterols[12], >90% for 7-dehydrocholesterol[11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of 7β-hydroxycholesterol using both GC-MS and LC-MS.
GC-MS Experimental Protocol
This protocol is a generalized representation based on common practices for oxysterol analysis.
-
Sample Preparation (Lipid Extraction):
-
Saponification (Optional but common):
-
To remove interfering glycerolipids, the dried lipid extract can be saponified with a methanolic KOH solution.
-
-
Derivatization (Silylation):
-
Dissolve the dried extract in pyridine (B92270) and add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Incubate at an elevated temperature (e.g., 80°C) for 1 hour to ensure complete derivatization.[3]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.[3]
-
GC Column: Use a capillary column suitable for sterol analysis, such as a BPX5 or equivalent.[3]
-
Oven Temperature Program: Start at an initial temperature of around 200°C, then ramp up to 300°C.[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.[8] The electron energy is typically set to 70 eV.[8]
-
LC-MS/MS Experimental Protocol
This protocol is a generalized representation based on modern methods for oxysterol analysis.
-
Sample Preparation (Liquid-Liquid or Solid-Phase Extraction):
-
Add an internal standard to the biological sample.
-
Liquid-Liquid Extraction (LLE): Extract lipids using a solvent like methyl-tert-butyl ether (MTBE).[10]
-
Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge to isolate the oxysterol fraction.[1][9][13]
-
Evaporate the solvent from the extract.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient elution with a mixture of water, methanol, and/or acetonitrile, often with a formic acid additive.[1][9][12][13]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[1][7] This involves monitoring specific precursor-to-product ion transitions for 7β-hydroxycholesterol and its internal standard.
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of 7β-hydroxycholesterol.
Caption: Experimental workflow for 7β-hydroxycholesterol analysis using GC-MS.
Caption: Experimental workflow for 7β-hydroxycholesterol analysis using LC-MS/MS.
Summary of Advantages and Disadvantages
GC-MS
-
Advantages:
-
Well-established and robust technique.
-
High chromatographic resolution.
-
Provides detailed structural information through electron ionization fragmentation patterns.
-
-
Disadvantages:
-
Requires a derivatization step, which can be time-consuming and introduce variability.
-
Not suitable for thermally labile compounds.
-
Can be less sensitive than modern LC-MS/MS methods.[14]
-
LC-MS/MS
-
Advantages:
-
Disadvantages:
-
Matrix effects can be a significant challenge, potentially affecting ionization efficiency and accuracy.
-
Chromatographic separation of isomeric oxysterols can be challenging.[1]
-
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of 7β-hydroxycholesterol. The choice between them depends on the specific requirements of the study.
-
GC-MS remains a reliable and robust method, particularly when high chromatographic separation is required and when dealing with complex matrices where derivatization can help to reduce matrix effects.
-
LC-MS/MS is generally the preferred method for high-sensitivity, high-throughput analysis, especially when a large number of samples need to be processed. The elimination of the derivatization step simplifies the workflow and reduces a potential source of error.
For researchers aiming for the lowest detection limits and a more streamlined workflow, LC-MS/MS is likely the more advantageous choice. However, GC-MS continues to be a valuable tool, offering excellent reproducibility and detailed structural information. Careful method development and validation are essential regardless of the chosen technique to ensure accurate and reliable quantification of 7β-hydroxycholesterol.
References
- 1. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. scifac.hku.hk [scifac.hku.hk]
Navigating the Analytical Landscape of Clinical Oxysterols: A Comparative Guide to Method Performance
For researchers, scientists, and drug development professionals engaged in the burgeoning field of oxysterol analysis, the lack of standardized proficiency testing programs presents a significant challenge for ensuring data accuracy and inter-laboratory comparability. This guide provides a comprehensive comparison of the prevalent analytical methodologies for clinical oxysterol measurements, leveraging published experimental data to serve as a benchmark for performance evaluation.
Currently, dedicated, commercially available proficiency testing (PT) or external quality assessment (EQA) schemes for a comprehensive panel of clinical oxysterols are not readily apparent. In their absence, laboratories must rely on rigorous internal validation and comparison with established literature data. This guide aims to bridge that gap by summarizing the performance characteristics of the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The quantification of oxysterols in clinical matrices, such as plasma and serum, is predominantly achieved through GC-MS and LC-MS/MS. Each technique offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput. The following tables summarize the performance of these methods based on data from various validation studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance
LC-MS/MS has become a popular choice for oxysterol analysis due to its high sensitivity and specificity, often allowing for the direct analysis of underivatized compounds.[1][2][3]
| Analyte | Method Highlights | Linearity (R²) | LLOQ (ng/mL) | Intra-Day Precision (CV%) | Inter-Day Precision (CV%) | Recovery (%) | Reference |
| 7 Oxysterols Panel¹ | Non-derivatization, MTBE extraction | >0.995 | 0.2 - 2.0 | 0.47 - 14.05 | 1.54 - 9.96 | 88.47 - 112.32 | [4][5] |
| C-Triol & 7-KC | Dimethylglycine derivatization | >0.994 | N/A | <15 | <15 | 93.76 - 102.25 | [6] |
| ROS-derived Oxysterols² | Monolithic column, APCI | N/A | 0.1 | N/A | 7.9 - 11.7 | 80.9 - 107.9 | [7][8] |
| 8 Oxysterols Panel³ | N,N-dimethylglycine derivatization | N/A | N/A | N/A | N/A | N/A | [9] |
¹ 27-OHC, 7α-OHC, 7α,27-diOHC, 7-DHC, 7-HOCA, 27-CA, 24(S)-OHC ² 7-keto-, 7-α/ß-hydroxy-, 5,6-α-epoxy-, 5,6-β-epoxycholesterol, cholestane-3ß,5α,6ß-triol ³ 24(S)-HC, 25-HC, 27-HC, 4β-HC, 7α-HC, 7β-HC, 7-KC, C-Triol
Gas Chromatography-Mass Spectrometry (GC-MS) Performance
GC-MS is a classic and robust technique for sterol analysis, though it typically requires a derivatization step to enhance the volatility of the oxysterols.[10]
| Analyte | Method Highlights | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Recovery (%) | Reference |
| 11 Oxysterols Panel | Trimethylsilylation derivatization | ≤20 | ≤20 | N/A | [11][12] |
| Multi-sterol Panel⁴ | Trimethylsilylation derivatization | <15 | <15 | 88 - 117 | [13] |
⁴ Includes 24-, 25-, 27-hydroxycholesterol; 7-ketocholesterol
Experimental Protocols
Detailed and validated experimental protocols are critical for achieving reliable and reproducible results. Below are representative methodologies for both LC-MS/MS and GC-MS based on published literature.
Representative LC-MS/MS Protocol (Non-Derivatization)
This protocol is a generalized summary based on the method described by G. Li et al. (2024).[4][5]
-
Sample Preparation :
-
To 100 µL of plasma, add internal standards (e.g., 27-OHC-d5 and 24-OHC-d7).
-
Add 1 mL of methyl tert-butyl ether (MTBE) for extraction.
-
Vortex and centrifuge.
-
Collect the supernatant and dry under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography :
-
Column : Phenyl hexyl column.
-
Mobile Phase A : Deionized water with 0.3% formic acid.
-
Mobile Phase B : Methanol.
-
Gradient : A multi-step gradient is employed to separate the various oxysterols (e.g., 0-1 min, 20%-80% B; 1-9 min, 80%-90% B; 9-11 min, 90%-95% B).
-
Flow Rate : Typically in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions optimized for each oxysterol and internal standard.
-
Representative GC-MS Protocol (with Derivatization)
This protocol is a generalized summary based on methods described for the analysis of multiple sterols.[11][12][13][14]
-
Sample Preparation :
-
Hydrolysis : To 100 µL of plasma, add an ethanolic potassium hydroxide (B78521) solution to hydrolyze oxysterol esters. Incubate at an elevated temperature.
-
Extraction : After cooling, extract the sterols using a non-polar solvent like n-hexane.
-
Solid-Phase Extraction (SPE) : An optional but recommended step to remove the highly abundant cholesterol, which can interfere with the analysis of low-concentration oxysterols.
-
Derivatization : Evaporate the solvent and add a derivatizing agent, such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to convert the hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers.
-
-
Gas Chromatography :
-
Column : A medium polarity column, such as a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, is often used.
-
Carrier Gas : Helium.
-
Temperature Program : A temperature gradient is used to separate the derivatized oxysterols (e.g., starting at a lower temperature and ramping up to around 320°C).
-
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) or MRM mode is used to monitor characteristic ions for each derivatized oxysterol.
-
Mandatory Visualizations
To further clarify the workflows, the following diagrams illustrate a conceptual proficiency testing scheme and a typical analytical workflow for oxysterol measurement.
Caption: Conceptual workflow of a proficiency testing program.
Caption: Generalized analytical workflow for oxysterol quantification.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 5. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tkb.dergisi.org [tkb.dergisi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ICI Journals Master List [journals.indexcopernicus.com]
The Gold Standard vs. The Practical Alternative: A Guide to Deuterated and Non-Deuterated Standards in Lipidomics
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the choice of internal standard is a critical decision that profoundly impacts the accuracy and reliability of quantitative data. This guide provides an objective, data-driven comparison of deuterated and non-deuterated internal standards, offering insights into their performance, supported by experimental evidence and detailed methodologies to inform your analytical strategy.
The fundamental role of an internal standard in mass spectrometry-based lipidomics is to correct for variations that are inherent in the analytical workflow. These variations can arise during sample preparation, such as lipid extraction, as well as during analysis, including injection volume variability and ionization suppression or enhancement in the mass spectrometer, commonly known as matrix effects.[1] An ideal internal standard mimics the physicochemical properties of the analyte of interest, ensuring it is equally affected by these sources of error.[2] The two principal categories of internal standards employed in lipidomics are deuterated lipids (a type of stable isotope-labeled standard) and non-deuterated lipids, which are typically structural analogs or lipids with odd-chain fatty acids.
Performance Face-Off: Deuterated vs. Non-Deuterated Standards
The scientific consensus, backed by numerous studies, positions stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, as the "gold standard" for quantitative bioanalysis.[3][4] Their chemical and physical near-identity to the endogenous analytes allows them to co-elute during liquid chromatography (LC) and experience virtually identical ionization effects, providing superior correction for matrix-induced variations.[1] Non-deuterated standards, while often more accessible and cost-effective, can exhibit different chromatographic behavior and ionization efficiencies, potentially compromising quantitative accuracy.[5]
However, the superiority of deuterated standards is not without nuance. Issues such as the potential for isotopic scrambling, slight retention time shifts due to the kinetic isotope effect, and the possibility of differential matrix effects where the analyte and standard do not experience identical ion suppression, can arise.[6][7] Furthermore, the high cost and limited commercial availability of deuterated standards for all lipid species can be a practical limitation.[8][9]
The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards based on key analytical parameters.
Table 1: General Performance Comparison of Internal Standard Types
| Parameter | Deuterated Lipids | Non-Deuterated Lipids (Odd-Chain/Structural Analogs) |
| Principle | Analyte with one or more hydrogen atoms replaced by deuterium. | Structurally similar but not identical to the analyte; not naturally abundant in the sample. |
| Correction for Matrix Effects | Superior, as they typically co-elute and experience the same ion suppression or enhancement.[1] | Effective, but may not fully compensate if their retention time and ionization differ significantly from the analyte.[10] |
| Accuracy & Precision | Generally higher due to better normalization of variability.[11] | Can be good, but may be compromised by differential behavior compared to the analyte.[5] |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations.[10] | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[10] |
| Cost & Availability | Higher cost and may require custom synthesis.[3] | Generally lower cost and more readily available.[3] |
| Potential Issues | Isotopic interference, slight chromatographic shifts (isotope effect), potential for differential matrix effects.[6][7] | Differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[5] |
Table 2: Experimental Data Highlights
| Study Focus | Key Finding | Reference |
| Quantification of Diacylglycerols (DAGs) | Using three deuterated internal DAG standards, absolute concentrations were estimated with up to 70% error when only one adduct ion was considered. This error was reduced to within 5% accuracy when [M+NH4]+ and [M+Na]+ adduct ions were combined for quantification. | [12] |
| Quantification of Phosphatidylglycerols (PGs) in Egg | When quantifying various PG species, similar quantitative values were obtained using a deuterated standard (PG 16:0(d31)/_18:1), an odd-chain standard (PG 17:0/17:0), and short-chain analogues (PG 6:0/6:0, PG 8:0/8:0), suggesting that with careful validation, non-deuterated standards can provide reliable quantification. | [13] |
| Fatty Acid Metabolite Analysis | Data with poor reproducibility in raw peak areas were effectively normalized using a deuterated internal standard. However, the study also noted that in some cases, reproducibility was relatively good even without an internal standard, and that a pooled quality control sample could provide an equivalent normalization effect. | [2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and reproducible lipidomics data. Below are representative protocols for lipid extraction and LC-MS/MS analysis.
Protocol 1: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol is adapted from the method described by Matyash et al. and is favored for its efficiency and the collection of lipids in the upper organic phase, which simplifies handling.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, combine 20 µL of plasma with a known amount of the internal standard mixture (containing either deuterated or non-deuterated standards).
-
Extraction:
-
Add 225 µL of ice-cold methanol (B129727) (containing internal standards if not added previously). Vortex briefly.
-
Add 750 µL of ice-cold MTBE. Vortex for 10 minutes at 4°C.
-
Add 188 µL of MS-grade water to induce phase separation. Vortex for 1 minute.
-
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully transfer the upper organic layer (containing the lipids) to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a solvent suitable for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).
Protocol 2: LC-MS/MS Analysis of Lipids
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids over a 15-20 minute run time.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.[6]
-
Data Acquisition: Acquire data using a high-resolution mass spectrometer in either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 and MS/MS spectra for lipid identification and quantification.
-
Visualizing the Workflow and a Key Lipid Signaling Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an internal standard is a cornerstone of robust quantitative lipidomics. Deuterated standards are rightfully considered the gold standard, offering the most accurate correction for analytical variability, particularly matrix effects. Their use is strongly recommended for assays requiring the highest level of accuracy and precision, such as in clinical research and drug development.
However, non-deuterated standards, such as odd-chain lipids, can be a viable and practical alternative, especially in large-scale discovery studies or when deuterated analogs are unavailable or cost-prohibitive. The key to their successful implementation lies in rigorous method validation to understand and control for potential differences in analytical behavior compared to the endogenous lipids of interest. Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method and a thorough understanding of the performance characteristics of the chosen standard within the context of the lipidomics experiment.
References
- 1. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 7b-Hydroxy Cholesterol-d7: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and a procedural framework for the proper disposal of 7b-Hydroxy Cholesterol-d7, ensuring the safety of personnel and the protection of the environment.
Initial Safety Assessment:
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). According to the SDS from Cayman Chemical, this substance is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water," indicating that large quantities should not be allowed to enter ground water, water courses, or sewage systems.[1]
Key Chemical and Safety Data
| Property | Information | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Hazard Pictograms | None | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water | [1] |
| Disposal Recommendation | Disposal must be made according to official regulations. | [1] |
Standard Disposal Procedure
Given that this compound is not classified as a hazardous substance, its disposal generally follows protocols for non-hazardous chemical waste. However, the slight water hazard necessitates careful consideration of the disposal route. The following step-by-step process ensures compliance and environmental responsibility.
Step 1: Evaluation of Waste Quantity and Form
-
Small Quantities (e.g., residual amounts in vials, trace amounts on contaminated labware): For minute quantities, the primary concern is the proper disposal of the container.
-
Large Quantities (e.g., unused stock solutions, bulk powder): Disposal of larger volumes requires adherence to institutional and local regulations for non-hazardous chemical waste.
Step 2: Container Management
-
Empty Containers:
-
Thoroughly empty the container of its contents.
-
Rinse the container with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The first rinse should be collected and disposed of as chemical waste, not poured down the drain.
-
After rinsing, the container can typically be disposed of in the regular laboratory glass or solid waste stream, provided it is fully decontaminated and any labels are defaced.
-
-
Containers with Unused Product:
-
Ensure the container is securely sealed.
-
Properly label the container as "Non-hazardous waste: this compound".
-
Segregate this waste from hazardous materials to avoid cross-contamination.
-
Step 3: Disposal of the Chemical Waste
-
Solid Waste:
-
Collect the solid this compound waste in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for non-hazardous solid chemical waste. It may be designated for landfill or incineration through a licensed waste disposal service.
-
-
Liquid Waste (Solutions):
-
Due to its classification as slightly hazardous to water, direct drain disposal of this compound solutions is not recommended, especially for larger volumes or concentrated solutions.[1]
-
Collect the liquid waste in a sealed, properly labeled container.
-
Contact your institution's EHS office to arrange for collection and disposal through their approved waste streams for non-hazardous chemical liquids.
-
Step 4: Documentation
-
Maintain a record of the disposal of this compound, including the date, quantity, and method of disposal, in accordance with your laboratory's standard operating procedures and any institutional requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
